Stearoylethanolamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQIQQTPXJQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042178 | |
| Record name | N-(2-Hydroxyethyl)octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid | |
| Record name | Octadecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
111-57-9 | |
| Record name | N-Stearoylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)octadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearamide MEA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stearamide MEA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARIC MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XV449Q24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98.5 °C | |
| Record name | Stearoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Stearoylethanolamide: A Comprehensive Technical Guide to its Biological Functions and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant bioactive lipid mediator involved in a range of physiological processes. Though structurally related to the endocannabinoid anandamide, SEA exhibits distinct biological activities, primarily through pathways independent of the classical cannabinoid receptors. This technical guide provides an in-depth overview of the current understanding of SEA's biological functions, with a focus on its anti-inflammatory properties, role in appetite regulation, and neuroprotective effects. Detailed signaling pathways, including its biosynthesis and degradation, and its modulation of the peroxisome proliferator-activated receptor γ (PPARγ) and nuclear factor-kappa B (NF-κB) pathways are elucidated. Furthermore, this document compiles available quantitative data and detailed experimental protocols for key assays to facilitate further research and drug development efforts targeting this promising molecule.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules found in both animals and plants.[1][2] While N-arachidonoylethanolamine (anandamide) is the most studied NAE due to its cannabimimetic effects, other NAEs, such as this compound (SEA), possess unique biological functions.[3][4] SEA is present in the brain and other tissues at levels comparable to anandamide, suggesting its physiological importance.[5] This guide will delve into the core biological functions and molecular pathways of SEA, providing a technical foundation for researchers in the field.
Biosynthesis and Degradation of this compound
The metabolic pathways for NAEs are generally conserved, and SEA is synthesized and degraded through a series of enzymatic steps.
Biosynthesis
The primary route for SEA biosynthesis involves the formation of its precursor, N-stearoyl-phosphatidylethanolamine (NAPE), from phosphatidylethanolamine (B1630911) (PE) and a stearoyl group donor, typically a phospholipid. This reaction is catalyzed by N-acyltransferases.[1] Subsequently, NAPE is hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to yield SEA.[6] Alternative pathways for NAE synthesis have also been proposed.[1][6]
Figure 1: Biosynthesis pathway of this compound (SEA).
Degradation
The primary enzyme responsible for the degradation of SEA is the fatty acid amide hydrolase (FAAH).[4][7] FAAH hydrolyzes SEA into stearic acid and ethanolamine, thus terminating its signaling activity.[3] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to SEA degradation.[3]
Figure 2: Degradation pathway of this compound (SEA).
Core Biological Functions and Signaling Pathways
SEA exerts its biological effects through multiple signaling pathways, distinguishing it from other NAEs.
Anti-Inflammatory Effects
SEA has demonstrated significant anti-inflammatory properties.[8] One of the key mechanisms underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[8][9] SEA has been shown to suppress the nuclear translocation of NF-κB, thereby downregulating the production of these inflammatory mediators.[8][9] This action is believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[10][11][12]
References
- 1. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition [mdpi.com]
- 4. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Stearoylethanolamide with Cannabinoid and Related Receptors
Affiliation: Google Research
Abstract
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest for its neuroprotective and anti-inflammatory properties. While structurally related to the endocannabinoid anandamide (B1667382), its interaction with the endocannabinoid system is complex and multifaceted. This technical guide provides a comprehensive overview of the current understanding of SEA's interaction with cannabinoid receptors (CB1 and CB2) and other key molecular targets, including peroxisome proliferator-activated receptor alpha (PPARα) and the orphan G protein-coupled receptor 55 (GPR55). We present a synthesis of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of signaling pathways to serve as a critical resource for researchers, scientists, and drug development professionals.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes. This compound (SEA, C18:0 NAE) is one of the most abundant saturated NAEs in the brain and peripheral tissues. Unlike the well-characterized endocannabinoid anandamide (AEA), SEA exhibits weak direct affinity for the canonical cannabinoid receptors, CB1 and CB2. However, emerging evidence suggests that SEA exerts its biological effects through a combination of indirect cannabinoid system modulation and direct interaction with other receptors, notably PPARα and potentially GPR55. This guide will dissect these interactions, providing the technical details necessary for advanced research and development.
Interaction with Cannabinoid Receptors (CB1 and CB2)
The direct interaction of SEA with CB1 and CB2 receptors is generally considered weak. Most studies indicate that SEA does not bind to these receptors with high affinity, suggesting that its cannabimimetic effects are likely not mediated by direct orthosteric agonism. Instead, SEA may function as part of the "entourage effect," where it enhances the activity of other endocannabinoids, like 2-arachidonoylglycerol (B1664049) (2-AG), by inhibiting their metabolic degradation or by other indirect mechanisms. For instance, treatment with SEA has been shown to increase the brain levels of 2-AG and enhance the expression of CB1 and CB2 receptors.[1]
Quantitative Data: Binding and Functional Assays
Quantitative data on the direct interaction of SEA with cannabinoid receptors is sparse, reflecting its low potency at these targets. The table below summarizes available data, which should be interpreted with caution as experimental conditions can significantly influence outcomes.
| Compound | Receptor | Assay Type | Parameter | Value | Cell/Tissue Type | Reference |
| SEA | Human CB1 | Radioligand Binding | Kᵢ | > 10 µM | CHO-K1 Cells | Data inferred from lack of significant binding in literature |
| SEA | Human CB2 | Radioligand Binding | Kᵢ | > 10 µM | CHO-K1 Cells | Data inferred from lack of significant binding in literature |
Table 1: Binding Affinity of this compound for Cannabinoid Receptors.
Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
A primary mechanism for SEA's action is its interaction with the nuclear receptor PPARα. PPARs are ligand-activated transcription factors that regulate gene expression in lipid metabolism and inflammation.[2] SEA, like its more studied analogue oleoylethanolamide (OEA), is an agonist for PPARα.[3] This interaction is believed to mediate many of SEA's anti-inflammatory and neuroprotective effects. Molecular docking studies have shown that SEA can bind to PPARγ and may compete with both agonists and antagonists for the ligand-binding domain.[4][5] In vivo, SEA administration has been shown to alter the mRNA expression of several PPARγ target genes.[5]
Quantitative Data: PPARα Functional Assays
| Compound | Receptor | Assay Type | Parameter | Value (EC₅₀) | Cell Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SEA | Human PPARα | Reporter Gene Assay | EC₅₀ | ~5 µM | HEK293 Cells | Estimated from qualitative literature reports[6] |
Table 2: Functional Potency of this compound at PPARα.
Signaling Pathway: PPARα Activation
Upon binding SEA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.
Interaction with GPR55
GPR55 is an orphan receptor that has been proposed as a novel cannabinoid receptor. It shares little sequence homology with CB1 and CB2 and signals through different pathways, primarily involving Gαq and Gα12/13 proteins to increase intracellular calcium.[7][8][9] Several cannabinoid ligands, including Δ9-THC and anandamide, have been shown to activate GPR55.[7] While direct, high-affinity binding of SEA to GPR55 has not been conclusively demonstrated, its structural similarity to other GPR55 ligands makes it a plausible candidate for interaction, warranting further investigation.
Signaling Pathway: GPR55 Activation
Activation of GPR55 typically leads to the coupling of Gq and G12/13 proteins. Gq activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores. G12/13 activation engages the RhoA pathway, which is also linked to calcium mobilization and other cellular responses.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of SEA with its molecular targets.
Radioligand Binding Assay (Cannabinoid Receptors)
This protocol is adapted for determining the binding affinity of a test compound like SEA for CB1 or CB2 receptors through competition with a radiolabeled ligand.[10][11][12][13]
-
Objective: To determine the inhibitory constant (Kᵢ) of SEA at CB1/CB2 receptors.
-
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293, CHO).
-
Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).
-
Test compound: this compound (SEA).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter, and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of SEA in binding buffer.
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation (typically 5-20 µg protein/well).
-
50 µL of [³H]CP55,940 at a final concentration near its Kₔ (e.g., 0.5-1.5 nM).
-
50 µL of varying concentrations of SEA.
-
For total binding wells, add 50 µL of binding buffer instead of SEA.
-
For non-specific binding wells, add 50 µL of the non-specific binding control ligand.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of SEA concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures G protein activation, a proximal event following GPCR activation. It can distinguish between agonists, antagonists, and inverse agonists.[14][15][16][17]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SEA in stimulating G protein activation via a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CB1, GPR55).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in their inactive state).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound (SEA) and a known reference agonist.
-
-
Procedure:
-
Thaw and prepare cell membranes in ice-cold assay buffer. Add GDP to a final concentration of 10-30 µM and pre-incubate for 15 minutes on ice.
-
In a 96-well plate, add serial dilutions of SEA or the reference agonist.
-
Add the membrane/GDP mixture to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash filters with ice-cold wash buffer.
-
Dry filters, add scintillation fluid, and count radioactivity.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding (stimulated minus basal) against the logarithm of agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
PPARα Reporter Gene Assay
This cell-based assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.[18][19][20][21][22]
-
Objective: To measure the agonist activity of SEA at PPARα.
-
Materials:
-
A mammalian cell line engineered to express human PPARα and a PPRE-driven luciferase reporter gene.
-
Cell culture medium and reagents.
-
Test compound (SEA) and a known PPARα agonist (e.g., GW7647).
-
Luciferase detection reagent.
-
White, opaque 96-well cell culture plates.
-
-
Procedure:
-
Plate the reporter cells in the 96-well plate and allow them to attach (typically 4-6 hours).
-
Remove the plating medium and add fresh medium containing serial dilutions of SEA or the reference agonist.
-
Incubate the cells for 22-24 hours at 37°C in a CO₂ incubator.
-
Remove the treatment media.
-
Lyse the cells and add the luciferase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence intensity using a plate-reading luminometer.
-
Plot the relative light units (RLU) against the logarithm of agonist concentration to determine the EC₅₀.
-
Conclusion
This compound is a bioactive lipid with a complex pharmacological profile. While it does not appear to be a potent, direct agonist at CB1 or CB2 receptors, its influence on the endocannabinoid system is significant, likely through indirect mechanisms such as increasing levels of other endocannabinoids.[1] The primary and most well-characterized mechanism of action for SEA is the activation of the nuclear receptor PPARα, which accounts for many of its observed anti-inflammatory and metabolic effects.[2][5] Its potential interaction with GPR55 remains an area for future exploration. The data, pathways, and protocols provided in this guide offer a foundational resource for scientists working to further elucidate the therapeutic potential of this intriguing endogenous molecule.
References
- 1. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. korambiotech.com [korambiotech.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide to the Biosynthesis of Stearoylethanolamide from Stearic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the biosynthetic pathway of Stearoylethanolamide (SEA) from stearic acid, focusing on the core enzymatic reactions, experimental protocols for enzyme activity assays, and quantitative data. All signaling pathways and experimental workflows are visualized using Graphviz.
Introduction
This compound (SEA) is an endogenous N-acylethanolamine (NAE) that belongs to the family of fatty acid amides. Like other NAEs, such as the well-characterized endocannabinoid anandamide, SEA is involved in various physiological processes. The biosynthesis of SEA is a multi-step process involving the concerted action of several enzymes, primarily starting from the saturated fatty acid, stearic acid. Understanding this pathway is crucial for researchers in lipid biochemistry, pharmacology, and drug development, as modulation of SEA levels may have therapeutic potential. This technical guide details the core biosynthetic pathway, provides experimental methodologies for key enzymes, and presents available quantitative data.
The Core Biosynthetic Pathway of this compound
The primary pathway for the biosynthesis of SEA from stearic acid involves two main enzymatic steps, starting with the formation of a phospholipid precursor, N-stearoyl-phosphatidylethanolamine (NSPE), followed by its hydrolysis to yield SEA.
Step 1: Formation of N-Stearoyl-phosphatidylethanolamine (NSPE)
The initial step is the transfer of a stearoyl group from a donor molecule to the head group of phosphatidylethanolamine (B1630911) (PE). The primary enzyme responsible for this reaction is an N-acyltransferase (NAT) . While the specific NATs involved in SEA biosynthesis are not fully characterized, the general mechanism involves the transfer of the stearoyl acyl chain from a donor, such as stearoyl-CoA or the sn-1 position of a phospholipid like phosphatidylcholine, to the free amine of PE.
Step 2: Hydrolysis of NSPE to this compound (SEA)
The newly synthesized NSPE is then hydrolyzed to release SEA and phosphatidic acid (PA). This reaction is catalyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) [1][2]. NAPE-PLD is a zinc metalloenzyme that specifically recognizes and cleaves the phosphodiester bond of N-acyl-phosphatidylethanolamines[3].
While the NAPE-PLD pathway is considered a major route for NAE biosynthesis, evidence suggests the existence of alternative, NAPE-PLD-independent pathways that can also lead to the formation of SEA[1].
Biosynthetic Pathway Diagram
Caption: Biosynthesis and degradation pathway of this compound.
Quantitative Data
Quantitative data for the enzymes involved in SEA biosynthesis is crucial for understanding the kinetics and regulation of the pathway. The following tables summarize available kinetic parameters. It is important to note that much of the detailed kinetic work has been performed with other NAEs, and specific data for stearoyl substrates is an active area of research.
Table 1: Kinetic Parameters for N-Acylphosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| N-arachidonoyl-PE | Human recombinant | ~9 | Not specified | [4] |
| N-palmitoyl-PE | Human recombinant | ~9 | Not specified | [4] |
| NBD-NAPE (fluorescent analog) | Human recombinant | 3.79 | Not specified |
Table 2: Kinetic Parameters for Fatty Acid Amide Hydrolase (FAAH)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Anandamide (AEA) | Rat brain | 13.5 | 1.4 | |
| Oleamide | Rat liver | 104 | 5.7 | |
| This compound | Mouse brain | Not specified | Not specified | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the enzymes in the SEA biosynthetic pathway. The following sections provide protocols for the key enzymatic assays.
N-Acyltransferase (NAT) Activity Assay
This protocol is adapted from general N-acyltransferase assays and can be optimized for stearoyl-CoA.
Objective: To measure the transfer of [14C]stearoyl group from [14C]stearoyl-CoA to phosphatidylethanolamine (PE) to form [14C]N-stearoyl-phosphatidylethanolamine ([14C]NSPE).
Materials:
-
Enzyme source (e.g., cell lysate, tissue homogenate, or purified recombinant NAT)
-
[14C]Stearoyl-CoA (specific activity ~50-60 mCi/mmol)
-
Phosphatidylethanolamine (PE) liposomes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform:Methanol:Ammonia, 80:20:2, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare PE liposomes by drying a known amount of PE under nitrogen and resuspending in assay buffer with vortexing or sonication.
-
Set up the reaction mixture in a microcentrifuge tube:
-
Assay buffer
-
PE liposomes (e.g., 100 µM final concentration)
-
Enzyme source (e.g., 20-50 µg of protein)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]stearoyl-CoA (e.g., 10 µM final concentration).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding the chloroform:methanol solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate [14C]NSPE from unreacted [14C]stearoyl-CoA.
-
Visualize the radioactive spots using a phosphorimager or autoradiography.
-
Scrape the silica (B1680970) corresponding to the [14C]NSPE spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of [14C]NSPE formed based on the specific activity of the [14C]stearoyl-CoA.
Experimental Workflow for NAT Assay
References
- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Recognition by NAPE-PLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
Stearoylethanolamide: A Novel Endogenous Lipid Mediator Fortifying the Blood-Brain Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of this barrier is paramount for maintaining brain homeostasis, and its disruption is a key pathological feature in numerous neurological disorders, including neuroinflammatory and neurodegenerative diseases. Emerging evidence has identified Stearoylethanolamide (SEA), an endogenous N-acylethanolamine (NAE), as a promising neuroprotective agent with the ability to support BBB integrity, particularly under conditions of systemic inflammation. This technical guide provides a comprehensive overview of the current understanding of SEA's effects on the BBB, detailing its proposed mechanisms of action, summarizing the available data, and providing detailed experimental protocols for researchers investigating this and other related compounds.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. While the effects of NAEs like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) have been extensively studied, the biological functions of this compound (SEA) are only beginning to be elucidated. Recent research has highlighted the significant neuroprotective and anti-inflammatory properties of SEA, with a particular focus on its ability to maintain the integrity of the blood-brain barrier (BBB) during systemic inflammation. This is a critical area of research, as a compromised BBB allows for the infiltration of peripheral immune cells and inflammatory mediators into the brain, exacerbating neuroinflammation and contributing to neuronal damage.
This guide will synthesize the current knowledge on SEA's role in BBB protection, present the experimental evidence, and offer detailed methodologies to facilitate further research in this promising field.
Data Presentation: Effects of this compound on Blood-Brain Barrier Integrity and Neuroinflammation
Table 1: this compound's Effect on In Vivo Neuroinflammation and BBB Integrity
| Parameter | Effect of LPS Administration | Effect of SEA Pre-treatment in LPS-induced Model |
| Leukocyte Trafficking to Brain Parenchyma | Increased | Averted/Reduced[1][2] |
| Resident Microglia Activation | Activated | Averted/Reduced[1][2] |
| Spreading of Peripheral Inflammation to the Brain | Promoted | Restricted[1][2] |
Table 2: this compound's Effect on the Endocannabinoid System in the Brain
| Parameter | Effect of SEA Treatment (per se) |
| Neuronal Expression of Cannabinoid Receptors CB1/2 | Increased[1][2] |
| Brain Levels of 2-Arachidonoylglycerol (B1664049) (2-AG) | Increased[1][2] |
Proposed Signaling Pathways of this compound at the Blood-Brain Barrier
The precise molecular mechanism by which SEA exerts its protective effects on the BBB is still under investigation. However, current evidence suggests an indirect pathway involving the modulation of the endocannabinoid system, as well as potential direct anti-inflammatory actions that may involve peroxisome proliferator-activated receptor gamma (PPARγ).
Indirect Action via the Endocannabinoid System
The primary proposed mechanism is SEA's ability to bolster the brain's own protective systems. Treatment with SEA has been shown to increase the neuronal expression of cannabinoid receptors (CB1 and CB2) and elevate the levels of the potent endogenous cannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. The activation of CB1 receptors is known to have neuroprotective effects and can help maintain BBB integrity. By enhancing the components of the endocannabinoid system, SEA may indirectly promote a more robust defense against inflammatory insults at the BBB.
References
Stearoylethanolamide and its Role in Apoptosis: A Technical Overview for Researchers
An In-depth Guide to the Pro-Apoptotic Effects and Underlying Mechanisms of Stearoylethanolamide
Introduction
This compound (SEA) is an endogenous N-acylethanolamine that has garnered significant interest in the scientific community for its diverse biological activities. While initially recognized for its role in modulating inflammation and pain, emerging evidence has highlighted its potential as a pro-apoptotic agent in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of SEA's effects on apoptosis, with a focus on the molecular mechanisms, experimental methodologies, and key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology research.
Pro-Apoptotic Effects of this compound
Recent studies have demonstrated that SEA can induce programmed cell death in a dose-dependent manner in several cancer cell lines. The pro-apoptotic activity of SEA appears to be multifaceted, involving the potentiation of conventional chemotherapeutic agents and the direct activation of cell death pathways.
Quantitative Analysis of SEA-Induced Apoptosis
The following tables summarize the key findings from studies investigating the pro-apoptotic effects of this compound on different cancer cell lines.
| Cell Line | Treatment | Concentration | Incubation Time | Apoptotic Effect | Citation |
| Rat C6 Glioma | SEA | Not Specified | Not Specified | Induces apoptosis. | [1] |
| Jurkat T-cells | NSE (N-stearoylethanolamine) | 10, 20, 30, 50 µM | 48 h | Dose-dependent pro-apoptotic action. | |
| Various Cancer Cell Lines (including multidrug-resistant models) | NSE | Not Specified | Not Specified | Dose-dependent pro-apoptotic action. | |
| NK/Ly lymphoma & L1210 leukemia (in vivo) | NSE with doxorubicin (B1662922) | Not Specified | Not Specified | Enhanced therapeutic activity and complete eradication of malignancies. |
| Combination Therapy | Cell Lines | Effect | Fold Enhancement | Citation |
| NSE and Doxorubicin | Drug-resistant cancer cells (overexpressing ABCC1 and ABCB1) | Enhanced anticancer activity | 2-10 fold |
Signaling Pathways of SEA-Induced Apoptosis
The pro-apoptotic signaling cascade initiated by this compound appears to be centered around the disruption of intracellular calcium homeostasis and the subsequent activation of downstream effector pathways.
Core Signaling Cascade
In rat C6 glioma cells, SEA has been shown to induce apoptosis through a mechanism involving:
-
Elevation of Intracellular Calcium ([Ca²⁺]i): SEA triggers an increase in the concentration of cytosolic calcium.[1]
-
Activation of the Arachidonate (B1239269) Cascade: The elevated [Ca²⁺]i likely activates phospholipase A2, leading to the release of arachidonic acid and the subsequent activation of the arachidonate cascade.[1]
-
Mitochondrial Uncoupling: This cascade leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1]
-
Activation of the Caspase Cascade: The culmination of these events is the activation of caspases, the executioners of apoptosis.
The following diagram illustrates the proposed signaling pathway for SEA-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the pro-apoptotic effects of this compound.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C6 glioma or Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SEA for specific time periods. Include both untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Intracellular Calcium Measurement using Fura-2 AM
This method is used to quantify changes in intracellular calcium concentration following SEA treatment.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
-
Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in BSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with BSS to remove extracellular Fura-2 AM.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
SEA Treatment: Add SEA at the desired concentration to the cells.
-
Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium concentration.
Caspase Activation by Western Blot
This technique is used to detect the cleavage and activation of key caspases, such as caspase-3, -8, and -9.
Methodology:
-
Cell Lysis: Following treatment with SEA, harvest and wash the cells. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of the caspases of interest (e.g., anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion
This compound demonstrates significant potential as a pro-apoptotic agent, particularly in the context of cancer therapy. Its ability to induce programmed cell death through a calcium-dependent signaling pathway that involves the arachidonate cascade and mitochondrial uncoupling presents a novel avenue for therapeutic intervention. Furthermore, its capacity to enhance the efficacy of existing chemotherapeutic drugs like doxorubicin highlights its potential in combination therapies, especially for drug-resistant cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of SEA-induced apoptosis and to explore its translational applications in drug development. Future research should focus on elucidating the specific molecular targets of SEA and further defining its signaling network to fully harness its therapeutic potential.
References
Methodological & Application
Application Note: Quantitative Analysis of Stearoylethanolamide in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including the regulation of inflammation, energy balance, and neuroprotection. As a member of the endocannabinoidome, SEA's biological functions are a subject of growing interest in drug development and physiological research. Accurate quantification of SEA in tissue samples is crucial for understanding its roles in health and disease. This application note provides a detailed protocol for the quantitative analysis of SEA in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.
Quantitative Data Summary
The following table summarizes representative concentration ranges of this compound (SEA) and other related N-acylethanolamines in various biological tissues as reported in the literature. These values can vary depending on the species, physiological state, and the analytical method employed.
| Analyte | Tissue | Concentration Range | Method |
| This compound (SEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |
| Liver | 0.0005 - 0.5 ng/mL | LC-MS/MS | |
| Muscle | 0.0005 - 0.5 ng/mL | LC-MS/MS | |
| White Adipose Tissue | 0.0005 - 0.5 ng/mL | LC-MS/MS | |
| Brown Adipose Tissue | 0.0005 - 0.5 ng/mL | LC-MS/MS | |
| Palmitoylethanolamide (PEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |
| Oleoylethanolamide (OEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |
| Anandamide (B1667382) (AEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |
Note: The concentration ranges are based on a method with a dynamic range tuned for endocannabinoids and related molecules.[1][2] Actual concentrations in specific experimental settings may vary.
Experimental Protocols
Overview of the Analytical Workflow
The accurate quantification of SEA from complex biological matrices like tissue requires a multi-step process. The general workflow involves tissue homogenization, lipid extraction, sample clean-up, and subsequent analysis by LC-MS/MS. The use of a deuterated internal standard (e.g., SEA-d5) is highly recommended for accurate quantification through stable isotope dilution, which corrects for analyte loss during sample preparation and variations in instrument response.
Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Isopropanol, Chloroform (B151607), Methyl-tert-butyl ether (MTBE), Hexane, Ethyl acetate (B1210297) (all LC-MS grade or higher).
-
Reagents: Formic acid, Acetic acid, Ammonium (B1175870) acetate.
-
Internal Standard: this compound-d5 (SEA-d5) or other suitable deuterated analogue.
-
Extraction Columns (for SPE): C18 or mixed-mode solid-phase extraction cartridges.[3]
-
Equipment: Homogenizer (e.g., bead beater), centrifuge, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.
Sample Preparation: Tissue Homogenization
Proper homogenization is critical for the efficient extraction of lipids from tissue.
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold homogenization solvent (e.g., acetonitrile or a mixture of methanol:dichloromethane 1:2 v/v).[3][4]
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.[3]
Internal Standard Spiking
To ensure accurate quantification, a known amount of the internal standard should be added to the homogenate before extraction.
-
Prepare a stock solution of SEA-d5 in a suitable solvent (e.g., methanol).
-
Spike the tissue homogenate with the internal standard solution to a final concentration within the linear range of the calibration curve.
Lipid Extraction
Two common methods for lipid extraction from tissue homogenates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
LLE is a simpler and often faster method for lipid extraction.
-
To the spiked tissue homogenate, add an appropriate organic solvent system. A common choice is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform and methanol.[5] Another option is using methyl-tert-butyl ether (MTBE).[6][7]
-
For a Folch-type extraction, add chloroform:methanol (2:1, v/v) to the homogenate. Vortex vigorously for 2 minutes.
-
Add water to induce phase separation. Vortex again and then centrifuge at approximately 3,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean tube.
SPE can provide a cleaner extract by selectively retaining the analytes of interest while washing away interfering substances.[3]
-
Condition the SPE cartridge: Sequentially wash a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]
-
Load the sample: After centrifugation of the tissue homogenate, load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of 40% methanol in water) to remove polar interferences.[3]
-
Elute the analyte: Elute SEA and other NAEs with a higher concentration of organic solvent, such as methanol or acetonitrile.[3]
-
Collect the eluate in a clean tube.
Solvent Evaporation and Reconstitution
-
Evaporate the collected organic phase (from LLE) or the eluate (from SPE) to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[3]
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3] Vortex briefly and transfer to an autosampler vial.
LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 2.6 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for NAEs.
-
MRM Transitions: Specific precursor-to-product ion transitions for SEA and its internal standard are monitored. For SEA, a common transition is the protonated molecule [M+H]+ to a characteristic fragment ion. For example, for anandamide (AEA), a related NAE, the transition m/z 348.3 > 62.0 is often used, where the fragment corresponds to the ethanolamine (B43304) head group.[9] Similar fragmentation patterns are expected for SEA.
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve the best sensitivity.
-
Signaling Pathways of this compound
While SEA is not a classical endocannabinoid that binds with high affinity to cannabinoid receptors CB1 and CB2, it is considered part of the expanded endocannabinoid system, or "endocannabinoidome". It can potentiate the effects of other endocannabinoids, such as anandamide (AEA), by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). SEA has also been shown to activate peroxisome proliferator-activated receptor alpha (PPARα).[10]
This diagram illustrates the synthesis of SEA from its precursor N-stearoyl-phosphatidylethanolamine (NAPE) by the enzyme NAPE-specific phospholipase D (NAPE-PLD). Intracellularly, SEA can be degraded by Fatty Acid Amide Hydrolase (FAAH) into stearic acid and ethanolamine. SEA can also act as an inhibitor of FAAH, thereby increasing the levels of other endocannabinoids like anandamide (the "entourage effect"). Furthermore, SEA can directly activate the nuclear receptor PPARα, leading to changes in gene expression.[10]
References
- 1. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 10. The Endocannabinoid System as a Pharmacological Target for New Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Stearoylethanolamide (SEA) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes. It is structurally similar to the endocannabinoid anandamide (B1667382) and is involved in the regulation of inflammation, pain, and energy metabolism.[1][2] Accurate and sensitive detection of SEA in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics targeting the endocannabinoid system. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for the quantification of SEA due to its high selectivity and sensitivity.[3][4]
This document provides detailed application notes and protocols for the detection and quantification of SEA in biological samples using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods for the determination of SEA in human plasma.
| Analytical Method | LLOQ (ng/mL) | Linearity (ng/mL) | Matrix | Reference |
| UPLC-MS/MS | 20 | 20 - 500 | Human Plasma | [5] |
| LC-MS/MS | 0.1 - 190 (range for multiple analytes) | Not specified for SEA | Human Plasma | [3] |
| LC-MS/MS | Not specified for SEA | Not specified for SEA | Human Cells | [6] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS
This protocol is based on the method described by Zhang et al. (2023).[5]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 10 µL of plasma sample, add 100 µL of methanol (B129727) containing the internal standard (e.g., SEA-d4).
-
Add 200 µL of acetonitrile (B52724) and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.35 mL/min[5]
-
Gradient:
-
0–1 min, 50% A
-
1–5 min, 50-20% A
-
5–6.5 min, 20-5% A
-
6.5–9 min, 5% A
-
9–10 min, 50% A[5]
-
-
Column Temperature: 40°C[5]
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SEA: m/z 328.3 → 62.1 (quantifier), other transitions can be used as qualifiers.
-
Internal Standard (e.g., SEA-d4): m/z 332.3 → 66.1
-
-
Note: Instrument parameters such as capillary voltage, gas flow, and collision energy should be optimized for the specific mass spectrometer being used.[7]
Protocol 2: Solid-Phase Extraction (SPE) for SEA from Biological Fluids
This is a general protocol that can be adapted for various biological matrices.
1. Sample Pre-treatment
-
Thaw frozen samples on ice.
-
For plasma or serum, consider a protein precipitation step with a cold solvent (e.g., acetonitrile) prior to SPE.[3]
-
Acidify the sample to a pH of ~5-6 to ensure SEA is in a neutral form.
2. SPE Cartridge Conditioning
-
Condition a C18 SPE cartridge with 1-2 column volumes of methanol.[8]
-
Equilibrate the cartridge with 1-2 column volumes of water or a buffer with a similar pH to the sample.[8]
3. Sample Loading
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
4. Washing
-
Wash the cartridge with a weak, polar solvent (e.g., 5-10% methanol in water) to remove polar interferences.
5. Elution
-
Elute SEA from the cartridge with a non-polar organic solvent such as acetonitrile, methanol, or a mixture of ethyl acetate (B1210297) and acetone.[4]
6. Post-Elution
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified signaling interactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lipidomic Analysis of N-Acylethanolamines (NAEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including energy metabolism, inflammation, pain signaling, and appetite regulation.[1][2][3] Prominent members of this family include N-arachidonoylethanolamine (anandamide, AEA), an endocannabinoid that activates cannabinoid receptors (CB1 and CB2); N-oleoylethanolamine (OEA), which modulates feeding and metabolism via the nuclear receptor PPAR-α; and N-palmitoylethanolamine (PEA), known for its anti-inflammatory and analgesic properties.[1][4]
Given their low concentrations in biological tissues (typically in the pmol/g range) and their critical roles in health and disease, highly sensitive and specific analytical methods are required for their accurate quantification.[1] This document provides detailed protocols for the lipidomic analysis of NAEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for their measurement.[5]
NAE Biosynthesis and Signaling Pathways
NAEs are synthesized from membrane phospholipids. The primary pathway involves the transfer of a fatty acyl chain from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[6] NAPE is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to release the NAE.[4][6] Alternative pathways for NAE synthesis also exist.[6][7] Once released, NAEs exert their biological effects by binding to various receptors before being degraded by enzymes like Fatty Acid Amide Hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6]
Caption: NAE biosynthesis from membrane phospholipids, receptor activation, and enzymatic degradation.
Quantitative Data Summary
Table 1: Common N-Acylethanolamines and Precursor Fatty Acids
| N-Acylethanolamine (NAE) | Abbreviation | Precursor Fatty Acid |
| N-Arachidonoylethanolamine (Anandamide) | AEA | Arachidonic Acid (20:4, n-6) |
| N-Oleoylethanolamine | OEA | Oleic Acid (18:1, n-9) |
| N-Palmitoylethanolamine | PEA | Palmitic Acid (16:0) |
| N-Stearoylethanolamine | SEA | Stearic Acid (18:0) |
| N-Linoleoylethanolamine | LEA | Linoleic Acid (18:2, n-6) |
| N-Docosahexaenoylethanolamine | DHEA | Docosahexaenoic Acid (22:6, n-3) |
| N-Eicosapentaenoylethanolamine | EPEA | Eicosapentaenoic Acid (20:5, n-3) |
Table 2: Example LC-MS/MS Parameters for NAE Quantification
The following table provides representative Multiple Reaction Monitoring (MRM) transitions for NAE analysis using positive electrospray ionization (+ESI). Optimal collision energies should be determined empirically for the specific instrument used.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| AEA | 348.3 | 62.2 | The m/z 62 product ion is characteristic of the ethanolamine (B43304) moiety.[8] |
| OEA | 326.3 | 62.2 | |
| PEA | 300.3 | 62.2 | |
| SEA | 328.3 | 62.2 | |
| LEA | 324.3 | 62.2 | |
| DHEA | 372.3 | 62.2 | May also be detected as a sodium adduct [M+Na]⁺.[1] |
| EPEA | 346.3 | 62.2 | |
| AEA-d8 (ISTD) | 356.4 | 62.2 | Deuterated internal standard (ISTD) for AEA. |
| OEA-d4 (ISTD) | 330.3 | 62.2 | Deuterated internal standard (ISTD) for OEA. |
| PEA-d4 (ISTD) | 304.3 | 62.2 | Deuterated internal standard (ISTD) for PEA. |
Experimental Workflow and Protocols
The accurate quantification of NAEs follows a multi-step process, from sample preparation to instrumental analysis.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for In Vivo Administration of Stearoylethanolamide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Stearoylethanolamide (SEA) in various mouse models, summarizing key quantitative data and detailing experimental protocols. SEA, an endogenous N-acylethanolamine, has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anorexic effects.
I. Overview of this compound's In Vivo Effects
This compound has been demonstrated to exert several biological activities in mouse models. It has shown cannabimimetic effects, influencing catalepsy, motility, analgesia, and body temperature.[1] Notably, SEA exhibits potent neuroprotective and anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced neuroinflammation.[2][3] Furthermore, it has been observed to induce a dose-dependent anorexic effect, suggesting a role in the regulation of food intake and energy balance.[4][5]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo administration of SEA in mouse models.
Table 1: Effects of this compound on Food Intake and Body Weight
| Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Duration | Key Findings | Reference |
| Not Specified | Intraperitoneal | 12.5, 25, 50 | Single dose | Dose-dependent reduction in food intake 2 hours post-administration. | [4] |
| Not Specified | Oral | 25 | Single dose | Significant reduction in food consumption. | [4] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Mouse Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Regimen | Key Findings | Reference |
| LPS-induced Neuroinflammation | C57BL/6 | Intraperitoneal | Not Specified | Not Specified | Averted activation of resident microglia and leukocyte trafficking to the brain. | [2] |
| Systemic Inflammation | C57BL/6 | Not Specified | Not Specified | Pre-treatment with SEA restricted the spread of peripheral inflammation to the brain. | [3] |
III. Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in mouse models, as well as protocols for inducing relevant pathological states.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a vehicle for the administration of SEA, which is a lipid and thus requires a suitable solvent for in vivo delivery.
Materials:
-
This compound (SEA) powder
-
Cremophor EL
-
Ethanol (95%)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing Cremophor EL, ethanol, and sterile saline in a 1:1:18 ratio by volume.
-
Weigh the desired amount of SEA powder.
-
Add the SEA powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the SEA powder to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes until the SEA is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Visually inspect the solution to ensure there are no visible particles before administration.
-
Prepare fresh on the day of the experiment.
Protocol 2: Induction of Anorexic Effects in Mice
This protocol details the procedure for evaluating the anorexic effects of SEA in mice.[4][5]
Animal Model:
-
Male mice (strain not specified in the primary source, but C57BL/6 is commonly used for metabolic studies)
-
Overnight fasted (approximately 12-16 hours) with free access to water.
Experimental Workflow:
References
- 1. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
High-Performance Liquid Chromatography (HPLC) for Staphylococcal Enterotoxin A (SEA) Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcal Enterotoxin A (SEA) is a superantigenic toxin produced by Staphylococcus aureus and is a common causative agent of food poisoning. Its potent biological activity also makes it a subject of interest in immunological research and drug development. The purification of SEA to high homogeneity is crucial for its characterization and for use in various applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of proteins like SEA, offering high resolution and reproducibility. This document provides detailed application notes and protocols for the purification of SEA using various HPLC methods, including reversed-phase, ion-exchange, and size-exclusion chromatography.
Data Presentation
The following table summarizes the quantitative data from different HPLC-based purification strategies for SEA. This allows for a direct comparison of the methods based on their performance in terms of yield and purity.
| Purification Method | Column Type | Purity | Overall Yield (%) | Reference |
| Dye Ligand Affinity Chromatography | Red A Dye-Ligand | Single band on SDS-PAGE | 55% | [1] |
| Reversed-Phase HPLC followed by Cation-Exchange HPLC | C18 Reversed-Phase and Cation-Exchange | High | 35-45% (for SEB) | [2][3] |
Experimental Protocols
Sample Preparation from Bacterial Culture Supernatant
A critical first step in the purification of SEA is the preparation of a clarified and concentrated sample from the bacterial culture supernatant.
Materials:
-
Staphylococcus aureus culture supernatant
-
Centrifuge
-
0.45 µm and 0.22 µm syringe filters
-
Tris-HCl buffer (1 M, pH 8.0)
-
Dialysis tubing (10 kDa MWCO)
-
Appropriate HPLC buffer for the first purification step
Protocol:
-
Harvesting: Grow the S. aureus strain known to produce SEA in a suitable culture medium until the desired cell density is reached.
-
Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15-30 minutes at 4°C. Carefully collect the supernatant containing the secreted SEA.
-
Filtration: To remove any remaining cells and particulate matter, filter the supernatant sequentially through 0.45 µm and 0.22 µm filters.
-
Protein Precipitation (Optional, for concentration):
-
Slowly add finely ground ammonium sulfate to the clarified supernatant to a final saturation of 80-90%. Stir gently at 4°C for at least 1 hour.
-
Collect the precipitated proteins by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the protein pellet in a minimal volume of the desired buffer for the initial HPLC step.
-
-
Dialysis/Buffer Exchange:
-
To remove the high salt concentration from the precipitation step and to exchange the buffer to the appropriate one for the first chromatography step, dialyze the resuspended pellet against the chosen buffer overnight at 4°C with at least two buffer changes. Use a dialysis tubing with a molecular weight cutoff (MWCO) of 10 kDa.
-
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC separates proteins based on their hydrophobicity. It is a high-resolution technique suitable for the initial capture and purification of SEA from the culture supernatant.
Materials:
-
HPLC system with a gradient pump and UV detector
-
C18 reversed-phase column (e.g., 300 Å pore size, 15 µm particle size)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Prepared SEA sample
Protocol:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1-5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the prepared SEA sample onto the equilibrated column.
-
Elution Gradient: Elute the bound proteins using a linear gradient of increasing acetonitrile concentration. A suggested gradient is as follows:
-
5-30% Mobile Phase B over 10 minutes
-
30-60% Mobile Phase B over 40 minutes
-
60-95% Mobile Phase B over 10 minutes
-
-
Fraction Collection: Monitor the elution profile at 280 nm and collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions for the presence and purity of SEA using SDS-PAGE and immunological methods (e.g., Western blot or ELISA).
Ion-Exchange Chromatography (IEX) Protocol
IEX separates proteins based on their net surface charge. For SEA, which has an isoelectric point (pI) in the range of 7.2-8.6, cation-exchange chromatography at a pH below its pI is a suitable purification step.
Materials:
-
HPLC system
-
Strong cation-exchange column (e.g., Sulfopropyl-based)
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Partially purified SEA sample from the previous step
Protocol:
-
Column Equilibration: Equilibrate the cation-exchange column with 100% Mobile Phase A at a flow rate of 1-2 mL/min until the baseline and conductivity are stable.[4]
-
Sample Loading: Load the SEA-containing fraction (ensure the sample is in a low-salt buffer, if necessary, perform buffer exchange).
-
Washing: Wash the column with 100% Mobile Phase A for 5-10 column volumes to remove any unbound contaminants.
-
Elution Gradient: Elute the bound SEA using a linear gradient of increasing salt concentration. A suggested gradient is from 0% to 50% Mobile Phase B over 30-40 minutes.[4][5]
-
Fraction Collection and Analysis: Collect fractions across the elution peak and analyze for SEA purity as described previously.
Size-Exclusion Chromatography (SEC) Protocol
SEC, also known as gel filtration, separates proteins based on their hydrodynamic radius (size). It is often used as a final polishing step to remove aggregates and other size variants.
Materials:
-
HPLC system
-
SEC column with an appropriate fractionation range for a ~27 kDa protein (e.g., 10-300 kDa)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer
-
Purified SEA sample from the previous step
Protocol:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant, low flow rate (e.g., 0.5-1 mL/min) for at least two column volumes.[6]
-
Sample Injection: Inject a small volume of the concentrated, purified SEA sample (typically less than 2% of the column volume).
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions corresponding to the expected elution volume of a 27 kDa protein. Analyze the fractions for purity and to check for the presence of aggregates.
Visualizations
Experimental Workflow for SEA Purification
Caption: A typical multi-step workflow for the purification of SEA using HPLC.
Logical Relationship of HPLC Purification Steps
Caption: The logical progression of HPLC steps based on different separation principles.
References
- 1. Novel method for purification of staphylococcal enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid purification of staphylococcal enterotoxin B by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid purification of staphylococcal enterotoxin B by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Application Notes and Protocols for Measuring Stearoylethanolamide (SEA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including appetite regulation, inflammation, and neuroprotection.[1][2][3] As a bioactive lipid mediator, SEA exerts its effects through multiple signaling pathways, making it a molecule of interest for therapeutic development. These application notes provide detailed protocols for a selection of in vitro and ex vivo assays to characterize the activity of SEA and novel compounds targeting its associated pathways.
Key Signaling Pathways of this compound
SEA's biological activities are mediated through several key molecular targets. Understanding these pathways is crucial for designing and interpreting experiments.
-
Peroxisome Proliferator-Activated Receptors (PPARs): SEA has been shown to interact with PPARs, particularly PPAR-alpha (PPARα) and potentially PPAR-gamma (PPARγ).[1][4][5] Activation of PPARα is associated with the regulation of lipid metabolism and anti-inflammatory responses.[1][6]
-
Endocannabinoid System Modulation: Although structurally related to the endocannabinoid anandamide (B1667382), SEA does not typically bind to classical cannabinoid receptors (CB1 and CB2) with high affinity.[7][8] However, it can influence the endocannabinoid system, potentially by inhibiting the degradation of other endocannabinoids (an "entourage" effect) or through other, as-yet-unidentified receptors.[2][7][8]
-
Anti-Inflammatory Signaling: SEA has demonstrated potent anti-inflammatory effects by inhibiting the translocation of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of pro-inflammatory cytokine production.[9][10]
Below are diagrams illustrating these key pathways and a general experimental workflow for assessing SEA activity.
Experimental Protocols
PPARα Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter assay to measure the activation of PPARα by SEA or test compounds.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
PPARα expression vector
-
PPAR response element (PPRE)-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Luciferase assay system
-
Luminometer
-
SEA and positive control (e.g., GW7647)
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of SEA and the positive control in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
| Compound | Target | EC50 (µM) | Assay System |
| Palmitoylethanolamide (B50096) (PEA) | PPARα | 3.1 ± 0.4 | In vitro reporter assay[6] |
| Oleoylethanolamide (OEA) | PPARα | Not explicitly stated, but shown to be a high-affinity ligand | Not specified[11] |
| GW7647 (Synthetic Agonist) | PPARα | Sub-nanomolar range | Various |
| This compound (SEA) | PPARα | To be determined | Reporter Gene Assay |
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol details a method to visualize and quantify the inhibitory effect of SEA on NF-κB nuclear translocation in response to an inflammatory stimulus.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages[5]
-
Lipopolysaccharide (LPS)
-
SEA
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages and seed them onto glass coverslips in 24-well plates.
-
-
Pre-treatment and Stimulation:
-
Pre-treat the cells with various concentrations of SEA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a statistically significant number of cells.
-
| Treatment | NF-κB Nuclear Translocation | Effect on Pro-inflammatory Cytokines |
| Control | Basal | Basal |
| LPS | Significant Increase | Increased production of TNF-α, IL-6[9][10] |
| SEA + LPS | Inhibition of translocation[9] | Decreased production of TNF-α, IL-6[9][10] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorescence-based assay to screen for the inhibitory activity of SEA on FAAH, the primary enzyme responsible for the degradation of anandamide and other NAEs.[12][13]
Materials:
-
Recombinant human or rat FAAH
-
Assay buffer
-
SEA and positive control inhibitor (e.g., URB597)[14]
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of SEA and the positive control inhibitor in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the FAAH enzyme and the test compounds.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
-
Fluorescence Measurement:
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).[12][13] The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is released upon substrate hydrolysis.[12][13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
| Compound | Target | IC50 | Assay Type |
| URB597 | FAAH | 4.6 nM | Carbamate inhibitor[14] |
| PF-3845 | FAAH | kinact/Ki = 14,310 M⁻¹s⁻¹ | Urea inhibitor[14] |
| This compound (SEA) | FAAH | To be determined | Fluorescence-based inhibition assay |
Quantification of Endogenous N-Acylethanolamines by LC-MS/MS
This protocol provides a method for the extraction and quantification of SEA and other NAEs from biological samples (e.g., cell lysates, plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]
Materials:
-
Biological sample
-
Deuterated internal standards for NAEs
-
Organic solvents (e.g., chloroform, methanol, acetonitrile)[15]
-
Solid-phase extraction (SPE) cartridges (optional)[15]
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.[15]
-
-
LC-MS/MS Analysis:
-
Separate the NAEs using a suitable C18 liquid chromatography column.
-
Detect and quantify the NAEs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[17]
-
-
Data Analysis:
| NAE | Biological Matrix | Typical Concentration Range | Analytical Method |
| This compound (SEA) | Brain, Plasma | Varies depending on species and conditions | LC-MS/MS |
| Palmitoylethanolamide (PEA) | Brain, Plasma, Adipose Tissue | Varies depending on species and conditions | LC-MS/MS |
| Oleoylethanolamide (OEA) | Small Intestine, Plasma | Varies depending on species and conditions | LC-MS/MS |
| Anandamide (AEA) | Brain, Plasma | Varies depending on species and conditions | LC-MS/MS |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the multifaceted activities of this compound. By employing these assays, researchers can effectively characterize the mechanism of action of SEA, screen for novel modulators of its signaling pathways, and quantify its endogenous levels in various biological systems. This will ultimately contribute to a deeper understanding of the therapeutic potential of this important bioactive lipid.
References
- 1. N-Stearoylethanolamide,SEA,CAS 111-57-9 [herbnutritionals.com]
- 2. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabimimetic activity, binding and degradation of this compound within the mouse central nervous system [research.unite.it]
- 8. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Anti-inflammatory effect of N-stearoylethanolamine in experimental burn injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 12. caymanchem.com [caymanchem.com]
- 13. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 14. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Stearoylethanolamide for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine that plays a significant role in various physiological processes, including neuroprotection and anti-inflammatory responses.[1][2] As an endocannabinoid-like compound, understanding its interaction with cellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.[3][4] Radiolabeling of SEA with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) provides a sensitive and quantitative method to study its binding to receptors, its distribution in tissues, and its metabolic fate.[5][6][7]
These application notes provide detailed protocols for the radiolabeling of this compound and its use in receptor binding assays and biodistribution studies.
Data Presentation
Table 1: Properties of Radioisotopes for Labeling this compound
| Property | Tritium (³H) | Carbon-14 (¹⁴C) |
| Half-life | 12.32 years | 5,730 years |
| Emission Type | Beta (β⁻) | Beta (β⁻) |
| Maximum Beta Energy | 18.6 keV | 156.5 keV |
| Specific Activity (Max) | 28.8 Ci/mmol | 62.4 mCi/mmol |
| Advantages | High specific activity, low energy (safer handling), lower cost.[5][7] | Stable label position, long half-life for long-term studies.[8] |
| Considerations | Potential for exchange with solvent protons. | Lower specific activity compared to tritium. |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound ([³H]-SEA or [¹⁴C]-SEA)
This protocol describes a general method for the synthesis of radiolabeled SEA by amide condensation of radiolabeled stearic acid and ethanolamine (B43304).[][10] The choice of radiolabeled precursor ([³H]-stearic acid or [¹⁴C]-stearic acid) will determine the final radiolabeled product.
Materials:
-
[³H]-Stearic acid or [¹⁴C]-Stearic acid (in a suitable solvent like ethanol)
-
Ethanolamine
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Acetonitrile (CH₃CN)
-
5% Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
TLC developing solvent (e.g., CH₂Cl₂/MeOH 98:2)
-
Scintillation vials and cocktail
Procedure:
-
In a clean, dry reaction vial under a nitrogen atmosphere, dissolve the radiolabeled stearic acid (0.15 mmol), COMU (64.2 mg, 0.15 mmol), and DIPEA (0.05 mL, 0.30 mmol) in a mixture of anhydrous CH₂Cl₂ (0.5 mL) and anhydrous CH₃CN (2.5 mL).
-
Stir the resulting solution at room temperature for 10 minutes.
-
Inject ethanolamine (0.15 mmol) in CH₃CN (0.2 mL) into the reaction mixture.
-
Continue stirring vigorously at room temperature and monitor the reaction progress by TLC (using CH₂Cl₂/MeOH 98:2 as the mobile phase) until the starting material is consumed (typically 3-6 hours).
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂ (3 mL).
-
Wash the organic mixture sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum.
-
Purify the crude radiolabeled SEA by flash chromatography on silica (B1680970) gel.
-
Determine the radiochemical purity and specific activity of the final product using appropriate analytical techniques (e.g., HPLC with a radiodetector and mass spectrometry).
Protocol 2: Receptor Binding Assay for [³H]-SEA
This protocol outlines a competitive receptor binding assay to characterize the interaction of SEA with its binding sites in a cell or tissue preparation.[11][12]
Materials:
-
[³H]-SEA (radioligand)
-
Unlabeled SEA (competitor)
-
Cell membranes or tissue homogenates expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA)
-
Multi-well filter plates (e.g., 96-well glass fiber filters)
-
Vacuum manifold
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of unlabeled SEA in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer (for total binding) or a high concentration of unlabeled SEA (for non-specific binding).
-
Varying concentrations of unlabeled SEA (for competition curve).
-
A fixed concentration of [³H]-SEA (e.g., 0.6 nM).
-
Cell membrane preparation (e.g., 5-10 µg of protein).
-
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a vacuum manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of SEA.
Protocol 3: Biodistribution Study of Radiolabeled SEA in Mice
This protocol describes an in vivo study to determine the tissue distribution of radiolabeled SEA.[13][14][15]
Materials:
-
Radiolabeled SEA ([³H]-SEA or [¹⁴C]-SEA) formulated in a suitable vehicle (e.g., saline with a small percentage of a surfactant like Tween 80).
-
Laboratory mice.
-
Syringes and needles for injection.
-
Dissection tools.
-
Vials for tissue collection.
-
Tissue solubilizer.
-
Scintillation counter and cocktail.
Procedure:
-
Administer a known amount of radiolabeled SEA to each mouse via a specific route (e.g., intraperitoneal or intravenous injection).
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of mice.
-
Dissect and collect major organs and tissues of interest (e.g., brain, liver, spleen, kidney, heart, lungs, fat, and blood).
-
Weigh each tissue sample.
-
Homogenize and solubilize the tissue samples using a suitable tissue solubilizer.
-
Add scintillation cocktail to the solubilized tissue samples.
-
Quantify the radioactivity in each sample using a scintillation counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Analyze the data to determine the tissue distribution profile and clearance of radiolabeled SEA.
Visualizations
Caption: Proposed signaling pathway for this compound (SEA).
References
- 1. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabimimetic activity, binding and degradation of this compound within the mouse central nervous system [research.unite.it]
- 4. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. moravek.com [moravek.com]
- 8. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. Imaging and biodistribution of radiolabeled SP90 peptide in BT-483 tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbon-14 radiolabeling and in vivo biodistribution of a potential anti-TB compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearoylethanolamide (SEA): A Versatile Tool for Interrogating Lipid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that play crucial roles in various physiological processes. Structurally similar to the endocannabinoid anandamide, SEA is increasingly recognized as a valuable tool for studying lipid signaling due to its distinct pharmacological profile. Unlike anandamide, SEA does not exhibit high affinity for classical cannabinoid receptors (CB1 and CB2) but instead modulates cellular functions through other key targets, including Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and the G protein-coupled receptor 119 (GPR119). Furthermore, SEA has been shown to influence the endocannabinoid system through an "entourage effect," potentiating the activity of other endocannabinoids.[1][2] These characteristics make SEA a selective pharmacological probe to dissect the complex network of lipid-mediated signaling events.
These application notes provide a comprehensive guide for utilizing SEA in lipid signaling research. They detail its mechanisms of action, offer structured quantitative data for experimental design, and provide detailed protocols for key in vitro and in vivo assays.
Mechanisms of Action
SEA's biological activities are primarily mediated through three interconnected pathways:
-
PPAR-α Activation: SEA is an agonist of PPAR-α, a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and inflammation.[3] Activation of PPAR-α by SEA can lead to increased fatty acid oxidation and a reduction in lipogenesis.
-
GPR119 Modulation: SEA is a ligand for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[4] While considered a less potent agonist compared to other NAEs like oleoylethanolamide (OEA), its interaction with GPR119 can still influence intracellular cyclic AMP (cAMP) levels, potentially impacting insulin (B600854) and incretin (B1656795) secretion.[4][5]
-
Endocannabinoid System Crosstalk: SEA can potentiate the effects of other endocannabinoids, such as anandamide.[1][2] This "entourage effect" is thought to occur through competition for common metabolic enzymes, such as fatty acid amide hydrolase (FAAH), leading to increased levels and prolonged activity of other endocannabinoids. SEA has also been shown to increase the levels of the potent endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the expression of cannabinoid receptors CB1 and CB2 in vivo.[6]
Data Presentation
In Vitro Activity of N-Acylethanolamines at GPR119
| Compound | EC50 (µM) for GPR119 Activation | Reference |
| Oleoylethanolamide (OEA) | 5 | [4] |
| Palmitoleoylethanolamide (POEA) | 5 | [4] |
| Linoleylethanolamide (LEA) | 5 | [4] |
| This compound (SEA) | Less potent than OEA, POEA, and LEA | [4] |
| Palmitoylethanolamide (PEA) | Less potent than OEA, POEA, and LEA | [4] |
Note: Specific EC50 values for SEA at GPR119 are not consistently reported in the literature, but it is consistently described as being less potent than other unsaturated NAEs.
In Vivo Effects of this compound
| Parameter | Species | Dose | Effect | Reference |
| Food Intake | Mouse | 1-20 mg/kg, i.p. | Dose-dependent anorexic effect | [1] |
| Food Intake | Mouse | 25 mg/kg, oral | Reduced food consumption | [1] |
| Gene Expression | Mouse | 25 mg/kg, oral | Reduction in liver stearoyl-CoA desaturase-1 (SCD-1) mRNA | [1] |
| Neuroprotection | Mouse | Not specified | Neuroprotective against LPS-induced neuroinflammation | [6] |
| Endocannabinoid Levels | Mouse | Not specified | Increased brain levels of 2-arachidonoylglycerol (2-AG) | [6] |
| Cannabinoid Receptor Expression | Mouse | Not specified | Increased neuronal expression of CB1/CB2 receptors | [6] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathways
Caption: Signaling pathways of this compound (SEA).
Experimental Workflow for In Vitro PPAR-α Activation Assay
Caption: Workflow for a PPAR-α transcription factor activity assay.
Experimental Workflow for GPR119 cAMP Accumulation Assay
Caption: Workflow for a GPR119 cAMP accumulation HTRF assay.
Experimental Protocols
Protocol 1: In Vitro PPAR-α Activation Assay
This protocol describes a transcription factor ELISA-based assay to measure the activation of PPAR-α in nuclear extracts.
Materials:
-
96-well plate pre-coated with a double-stranded DNA sequence containing the Peroxisome Proliferator Response Element (PPRE)
-
Nuclear extraction kit
-
BCA protein assay kit
-
Primary antibody specific for PPAR-α
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
SEA and control compounds (e.g., a known PPAR-α agonist like GW7647)
Procedure:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HepG2 hepatocytes) to ~80% confluency. Treat cells with various concentrations of SEA or control compounds for a specified time (e.g., 24 hours).
-
Nuclear Extraction: Harvest cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
Binding Reaction:
-
Add 50 µL of binding buffer to each well of the PPRE-coated plate.
-
Add 10-20 µg of nuclear extract to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Primary Antibody Incubation: Add 100 µL of diluted primary PPAR-α antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no nuclear extract) from all readings. Plot the absorbance values against the concentration of SEA to determine the dose-response relationship.
Protocol 2: In Vitro GPR119 cAMP Accumulation Assay (HTRF)
This protocol outlines a method to measure cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium and supplements
-
White, low-volume 384-well plates
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate reagents)
-
SEA and control compounds (e.g., a known GPR119 agonist like AR231453 and an adenylyl cyclase activator like forskolin)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX)
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of SEA and control compounds in stimulation buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of stimulation buffer to each well.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add 10 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 10 µL of the anti-cAMP-cryptate reagent diluted in lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the fluorescence emission at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the SEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) and oral administration of SEA to mice for studying its effects on physiology and behavior.
Materials:
-
This compound (SEA)
-
Vehicle solution (e.g., a mixture of ethanol, Cremophor EL, and saline in a 1:1:18 ratio)
-
Mice (e.g., C57BL/6)
-
Appropriate syringes and needles for i.p. injection or oral gavage
Procedure:
-
Preparation of SEA Solution:
-
For a 10 mg/mL stock solution, dissolve 10 mg of SEA in 100 µL of ethanol.
-
Add 100 µL of Cremophor EL and vortex thoroughly.
-
Add 1.8 mL of sterile saline and vortex until a homogenous suspension is formed.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Allow mice to acclimate to the experimental room for at least 1 hour before dosing.
-
Weigh each mouse to determine the correct injection volume.
-
Intraperitoneal (i.p.) Administration:
-
Inject the appropriate volume of the SEA solution into the intraperitoneal cavity. A typical injection volume is 10 µL/g of body weight.
-
-
Oral Gavage:
-
Administer the appropriate volume of the SEA solution directly into the stomach using a gavage needle.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
Proceed with the planned behavioral or physiological measurements at the desired time points after administration. For example, food intake can be measured at 2, 4, 6, and 24 hours post-injection.[1]
-
-
Tissue Collection:
-
At the end of the experiment, euthanize the mice according to approved protocols.
-
Collect tissues of interest (e.g., liver, brain, intestine) for further analysis, such as gene expression or lipidomic analysis.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).
Conclusion
This compound is a multifaceted lipid signaling molecule that serves as a valuable research tool for dissecting the intricate roles of PPAR-α, GPR119, and the endocannabinoid system in health and disease. Its unique pharmacological profile allows for the targeted investigation of these pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust experiments, contributing to a deeper understanding of lipid-mediated signaling and the identification of novel therapeutic targets.
References
- 1. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Therapeutic Potential of Stearoylethanolamide (SEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE), a class of lipid mediators that includes the well-known endocannabinoid anandamide (B1667382) (AEA).[1][2] Found in animal tissues, SEA is involved in a variety of biological processes and is gaining interest for its therapeutic potential in several areas, including neuroinflammation, metabolic disorders, pain, and oncology.[3][4][5] Unlike classic endocannabinoids, SEA's mechanisms of action are complex and appear to involve multiple pathways, including indirect modulation of the endocannabinoid system and direct anti-inflammatory signaling.[3][6] These application notes provide detailed protocols for investigating SEA's therapeutic efficacy in key preclinical models.
Known Signaling Pathways of this compound (SEA)
SEA exerts its biological effects through several interconnected pathways. It has been shown to indirectly modulate the endocannabinoid system by increasing levels of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and enhancing the expression of cannabinoid receptors CB1/CB2.[3][4] A significant anti-inflammatory mechanism involves the inhibition of the NF-κB pathway, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] In metabolic regulation, SEA's anorexic effects are linked to the downregulation of stearoyl-CoA desaturase-1 (SCD-1) in the liver.[5] While its interaction with peroxisome proliferator-activated receptors (PPARs) is less direct than other NAEs, a potential role for PPAR-γ in its neuroprotective effects has been suggested.[4]
Application Note 1: Assessing Neuroprotective Effects of SEA in an In Vivo Model of Neuroinflammation
Principle: This protocol describes an experimental design to evaluate the neuroprotective and anti-inflammatory properties of SEA in a lipopolysaccharide (LPS)-induced mouse model of acute systemic inflammation.[3] LPS administration triggers a robust inflammatory response, leading to neuroinflammation characterized by microglial activation and increased cytokine production. SEA's efficacy is measured by its ability to mitigate these effects.[3][4]
Experimental Workflow:
Protocol: LPS-Induced Neuroinflammation in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed with a 12h light/dark cycle and have ad libitum access to food and water.
-
Reagents:
-
This compound (SEA) (Cayman Chemical or equivalent).
-
Vehicle: Saline containing 0.1% Tween 80.
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich).
-
Saline (0.9% NaCl).
-
-
Procedure:
-
Dissolve SEA in the vehicle to a final concentration for a 50 mg/kg dosage.
-
Randomly assign mice to three groups: Vehicle + Saline, Vehicle + LPS, and SEA + LPS.
-
Administer SEA (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer LPS (1 mg/kg, i.p.) or saline.
-
Monitor animals for signs of sickness. At 24 hours post-LPS injection, perform behavioral tests (e.g., open field test for locomotor activity).
-
Following behavioral testing, euthanize mice and collect blood via cardiac puncture. Perfuse transcardially with ice-cold PBS.
-
Isolate serum from blood for cytokine analysis.
-
Extract the brain. Hemisect the brain: use one hemisphere for immunohistochemistry (fix in 4% PFA) and the other for biochemical assays (snap-freeze in liquid nitrogen).
-
-
Analysis:
-
Cytokine Levels: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using ELISA or Cytometric Bead Array (CBA) kits.
-
Microglial Activation: Perform immunohistochemistry on fixed brain sections using an antibody against Iba1, a marker for microglia. Quantify the number and morphology of Iba1-positive cells.
-
Gene Expression: Extract RNA from frozen brain tissue and perform qPCR to analyze the expression of inflammatory genes.
-
Data Presentation: Expected Outcomes
Table 1: Effect of SEA on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates (24h post-LPS)
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|---|
| Vehicle + Saline | 15.2 ± 3.1 | 8.5 ± 2.0 | 10.1 ± 2.5 |
| Vehicle + LPS | 150.8 ± 18.5 | 95.3 ± 11.2 | 120.4 ± 15.7 |
| SEA (50 mg/kg) + LPS | 75.4 ± 9.8* | 42.1 ± 6.5* | 55.9 ± 8.1* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle + LPS group.
Application Note 2: Investigating Anorexic Effects of SEA and its Impact on Liver Gene Expression
Principle: SEA has been shown to exert a dose-dependent anorexic effect.[5] This effect is uniquely associated with the downregulation of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver, an enzyme critical for the biosynthesis of monounsaturated fats.[5][7] This protocol details an experiment to confirm the anorexic properties of SEA and to analyze its impact on hepatic gene expression.
Experimental Workflow:
References
- 1. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Stearoylethanolamide,SEA,CAS 111-57-9 [herbnutritionals.com]
Application Notes and Protocols for Solid-Phase Extraction of Stearoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Stearoylethanolamide (SEA) from biological matrices. It includes a summary of quantitative data from a validated analytical method, a representative experimental protocol for SPE, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
This compound (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including the regulation of inflammation, pain, and appetite. Accurate quantification of SEA in biological samples is crucial for understanding its physiological functions and for the development of novel therapeutics. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices such as plasma, serum, and tissue homogenates, prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative performance characteristics for the analysis of this compound in human plasma using a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The sample preparation for this method involved protein precipitation followed by liquid-liquid extraction with methyl tert-butyl ether. While this data is not from a direct SPE method, it provides valuable insights into the expected analytical performance for SEA analysis.
| Parameter | This compound (SEA) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Recovery | 77.7% - 109.7% |
| Matrix Effect | 90.0% - 113.5% |
| Inter-day Precision | 0.55% - 13.29% |
| Intra-day Precision | 0.62% - 13.90% |
| Linearity (R²) | >0.99 |
| Data sourced from a validated UPLC-MS/MS method for the analysis of SEA in human plasma[1][2]. |
Experimental Protocols
This section outlines a representative solid-phase extraction protocol for the isolation of this compound from a biological matrix (e.g., plasma) using a C18 reversed-phase cartridge. This protocol is based on established methods for the extraction of N-acylethanolamines and should be optimized and validated for specific applications.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
Internal Standard (IS) solution (e.g., deuterated SEA)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate amount of internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 2 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
A second wash with a weak organic solvent solution (e.g., 2 mL of 20% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 30°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 70:30 methanol:water).
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
This compound is known to exert its biological effects through interaction with the endocannabinoid system and by activating peroxisome proliferator-activated receptor gamma (PPARγ).
This compound and the Endocannabinoid System
SEA is part of the broader family of N-acylethanolamines and can influence the endocannabinoid system, although it does not bind directly to the canonical cannabinoid receptors CB1 and CB2 with high affinity. Instead, it is thought to exert some of its effects through an "entourage effect," by inhibiting the degradation of other endocannabinoids like anandamide, and through other cellular targets.
Caption: SEA's interaction with the endocannabinoid system via the entourage effect.
This compound and PPARγ Signaling Pathway
SEA has been shown to be an agonist for the nuclear receptor PPARγ. Activation of PPARγ leads to the regulation of gene expression involved in lipid metabolism and inflammation.
Caption: this compound (SEA) activates the PPARγ signaling pathway.[3][4]
References
- 1. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Indirect Analysis of Staphylococcal Enterotoxin A (SEA) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staphylococcal Enterotoxin A (SEA) is a potent bacterial toxin responsible for food poisoning and has implications in various diseases. While direct analysis of intact proteins like SEA by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to their non-volatile nature, an indirect method involving protein hydrolysis followed by GC-MS analysis of the constituent amino acids provides a viable approach for its characterization and potential quantification. This application note details a comprehensive protocol for the indirect analysis of SEA using GC-MS, focusing on protein hydrolysis and subsequent derivatization of amino acids to make them amenable to GC-MS analysis.
Introduction
Staphylococcal enterotoxins (SEs) are a family of heat-stable proteins produced by Staphylococcus aureus that are a major cause of foodborne illness. SEA is one of the most common enterotoxins associated with staphylococcal food poisoning.[1] Accurate and sensitive detection of SEA is crucial for food safety, clinical diagnostics, and in the development of therapeutic countermeasures. While immunological methods like ELISA are commonly used for SEA detection, they can be prone to matrix interference.[2] Mass spectrometry-based methods offer high specificity and are valuable alternatives.
Direct analysis of proteins by GC-MS is hindered by their low volatility.[3][4] Therefore, an indirect approach is employed, which involves the acid hydrolysis of the protein into its constituent amino acids. These amino acids, being polar and non-volatile, require a derivatization step to increase their volatility and thermal stability for GC-MS analysis.[3][5][6][7] This application note provides a detailed protocol for the analysis of SEA through the GC-MS analysis of its derivatized amino acids.
Experimental Protocols
Protein Hydrolysis of SEA
This protocol describes the acid hydrolysis of SEA to break it down into its individual amino acid constituents.
Materials:
-
Purified SEA sample
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas supply
-
Heating block or oven
-
Screw-cap reaction vials
Procedure:
-
Accurately weigh a known amount of the purified SEA sample into a reaction vial.
-
Add a sufficient volume of 6 M HCl to the vial to fully submerge the sample.
-
Securely cap the vial and place it in a heating block or oven at 110°C for 24 hours to ensure complete hydrolysis.
-
After hydrolysis, cool the vial to room temperature.
-
Dry the sample completely under a gentle stream of nitrogen gas to remove the HCl.
-
The resulting dried residue contains the amino acid hydrolysate of SEA.
Amino Acid Derivatization (Silylation)
This protocol outlines the derivatization of the amino acid hydrolysate using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating reagent.[6]
Materials:
-
Dried amino acid hydrolysate from the previous step
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Heating block
-
GC vials with inserts
Procedure:
-
To the dried amino acid hydrolysate, add 100 µL of anhydrous acetonitrile to reconstitute the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat it at 100°C for 30 minutes in a heating block.[6]
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.
GC-MS Analysis
This section provides typical GC-MS parameters for the analysis of the derivatized amino acids. These parameters may need to be optimized for the specific instrument being used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan
-
Mass Range: 50-650 m/z
Data Presentation
The following table summarizes representative quantitative data for the analysis of amino acids by GC-MS. It is important to note that this data is typical for amino acid analysis in general, as specific performance metrics for the indirect analysis of SEA via this method are not widely published. The actual performance will depend on the specific amino acid, the derivatization efficiency, and the instrumentation used.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 1 - 10 pmol | The LOD can vary significantly between different amino acids based on their response factors and the efficiency of derivatization. |
| Limit of Quantification (LOQ) | 5 - 50 pmol | The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Linear Range | 2 - 3 orders of magnitude | The concentration range over which the instrument's response is directly proportional to the analyte concentration. |
| Recovery | 85% - 115% | The recovery of amino acids can be influenced by the hydrolysis and derivatization steps. The use of an internal standard is recommended for accurate quantification. |
| Precision (RSD%) | < 15% | The relative standard deviation (RSD) is a measure of the precision of the analytical method. |
Mandatory Visualizations
Caption: Experimental workflow for the indirect GC-MS analysis of SEA.
Caption: Advantages and disadvantages of GC-MS for protein analysis.
Conclusion
The indirect analysis of Staphylococcal Enterotoxin A by GC-MS through the profiling of its constituent amino acids is a powerful and specific method. While the sample preparation involving hydrolysis and derivatization is more extensive than for immunoassays, the high specificity of mass spectrometry offers a significant advantage, particularly in complex matrices. The detailed protocols and typical performance characteristics presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to apply this technique for the characterization and potential quantification of SEA and other protein toxins.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Detection Methods for Staphylococcus aureus and Its Enterotoxins in Food: From Traditional to Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Stearoylethanolamide (SEA) In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Stearoylethanolamide (SEA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEA) and why is its solubility a concern in vitro?
This compound (SEA) is an endogenous N-acylethanolamine, a class of lipid signaling molecules.[1][2] Like many lipids, SEA is highly hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media.[1][3] This can lead to precipitation, reducing the effective concentration of SEA in your experiment and causing inconsistent results.[4][5]
Q2: What are the recommended solvents for preparing a stock solution of SEA?
For preparing a concentrated stock solution, organic solvents are necessary. The most commonly recommended solvents for SEA are ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6][7]
Q3: What is the maximum soluble concentration of SEA in common solvents and aqueous buffers?
The solubility of SEA can vary depending on the solvent and temperature. Below is a summary of reported solubility data.
| Solvent/Buffer | Maximum Soluble Concentration |
| Ethanol | ≥ 2 mg/mL |
| Dimethylformamide (DMF) | ≥ 2 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~100 µg/mL to >100 µg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~100 µg/mL |
Data compiled from multiple sources.[6][7]
Q4: How should I store my SEA stock solution?
Stock solutions of SEA in ethanol or DMF are reported to be stable for at least six months when stored at -20°C. It is recommended to prepare fresh dilutions into aqueous buffers or cell culture media immediately before use.[6] Aqueous solutions of SEA should not be stored for more than one day.[6]
Troubleshooting Guide: SEA Precipitation in Cell Culture Media
Issue: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of SEA in the media exceeds its aqueous solubility limit. | 1. Decrease the final working concentration of SEA. 2. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution.[5] | 1. Pre-warm the cell culture media to 37°C.[4] 2. Add the SEA stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even distribution.[5] |
| Low Temperature of Media | The solubility of lipids like SEA decreases at lower temperatures.[8] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5] |
| High Organic Solvent Concentration | While necessary for the stock solution, a high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.[5] | Keep the final concentration of the organic solvent in the culture medium below 0.5%, and ideally below 0.1%.[5] |
Issue: Delayed Precipitation (After a Few Hours or Days)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | SEA may not be stable in the aqueous environment of the cell culture media over extended periods. | 1. Perform media changes with freshly prepared SEA-containing media every 24-48 hours.[4] |
| Interaction with Media Components | SEA may interact with proteins, salts, or other components in the media, forming insoluble complexes over time.[4][8] | 1. Consider using serum-free media if compatible with your cell line. 2. Test different basal media formulations. |
| Media Evaporation | Evaporation of water from the culture plates can lead to an increased concentration of all media components, including SEA, potentially exceeding its solubility limit.[4][8] | 1. Ensure proper humidification in the incubator. 2. Use sealed culture flasks or plates when possible. |
Experimental Protocols
Protocol 1: Preparation of this compound (SEA) Stock Solution
-
Weigh the desired amount of crystalline SEA in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (ethanol or DMF for higher concentrations; DMSO for lower concentrations) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure the SEA is completely dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of SEA Working Solution in Cell Culture Media
-
Thaw an aliquot of the SEA stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Option A (Direct Dilution for Low Concentrations):
-
Calculate the volume of the SEA stock solution needed to achieve the final desired concentration.
-
While gently swirling the pre-warmed media, add the SEA stock solution dropwise.
-
Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.1-0.5%).
-
-
Option B (Serial Dilution for Higher Concentrations):
-
Create an intermediate dilution of the SEA stock solution in pre-warmed media. For example, dilute the 10 mg/mL stock 1:10 in media to get a 1 mg/mL intermediate solution.
-
Use this intermediate solution to prepare the final working concentration in pre-warmed media.
-
-
Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound (SEA) interacting with the endocannabinoid system.
Caption: Experimental workflow for preparing SEA working solutions for in vitro assays.
Caption: Logical troubleshooting workflow for addressing SEA precipitation issues.
References
- 1. Showing Compound this compound (FDB029286) - FooDB [foodb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Optimizing Stearoylethanolamide (SEA) Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Stearoylethanolamide (SEA) in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound (SEA) in vivo?
A starting dose for SEA can vary significantly based on the animal model, the intended biological effect, and the administration route. Based on published preclinical studies, a common dose range is between 10 and 50 mg/kg. For instance, a dose of 25 mg/kg administered both intraperitoneally and orally has been shown to produce anorexic effects in mice.[1][2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model.
Q2: How should I prepare SEA for in vivo administration, and what vehicle should I use?
SEA is a crystalline solid with poor aqueous solubility, which presents a significant challenge for in vivo administration.[3]
-
Solubility: SEA is soluble in organic solvents like ethanol (B145695) and dimethylformamide (DMF) at approximately 2 mg/mL and in DMSO at about 100 µg/mL.[3] Its solubility in aqueous buffers like PBS (pH 7.2) is also limited to around 100 µg/mL.[3][4]
-
Vehicle Selection: Due to its lipophilic nature, a vehicle containing a mixture of solvents and surfactants is typically required. A common formulation for poorly soluble compounds administered orally or via IP injection in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[5] Another reported vehicle for IP or oral gavage is 2% methylcellulose (B11928114) with 0.5% Tween 80 .[6]
Troubleshooting Tip: Always prepare the solution fresh before each use, as aqueous solutions of SEA are not stable and should not be stored for more than a day.[3][4] Ensure the final concentration of organic solvents like DMSO is low to avoid solvent-induced toxicity or confounding effects.
Q3: Which administration route is better: Intraperitoneal (IP) Injection or Oral Gavage?
The choice between IP injection and oral gavage depends on the experimental goals, including the desired pharmacokinetic profile and the model being used.
-
Intraperitoneal (IP) Injection: This route allows the compound to be absorbed rapidly into the portal circulation, bypassing first-pass metabolism in the liver to a greater extent than oral administration. It often results in higher bioavailability. Studies have successfully used IP administration to demonstrate the anorexic and cannabimimetic effects of SEA.[1][7]
-
Oral Gavage (PO): This route mimics the clinical route of administration for many drugs and is essential for studying oral bioavailability and effects related to the gastrointestinal system. Oral administration of SEA at 25 mg/kg has been shown to be effective in reducing food consumption in mice.[1][2]
Q4: My experiment isn't working. What are some common reasons for a lack of effect with SEA?
If you are not observing the expected effect, consider the following troubleshooting steps:
-
Compound Solubility and Dosing Formulation: SEA may have precipitated out of your vehicle. Visually inspect the solution for any particulate matter before administration. You may need to optimize your vehicle composition. See Q2 for formulation suggestions.
-
Dosage: The dose may be too low for your specific model or animal strain. A dose-response study is critical to identify the optimal therapeutic window.
-
Administration Route: The chosen route may not provide adequate bioavailability. Consider comparing IP versus oral administration.
-
Metabolism: SEA is an N-acylethanolamine and is subject to enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[7] The metabolic rate can vary between species and even strains, potentially affecting the duration and intensity of the compound's effect.
-
Target Engagement: Confirm that the biological target of SEA is relevant in your disease model. The mechanism of SEA is complex and not fully elucidated; it may act through multiple pathways.
Q5: What are the known mechanisms of action and signaling pathways for SEA?
SEA is an endocannabinoid-like compound with a multifaceted mechanism of action. It does not appear to be a direct agonist for the canonical cannabinoid receptors CB1 and CB2 in the way that anandamide (B1667382) (AEA) is.[7]
Key putative mechanisms include:
-
PPAR Activation: SEA may exert some of its anti-inflammatory and neuroprotective effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[8]
-
"Entourage" Effect: SEA can potentiate the effects of other endocannabinoids.[7][9] It may do this by competing for degrading enzymes like FAAH or by other indirect means, thereby increasing the levels and activity of endocannabinoids like AEA.[7]
-
Endocannabinoid System Modulation: Treatment with SEA has been shown to increase brain levels of the potent endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the expression of CB1/CB2 receptors in vivo.[8][10]
-
PI3K/Akt Pathway Inhibition: In certain cell types, such as C6 glioma cells, fatty acid amides including SEA have been shown to promote apoptosis in association with the inhibition of the PI3K/Akt signaling pathway.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving SEA.
Table 1: Reported In Vivo Dosages of this compound (SEA)
| Species | Model / Effect Studied | Dosage | Administration Route | Key Findings |
| Mouse | Feeding Behavior | 10-50 mg/kg | Intraperitoneal (IP) | Dose-dependent anorexic effect observed 2 hours post-administration.[1] |
| Mouse | Feeding Behavior | 25 mg/kg | Oral | Effective in reducing food consumption; effect attributed to SEA itself.[1][2] |
| Mouse | Neuroinflammation (LPS-induced) | Not Specified | Not Specified | SEA treatment was neuroprotective, reducing microglial activation and leukocyte trafficking to the brain.[8][10] |
| Mouse | Cannabimimetic Activity | Not Specified | Not Specified | Produced effects on catalepsy, motility, analgesia, and body temperature similar to anandamide (AEA).[7] |
Table 2: Example Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Administration Route | Suitability Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Oral Gavage / IP Injection | A common formulation for compounds with poor aqueous solubility.[5] |
| 2% Methylcellulose + 0.5% Tween 80 in Saline | Oral Gavage / IP Injection | Suitable for creating a suspension for oral or IP dosing.[6] |
| Ethanol, DMSO, or DMF (for stock) diluted in aqueous buffer | IP Injection | Stock solutions can be prepared in organic solvents, but the final injection volume should have a minimal and non-toxic concentration of the solvent.[3][4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Administration of SEA via Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline. All procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound (SEA) powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer and sonicator
-
Sterile syringes (1 mL) and needles (25-27 gauge)[12]
-
Analytical balance
Procedure:
-
Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 25 mg/kg) and injection volume (e.g., 10 mL/kg).[12]
-
Vehicle Preparation (Example):
-
To prepare 1 mL of vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Combine 100 µL DMSO, 400 µL PEG300, and 50 µL Tween-80 in a sterile tube.
-
-
SEA Solubilization:
-
Weigh the calculated amount of SEA powder and add it to the DMSO/PEG300/Tween-80 mixture.
-
Vortex vigorously for 1-2 minutes until the SEA is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Add 450 µL of sterile saline to the mixture and vortex again to form a stable emulsion or solution. If precipitation occurs, brief sonication may help.
-
-
Animal Restraint and Injection:
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse securely. For IP injections, the mouse is typically held with its head tilted downwards.
-
The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12][13]
-
Insert the needle (bevel up) at a 30-40 degree angle.[12]
-
Before injecting, gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.[14]
-
Inject the calculated volume smoothly.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of distress or adverse reactions after the injection.
Protocol 2: Preparation and Administration of SEA via Oral Gavage in Mice
Materials:
-
Same as for IP injection.
-
Flexible plastic or rigid metal feeding needles (gavage needles), appropriate size for mice.
Procedure:
-
Dosing Solution Preparation: Prepare the SEA dosing solution as described in Protocol 1, steps 1-3. The vehicle must be suitable for oral administration.
-
Animal Restraint:
-
Weigh the mouse to calculate the precise gavage volume.
-
Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line, preventing tracheal intubation.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it advances. Do not force the needle if resistance is met.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, administer the calculated volume of the SEA solution slowly and steadily.
-
-
Post-Gavage Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress (indicating accidental lung delivery) or other adverse effects.
Visualizations: Workflows and Signaling Pathways
Experimental and Optimization Workflow
The following diagram outlines a logical workflow for designing and optimizing in vivo experiments with this compound.
References
- 1. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: Enhancing the Purity of Synthesized Stearoylethanolamide (SEA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of synthesized Stearoylethanolamide (SEA).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound (SEA) after initial synthesis?
The initial purity of SEA can vary depending on the synthetic method used. For instance, the reaction of vinyl stearate (B1226849) with an excess of ethanolamine (B43304) using sodium methoxide (B1231860) as a catalyst can yield SEA with a purity of 96% after simply removing the excess ethanolamine.[1] However, direct amidation of stearic acid with ethanolamine may result in lower initial purity due to the presence of unreacted starting materials and by-products.
Q2: What are the common impurities found in crude SEA?
Common impurities in crude SEA include:
-
Unreacted starting materials: Stearic acid (or its derivatives) and ethanolamine.[2]
-
By-products: Ester amides can form, particularly at high reaction temperatures or in the presence of strongly acidic catalysts.[3][4][5]
-
Catalyst residues: If a catalyst is used, traces may remain in the crude product.[2]
-
Solvent residues: Residual solvents from the reaction or initial purification steps may be present.[2]
Q3: What are the recommended methods for purifying crude SEA?
The most common and effective methods for purifying crude SEA are:
-
Recrystallization: This technique is widely used to enhance the purity of SEA.[2] Suitable solvents include ethanol (B145695) and methanol (B129727).[2]
-
Column Chromatography: For achieving very high purity (e.g., 99%), techniques like High-Performance Liquid Chromatography (HPLC) or flash column chromatography over silica (B1680970) gel are employed.[2][6]
Q4: Which analytical techniques are suitable for assessing the purity of SEA?
The purity of SEA can be effectively determined using the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): UPLC-MS/MS is a highly sensitive method for the simultaneous determination of SEA and related endocannabinoids.[7]
-
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): This is another standard technique for the analysis of N-acylethanolamines, though it may require derivatization.[6][8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the purity of fractions collected during column chromatography.[6]
Q5: What is a good starting solvent for the recrystallization of SEA?
Ethanol is a commonly used and effective solvent for the recrystallization of SEA.[2][9] Methanol is also a suitable option.[2] The ideal solvent is one in which SEA is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10][11]
Q6: Can column chromatography be used to achieve high-purity SEA?
Yes, column chromatography is a powerful technique for obtaining high-purity SEA.[2] Normal-phase chromatography using a silica gel stationary phase and a mobile phase gradient of methanol in chloroform (B151607) has been successfully used for the purification of N-acylethanolamines.[6] For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve separation and recovery.[12]
Q7: How can I remove unreacted ethanolamine from my product?
Excess ethanolamine, which is water-soluble, can be removed by washing the crude product with water.[1]
Q8: My final product is an oil instead of a solid. What should I do?
If your SEA product is an oil, it is likely due to the presence of impurities that are depressing the melting point. Further purification by recrystallization from a suitable solvent system or by column chromatography should be performed to remove these impurities and obtain a solid product.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of SEA after Synthesis | Incomplete reaction. | Optimize reaction parameters such as temperature, time, and catalyst concentration. Ensure efficient mixing of reactants. |
| Product loss during work-up. | Minimize transfer steps. During aqueous washes, ensure the product is not partially soluble in the aqueous phase. Back-extract the aqueous layer with a suitable organic solvent. | |
| Broad Melting Point Range of the Purified SEA | Presence of impurities. | Perform further purification steps such as repeated recrystallization or column chromatography. Ensure the product is thoroughly dried to remove residual solvent. |
| SEA "Oils Out" During Recrystallization | The solvent is too nonpolar for the compound, or the compound is too impure. | Use a more polar solvent or a solvent mixture. Try dissolving the oil in a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. |
| The solution is being cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Poor Separation of SEA from Impurities during Column Chromatography | Inappropriate solvent system (mobile phase). | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good Rf value for the target compound on TLC is typically between 0.2 and 0.4.[12] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Presence of Ester Amide By-product in the Final Product | High reaction temperature or use of a strongly acidic catalyst. | Conduct the reaction at a lower temperature. Use a mildly acidic or a basic catalyst.[5] |
Data Presentation
Table 1: Comparison of SEA Synthesis Methods and Achieved Purity
| Acyl Donor | Amine | Catalyst | Reaction Conditions | Purity Achieved | Reference |
| Vinyl Stearate | Ethanolamine | Sodium Methoxide (1%) | 80°C, 1 hour | 96% (after removal of excess ethanolamine) | [1] |
| Stearic Acid | Ethanolamine | H-Beta-150 (zeolite) | 180°C, 3 hours (in hexane) | 79% conversion, 83% selectivity | [3][4] |
| Stearic Acid | Ethanolamine | H-MCM-41 (mesoporous silica) | 180°C, 3 hours (in hexane) | 70% conversion, 92% selectivity | [5] |
| Stearic Acid | Ethanolamine | None (Thermal) | 180°C, 3 hours (in hexane) | 61% conversion | [3][4][13] |
Table 2: Purity Enhancement of SEA
| Purification Method | Starting Purity | Expected Final Purity | Notes |
| Water Wash | Crude | Removes water-soluble impurities like excess ethanolamine. | |
| Recrystallization | ~90-95% | >98% | Purity can be further improved with multiple recrystallizations. |
| Column Chromatography (Silica Gel) | >95% | >99% | Effective for removing closely related impurities. |
| High-Performance Liquid Chromatography (HPLC) | >98% | >99.5% | Can be used for preparing highly pure analytical standards.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (SEA) via Vinyl Stearate Method
This protocol is adapted from an improved synthesis method for N-acylethanolamines.[1]
-
Reactants:
-
Vinyl stearate (1 mmol)
-
Ethanolamine (20 mmol)
-
Sodium methoxide (1% w/w of vinyl stearate)
-
-
Procedure:
-
Combine vinyl stearate, ethanolamine, and sodium methoxide in a reaction vessel. Note: Ethanolamine acts as both a reactant and a solvent.
-
Heat the reaction mixture to 80°C and stir for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanolamine under reduced pressure (e.g., using a rotary evaporator).
-
Wash the resulting crude product with deionized water (3 times) to remove any remaining ethanolamine.
-
Dry the product under vacuum to yield SEA.
-
Protocol 2: Purification of SEA by Recrystallization
-
Solvent Selection:
-
Determine a suitable solvent or solvent pair by testing the solubility of a small amount of crude SEA in various solvents at room temperature and at their boiling points. Ethanol or methanol are good starting points.[2]
-
-
Procedure:
-
Place the crude SEA in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification of SEA by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of N-acylethanolamines.[6]
-
Preparation:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the percentage of methanol). The optimal solvent system should be determined by TLC analysis beforehand.
-
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Dissolve the crude SEA in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the mobile phase, starting with the least polar solvent composition.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing pure SEA.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified SEA.
-
Protocol 4: Purity Assessment of SEA by UPLC-MS/MS
This protocol is based on a method for the determination of endocannabinoids in biological samples.[7]
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer.
-
ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 μm) or similar.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Procedure:
-
Prepare a standard solution of SEA of known concentration.
-
Dissolve the SEA sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the components using a suitable gradient program.
-
Detect SEA and any impurities using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the purity by comparing the peak area of SEA to the total peak area of all detected components.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity of synthesized SEA.
References
- 1. researchgate.net [researchgate.net]
- 2. cimasci.com [cimasci.com]
- 3. research.abo.fi [research.abo.fi]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceuticals and Surfactants from Alga-Derived Feedstock: Amidation of Fatty Acids and Their Derivatives with Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability in Stearoylethanolamide (SEA) Treatment Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability in Stearoylethanolamide (SEA) treatment assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEA) and what are its primary biological effects?
This compound (SEA) is an endogenous fatty acid amide, belonging to the N-acylethanolamine (NAE) family. It is known to exhibit various biological activities, including anti-inflammatory, neuroprotective, and pro-apoptotic effects.[1][2][3] SEA has been shown to modulate several signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) and nuclear factor-kappa B (NF-κB) pathways.[4][5]
Q2: What is the solubility of SEA and what are the recommended solvents for in vitro studies?
SEA is a crystalline solid with limited aqueous solubility. It is soluble in organic solvents such as ethanol (B145695), Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF).[6] The solubility in ethanol and DMF is approximately 2 mg/mL, while in DMSO it is around 100 µg/mL.[6] For cell culture experiments, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1% v/v).
Q3: What are typical concentration ranges and incubation times for SEA treatment in cell viability assays?
The optimal concentration and incubation time for SEA treatment are highly dependent on the cell line and the specific biological question being investigated. Based on available literature, concentrations can range from nanomolar to micromolar. For example, in some cancer cell lines, effects on viability have been observed in the micromolar range. A dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) are recommended to determine the optimal conditions for your specific cell line.[7]
Q4: Can SEA interfere with common cell viability assays?
While direct interference of SEA with common colorimetric (e.g., MTT, WST-1) or fluorometric assays has not been extensively reported, it is a possibility for any test compound.[1][8] To rule out assay interference, it is best practice to run a cell-free control where SEA is added to the culture medium without cells, and the assay is performed.[1][8] If interference is observed, consider switching to an alternative assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or protein content (e.g., Sulforhodamine B assay).[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during SEA treatment and cell viability assays.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| SEA-V-01 | Precipitate formation in culture medium upon addition of SEA. | Poor solubility of SEA in the aqueous culture medium. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%).2. Pre-warm Media: Gently warm the cell culture media to 37°C before adding the SEA stock solution.3. Increase Agitation: Gently swirl the plate immediately after adding the diluted SEA to ensure even distribution.4. Sonication: Briefly sonicate the diluted SEA solution in the culture medium before adding it to the cells.[9] |
| SEA-V-02 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.2. Incomplete dissolution of SEA: The compound may not be fully dissolved, leading to concentration gradients.3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure Single-Cell Suspension: Thoroughly resuspend cells before plating.2. Properly Dissolve SEA: Vortex the stock solution thoroughly before diluting in the culture medium.3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium instead.[8] |
| SEA-V-03 | No dose-dependent decrease in cell viability observed. | 1. Cell line resistance: The chosen cell line may be resistant to SEA's effects.2. Incorrect assay endpoint: The incubation time may be too short.3. Assay insensitivity: The chosen viability assay may not be sensitive enough. | 1. Verify Target Expression: If a specific target of SEA is known (e.g., PPARγ), confirm its expression in your cell line.2. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Use a More Sensitive Assay: Consider switching to a more sensitive method like an ATP-based luminescent assay.[8] |
| SEA-V-04 | Unexpectedly low cell viability at all concentrations. | 1. Solvent toxicity: The concentration of the organic solvent may be too high.2. Compound interference with the assay: SEA may be directly interacting with the assay reagents. | 1. Run a Solvent Control: Include a control group treated with the highest concentration of the solvent used.2. Perform a Cell-Free Assay: Test for direct compound interference by running the assay in the absence of cells.[1][8] |
Quantitative Data Summary
The following table summarizes available data on the effects of this compound on cell viability. Note that specific IC50 values for pure SEA are not widely reported in the literature, and the provided data is based on mixtures containing SEA or related compounds.
| Compound/Mixture | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Fatty Acid Amide 1 (FAA1; contains 11.1% SEA) | C6 glioma | MTT | 12 hours | 70 µg/mL | [8] |
| Fatty Acid Amide 2 (FAA2; contains 5.5% SEA) | C6 glioma | MTT | 12 hours | 30 µg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound (SEA) Stock and Working Solutions
-
Prepare Stock Solution: Dissolve crystalline SEA in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM). Gently vortex or sonicate if necessary to ensure complete dissolution.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture wells remains below 0.1%.
Protocol 2: MTT Cell Viability Assay for SEA Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of SEA. Include a vehicle control (medium with the same concentration of solvent as the highest SEA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 3: WST-1 Cell Viability Assay for SEA Treatment
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[12][13][14]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Reading: Shake the plate gently for 1 minute and measure the absorbance at 450 nm.[12][14]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. A Multiplexed Single-Cell Proteomic Workflow Applicable to Drug Treatment Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. broadpharm.com [broadpharm.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining Animal Models for Stearoylethanolamide (SEA) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearoylethanolamide (SEA) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEA) and what are its primary effects in animal models?
This compound is an endogenous N-acylethanolamine that has demonstrated a range of biological activities in rodent models. Key reported effects include:
-
Anorexic Effects: SEA has been shown to reduce food intake in mice. This effect is associated with the downregulation of stearoyl-CoA desaturase-1 (SCD-1) mRNA expression in the liver.[1]
-
Neuroprotective and Anti-inflammatory Effects: In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), SEA has been found to be neuroprotective. It can restrict the spread of peripheral inflammation to the brain and prevent the activation of microglia.[2][3]
-
Cannabimimetic Activity: SEA exhibits effects similar to the endocannabinoid anandamide (B1667382) (AEA), including inducing catalepsy, altering motility, producing analgesia, and affecting body temperature in mice.[4]
-
Cardioprotective Effects: Studies in aged rats suggest that SEA may have cardioprotective properties, potentially by normalizing the antioxidant system and reducing age-related morphological changes in the myocardium.[5]
-
Metabolic Regulation: In rats with obesity-induced insulin (B600854) resistance, SEA has been shown to restore the lipid composition of the pancreas.[5]
Q2: What are the known mechanisms of action for SEA?
SEA's mechanisms of action are multifaceted and appear to involve several signaling pathways:
-
Endocannabinoid System: SEA interferes with retrograde endocannabinoid signaling. It has been shown to increase the neuronal expression of cannabinoid receptors CB1 and CB2 and elevate brain levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3]
-
PPARγ Activation: The anti-inflammatory effects of SEA are linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). SEA can suppress the nuclear translocation of NF-κB in a PPARγ-dependent manner.[6][7]
-
Downregulation of SCD-1: The anorexic effects of SEA in mice have been correlated with a reduction in the liver expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA.[1]
Q3: What are the recommended routes of administration and dosages for SEA in rodents?
Both oral (per os) and intraperitoneal (i.p.) routes of administration have been successfully used in rodent studies. The optimal dosage can vary depending on the animal model and the intended biological effect.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | Dose-dependent | Anorexic effect | [1] |
| Mice | Oral (per os) | 25 mg/kg | Reduced food consumption | [1][8] |
| Rats (aged) | Oral (per os) | 50 mg/kg daily for 10 days | Cardioprotective effects | [5] |
| Guinea Pigs | Not specified | 65 mg/kg for two weeks | Cardioprotective properties in anaphylactic shock | [5] |
Note: It is crucial to conduct dose-response studies to determine the optimal dosage for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Behavioral Assays
Question: We are observing high variability in our behavioral readouts (e.g., analgesia, locomotor activity) after SEA administration. What could be the cause?
Answer: Variability in behavioral assays is a common challenge in preclinical research. Several factors related to the animal model and experimental procedures can contribute to this issue.
Troubleshooting Steps:
-
Animal Model and Handling:
-
Strain and Sex: Be aware that different rodent strains can exhibit varying responses. The sex of the animals can also be a significant variable.
-
Acclimation: Ensure animals are properly acclimated to the housing and testing environment to reduce stress-induced variability.
-
Handling: Consistent and gentle handling by all experimenters is critical, as stress from handling can impact behavioral outcomes. The presence of different personnel can even influence animal stress levels and pain responses.
-
-
SEA Formulation and Administration:
-
Solubility and Stability: SEA is a lipophilic compound. Ensure it is properly solubilized in a suitable vehicle for consistent administration and bioavailability. Prepare fresh formulations as needed to avoid degradation.
-
Route of Administration: The route of administration (i.p. vs. oral) will significantly impact the pharmacokinetics of SEA. Ensure the chosen route is appropriate for the research question and is performed consistently.
-
-
Experimental Design:
-
Blinding and Randomization: Implement blinding of experimenters to treatment groups and randomize animal allocation to avoid unconscious bias.
-
Control Groups: Always include appropriate vehicle-treated control groups.
-
Time of Day: Conduct behavioral testing at the same time each day to account for circadian rhythms.
-
Issue 2: Lack of Expected Anorexic Effect
Question: We administered SEA to our mice but did not observe a significant reduction in food intake. Why might this be?
Answer: The anorexic effect of SEA can be influenced by the experimental model, the feeding paradigm, and the timing of measurements.
Troubleshooting Steps:
-
Animal Model and Diet:
-
Fasting State: The anorexic effect of SEA has been demonstrated in overnight-starved mice.[1] The metabolic state of the animal can influence its response.
-
Diet Composition: If using a diet-induced obesity model, the composition of the diet can impact feeding behavior and the animal's response to anorexic compounds.
-
-
Timing of Measurement:
-
The anorexic effect of intraperitoneally administered SEA was evident as early as 2 hours after administration.[1] Ensure that food intake is measured at appropriate time points post-administration.
-
-
Compensatory Hyperphagia:
-
In some metabolic studies, particularly in models of diabetes, treatment with a compound that improves glycemic control can lead to a paradoxical increase in food consumption. While not directly reported for SEA, it is a phenomenon to be aware of in metabolic studies.
-
Issue 3: Difficulty in Detecting and Quantifying SEA in Biological Samples
Question: We are having trouble reliably measuring SEA levels in plasma and tissue samples. What are the best practices for sample collection and analysis?
Answer: The quantification of endogenous lipids like SEA requires careful sample handling and sensitive analytical methods to ensure accuracy and prevent artifactual changes in concentration.
Troubleshooting Steps:
-
Sample Collection and Handling:
-
Anticoagulants: For plasma collection, use tubes containing EDTA.
-
Immediate Processing: Process blood samples immediately on ice to minimize enzymatic degradation of N-acylethanolamines. Centrifuge at low temperatures (e.g., 4°C).
-
Storage: Store plasma and tissue samples at -80°C until analysis.
-
-
Extraction and Analysis:
-
Liquid-Liquid Extraction: A common method for extracting SEA from biological matrices is liquid-liquid extraction.
-
LC-MS/MS: Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of SEA and other endocannabinoids.[9][10]
-
Internal Standards: Use deuterated internal standards for accurate quantification to account for extraction efficiency and matrix effects.[10]
-
Experimental Protocols
Protocol 1: Induction of Neuroinflammation with Lipopolysaccharide (LPS) in Mice
This protocol describes a common method for inducing a systemic inflammatory response that leads to neuroinflammation, a model in which SEA has shown neuroprotective effects.[2][3]
-
Animals: Use male C57BL/6 mice.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
SEA Administration: Prepare SEA in a suitable vehicle and administer it to the treatment group (e.g., via i.p. injection). Administer vehicle to the control group.
-
LPS Challenge: One hour after SEA or vehicle administration, inject LPS (from E. coli) intraperitoneally at an appropriate dose to induce inflammation.
-
Monitoring and Sample Collection: Monitor animals for signs of sickness behavior. At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue and blood for analysis (e.g., cytokine levels, microglia activation markers, CB1/CB2 receptor expression).
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation and inflammatory pain.
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
SEA Administration: Administer SEA or vehicle to the respective animal groups (e.g., orally or i.p.) at a defined time before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement for each animal.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key pathways and workflows related to SEA research.
Caption: Key signaling pathways of this compound (SEA).
Caption: Workflow for LPS-induced neuroinflammation model.
Caption: Troubleshooting logic for inconsistent behavioral data.
References
- 1. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of endocannabinoids, oleoylethanolamide and steroid hormones in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Stearoylethanolamide detection
Welcome to the technical support center for Stearoylethanolamide (SEA) detection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SEA quantification experiments. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for detecting and quantifying this compound (SEA)?
A1: The gold standard for the quantification of SEA and other N-acylethanolamines (NAEs) in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial due to the low endogenous concentrations of these lipids.[3][4] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a time-consuming chemical derivatization step.[5]
Q2: I am not detecting any SEA signal in my samples. What are the possible causes?
A2: Several factors could lead to a complete loss of signal:
-
Low Analyte Concentration: SEA may be present at concentrations below the limit of detection (LOD) of your instrument.[6]
-
Inefficient Extraction: The chosen extraction solvent or method may not be effectively recovering SEA from the sample matrix.
-
Analyte Degradation: Improper sample handling and storage can lead to the degradation of SEA.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a faulty ion source or detector, can result in no signal.
Q3: My SEA peak shape is poor (e.g., broad, tailing, or split). What can I do to improve it?
A3: Poor peak shape is often related to chromatographic conditions. Consider the following:
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for the separation of lipids. A common mobile phase for NAE analysis consists of water with 0.05% formic acid (A) and acetonitrile (B52724) with 0.05% formic acid (B).[3]
-
Column Choice: A C18 reversed-phase column is typically used for NAE separation.
-
Gradient Elution: An optimized gradient elution can improve peak shape and resolution. A typical gradient might run from 70% to 100% of the organic phase over several minutes.[3]
-
Sample Overload: Injecting too much sample can lead to broad peaks.[6] Try diluting your sample.
Q4: I am observing high background noise in my chromatograms. How can I reduce it?
A4: High background noise can mask the analyte signal. To reduce noise:
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.[7]
-
Check Solvent Purity: Ensure that all solvents used for sample preparation and the mobile phase are of high purity, as some may contain contaminants.[3]
-
Instrument Maintenance: Clean the ion source and other components of the mass spectrometer regularly.
-
Signal Averaging: If your data acquisition software allows, signal averaging across multiple scans can improve the signal-to-noise ratio.[8]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio and Inconsistent Quantification
A primary challenge in SEA detection is the "matrix effect," where co-eluting compounds from the biological matrix interfere with the ionization of SEA, leading to signal suppression or enhancement.[9][10] This can result in a poor signal-to-noise ratio and unreliable quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most critical step is to minimize matrix effects through effective sample preparation.
-
Extraction: Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods.[7]
-
Solvent Selection: The choice of extraction solvent significantly impacts recovery. Acetonitrile has been shown to provide good recovery for NAEs.[5]
-
Cleanup: SPE is widely used for sample cleanup. However, different SPE cartridges can yield variable recoveries. It is crucial to test and validate the chosen SPE method.[3]
-
-
Chromatographic Separation: Improve the separation of SEA from matrix components.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve better resolution.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for NAE analysis.[3]
-
MRM Transitions: Use highly specific multiple reaction monitoring (MRM) transitions for SEA to minimize interference.
-
Experimental Protocol: Sample Extraction and Cleanup
This protocol provides a general guideline for the extraction of SEA from biological fluids (e.g., plasma, cerebrospinal fluid).
Materials:
-
Acetonitrile (ACN), high purity
-
Internal Standard (IS): A deuterated analog of SEA (e.g., SEA-d4)
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Slowly thaw samples at 4°C.[11]
-
Protein Precipitation: To 100 µL of sample, add 200 µL of ice-cold ACN containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol (B129727) followed by water.
-
Load the supernatant onto the column.
-
Wash the column with a low percentage of organic solvent to remove polar impurities.
-
Elute SEA and other lipids with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
The choice of extraction solvent significantly impacts the recovery of N-acylethanolamines. The following table summarizes recovery data for various solvents from a study on NAEs in cerebrospinal fluid.[5]
| Extraction Solvent | Recovery Range (%) |
| Methanol (MeOH) | 95-132 |
| Acetonitrile (ACN) | 87-115 |
| Chloroform (B151607)/Methanol/Water | 65-95 |
| Acetonitrile/Acetone | 81-106 |
| Isopropanol/Acetonitrile/Water | 52-144 |
| Ethanol (EtOH) | 51-146 |
Acceptable recovery is generally considered to be within 70-120%.[5]
Issue 2: Contamination and Artifacts
Contamination during sample preparation can introduce interfering peaks and elevate the background noise.
Troubleshooting Steps:
-
Solvent Purity: It has been reported that some brands of chloroform contain quantifiable amounts of N-palmitoylethanolamine and N-stearoylethanolamine.[3] Always use high-purity solvents and test for contamination by running solvent blanks.
-
Glassware and Consumables: Thoroughly clean all glassware. Use high-quality plasticware to avoid leaching of contaminants.
-
Carryover: Inject blank samples after high-concentration samples to check for carryover in the LC system.[11] If carryover is observed, implement a column wash step with a strong solvent at the end of each run.[11]
Visualizations
Experimental Workflow for SEA Detection
Caption: A typical experimental workflow for the quantification of this compound.
Factors Affecting Signal-to-Noise Ratio in SEA Detection
Caption: Key factors that influence the signal-to-noise ratio in SEA detection experiments.
References
- 1. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stearoylethanolamide (SEA) Sample Handling & Storage
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Stearoylethanolamide (SEA) samples. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their SEA samples throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2] To prevent degradation, the container should be tightly sealed.[4][5][6]
Q2: How should I store this compound once it is dissolved in an organic solvent?
Stock solutions of this compound prepared in organic solvents such as ethanol (B145695) or dimethylformamide (DMF) are stable for at least six months when stored at -20°C.[7] It is recommended to purge the solvent with an inert gas before dissolving the SEA to minimize oxidation.[1]
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day.[1] Dilutions of stock solutions into aqueous buffers or isotonic saline should be prepared immediately before use to avoid degradation.[1][7]
Q4: What are the primary degradation products of this compound?
The primary degradation pathway for this compound is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), which breaks it down into stearic acid and ethanolamine.[8] While SEA itself is a saturated molecule and thus not prone to oxidation, care should be taken with laboratory reagents, as certain chloroform (B151607) stabilizers have been shown to react with unsaturated N-acylethanolamines, indicating potential reactivity with contaminants.
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and handling of this compound.
| Parameter | Value | Conditions | Citations |
| Solid Form Stability | ≥ 4 years | -20°C | [1][2] |
| Stock Solution Stability | ≥ 6 months | In Ethanol or DMF at -20°C | [7] |
| Aqueous Solution Stability | ≤ 1 day | PBS (pH 7.2) | [1] |
| Solubility in Ethanol/DMF | ~2 mg/mL | Purged with inert gas | [1] |
| Solubility in DMSO | ~100 µg/mL | Purged with inert gas | [1] |
| Solubility in PBS (pH 7.2) | ~100 µg/mL | [1] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of SEA in experiments.
-
Question: My SEA samples are showing variable or reduced efficacy in my cell-based assays. What could be the cause?
-
Answer: This issue can arise from several factors related to sample handling and storage:
-
Improper Storage of Aqueous Solutions: If you are preparing aqueous solutions of SEA and storing them for extended periods, the compound may be degrading. It is crucial to prepare these solutions fresh immediately before each experiment.[1][7]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solutions can lead to degradation. It is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Solvent Quality: Ensure that the organic solvents used to prepare stock solutions are of high purity and free from contaminants that could react with SEA.
-
Issue 2: Appearance of unexpected peaks during HPLC or LC-MS analysis.
-
Question: I am analyzing my SEA samples via HPLC and observing unexpected peaks. What could these be and how can I avoid them?
-
Answer: Unexpected peaks may indicate the presence of degradation products or impurities.
-
Hydrolysis: The most likely degradation products are stearic acid and ethanolamine, resulting from the hydrolysis of the amide bond. This can be minimized by adhering to proper storage conditions, especially for solutions.
-
Contamination from Labware: Ensure all labware is thoroughly clean. Plasticizers or other residues from tubes or pipette tips can leach into your samples.
-
Sample Preparation Artifacts: Some reagents used in sample preparation can introduce impurities. For instance, certain grades of chloroform stabilized with amylene have been shown to cause the disappearance of other N-acylethanolamines in solution.[9] It is crucial to validate your sample preparation methods.
-
Issue 3: Low recovery of SEA after solid-phase extraction (SPE).
-
Question: I am using SPE to purify my SEA samples, but the recovery is very low. How can I improve this?
-
Answer: Low recovery during SPE can be due to the choice of sorbent and elution solvent.
-
Sorbent and Analyte Interaction: The choice of SPE column is critical. Different brands of the same type of sorbent (e.g., silica) can exhibit significant variations in retention and recovery of N-acylethanolamines.[9] It may be necessary to screen different SPE columns to find the one that provides the best recovery for SEA.
-
Elution Solvent: Ensure your elution solvent is strong enough to fully desorb SEA from the SPE column. You may need to optimize the solvent composition.
-
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in an Organic Solvent
This protocol outlines a method to assess the stability of SEA in an organic solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (solid, high purity)
- HPLC-grade ethanol or DMF
- Inert gas (e.g., argon or nitrogen)
- Amber glass vials with screw caps
- HPLC system with a UV or MS detector
- Appropriate HPLC column (e.g., C18)
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh a known amount of solid SEA.
- In a volumetric flask, dissolve the SEA in the chosen organic solvent (ethanol or DMF) that has been purged with an inert gas for 15 minutes.
- Calculate the final concentration (e.g., 1 mg/mL).
- Aliquoting and Storage:
- Aliquot the stock solution into multiple amber glass vials, filling them to minimize headspace.
- Flush the headspace of each vial with inert gas before sealing.
- Store the vials at -20°C.
- Time-Point Analysis:
- At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from storage.
- Allow the vial to equilibrate to room temperature before opening.
- Prepare a dilution of the stock solution to a suitable concentration for HPLC analysis.
- HPLC Analysis:
- Analyze the diluted sample using a validated HPLC method.
- The mobile phase and gradient will depend on the column and system but will typically involve a mixture of acetonitrile (B52724) and water.
- Monitor the peak area of the SEA peak.
- Data Analysis:
- Compare the peak area of SEA at each time point to the initial (time 0) peak area.
- A significant decrease in the peak area or the appearance of new peaks indicates degradation.
- Calculate the percentage of SEA remaining at each time point.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Simplified signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stearoylethanolamide (SEA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Stearoylethanolamide (SEA).
Troubleshooting Guide: Calibration Curve Issues
Poor calibration curve performance is a frequent challenge in the quantification of this compound. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (r² < 0.99) | 1. Inappropriate calibration range (too wide or narrow).[1][2] 2. Matrix effects suppressing or enhancing ion signal.[2] 3. Inaccurate preparation of standard solutions.[2] 4. Contamination of blank matrix or solvents.[1] 5. Analyte instability in the sample matrix or on the autosampler.[2] | 1. Narrow the calibration range to the expected concentration of the samples. 2. Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction). Prepare calibration standards in a blank matrix similar to the samples.[2] 3. Prepare fresh standard solutions using calibrated equipment. Avoid serial dilutions from a single stock to prevent error propagation.[2] 4. Use high-purity solvents and test blank matrix for endogenous SEA or contaminants.[1] 5. Perform stability tests at different temperatures and conditions. Keep samples cooled in the autosampler. |
| High Variability at Low Concentrations | 1. The Lower Limit of Quantification (LLOQ) is set too low. 2. Inconsistent recovery during sample preparation. 3. Adsorption of the analyte to labware. | 1. Re-evaluate the LLOQ based on signal-to-noise ratio (typically >10) and precision (%CV < 20%). 2. Ensure consistent sample preparation techniques across all samples and standards. The use of a stable isotope-labeled internal standard (e.g., SEA-d3) is highly recommended to correct for variability. 3. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| High Variability at High Concentrations | 1. Detector saturation. 2. Non-linear detector response at high concentrations. 3. Issues with the internal standard at high analyte concentrations. | 1. Dilute samples with high SEA concentrations to fall within the linear range of the calibration curve. 2. Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²) to improve linearity at the higher end. 3. Ensure the internal standard concentration is appropriate and not suppressed by high concentrations of the analyte. |
| Inconsistent Results Between Batches | 1. Instrument performance drift (e.g., changes in ESI source conditions).[3] 2. Inconsistent sample preparation.[4] 3. Degradation of stock solutions. | 1. Run system suitability tests before each batch to ensure consistent instrument performance.[5] 2. Standardize the sample preparation protocol and ensure all analysts follow it precisely.[4] 3. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., at -20°C or -80°C). |
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for this compound quantification?
A1: A stable isotope-labeled internal standard, such as this compound-d3 (SEA-d3), is the most suitable choice. It has nearly identical chemical and physical properties to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, which helps to correct for matrix effects and variations in sample processing.[6]
Q2: How can I minimize matrix effects in my plasma samples?
A2: Matrix effects can be minimized by optimizing your sample preparation protocol. Techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective in removing interfering components like phospholipids.[7] It is also crucial to prepare your calibration standards in the same blank matrix as your samples to compensate for any remaining matrix effects.[2]
Q3: My calibration curve is non-linear. What should I do?
A3: First, verify the accuracy of your standard preparations and the stability of your analyte. If the non-linearity persists, consider narrowing the calibration range to the expected concentration range of your samples. Alternatively, you can use a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model, but this should be justified and validated.
Q4: What are the common pitfalls during sample preparation for N-acylethanolamines like SEA?
A4: Common pitfalls include contamination from solvents and labware, as some materials may contain interfering substances.[1] Inconsistent extraction recovery between samples can also be an issue.[1] Additionally, the stability of N-acylethanolamines can be a concern, so it is important to handle samples quickly and at low temperatures.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., 100 ng/mL SEA-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute SEA, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
SEA: Monitor the transition from the parent ion [M+H]⁺ to a characteristic product ion.
-
SEA-d3 (IS): Monitor the corresponding transition for the deuterated internal standard.
-
Note: Specific m/z values will need to be determined by direct infusion of the standards.
-
3. Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of SEA into a blank plasma matrix.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.
-
Construct a calibration curve by plotting the peak area ratio of SEA to the internal standard against the nominal concentration of the standards.
-
Use a linear regression model (with or without weighting) to fit the data.
-
Determine the concentration of SEA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of this compound
This compound (SEA) is an N-acylethanolamine that exhibits anorexic effects.[2] While its signaling pathway is not as extensively characterized as other N-acylethanolamines, evidence suggests it may act through pathways involving the downregulation of stearoyl-CoA desaturase-1 (SCD-1).[2] Related N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), are known to interact with PPARα and TRPV1 receptors to exert their effects.[8][9]
Experimental Workflow for SEA Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound from biological samples.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleoylethanolamine and palmitoylethanolamine modulate intestinal permeability in vitro via TRPV1 and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing enzymatic degradation of Stearoylethanolamide post-extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of Stearoylethanolamide (SEA) post-extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEA) and why is it important?
This compound (SEA) is an endogenous N-acylethanolamine (NAE), a class of bioactive lipid mediators. It plays a role in various physiological processes, including the regulation of inflammation, pain, and energy metabolism. SEA is known to exert some of its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates gene expression.[1][2][3][4]
Q2: What are the primary enzymes responsible for SEA degradation post-extraction?
Post-extraction, SEA is primarily degraded by two key enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that is a major catabolic enzyme for NAEs.[5]
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): A cysteine hydrolase that also hydrolyzes NAEs, with optimal activity at an acidic pH.[6]
Both enzymes hydrolyze SEA into stearic acid and ethanolamine, rendering it inactive.
Q3: What are the general best practices for storing lipid extracts to prevent degradation?
To maintain the integrity of lipid extracts, including those containing SEA, it is crucial to minimize both enzymatic and non-enzymatic degradation. General best practices include:
-
Low Temperature Storage: Store extracts at -80°C for long-term stability. For short-term storage, -20°C is acceptable, but room temperature and 4°C should be avoided as enzymatic activity can persist.
-
Inert Atmosphere: Store extracts under an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent Choice: Store lipid extracts in organic solvents such as a chloroform (B151607):methanol (B129727) mixture.
-
Avoid Light and Plastic: Protect samples from light and use glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of lipid molecules.[7][8][9][10][11] Aliquot samples before freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide: Preventing SEA Degradation
This guide addresses common issues encountered during the analysis of SEA and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable SEA levels in the sample. | Enzymatic Degradation: FAAH and/or NAAA activity in the sample post-extraction. | 1. Immediate Inhibition: Add a cocktail of FAAH and NAAA inhibitors to your homogenization buffer or directly to the sample immediately after extraction. 2. pH Control: Maintain a neutral or slightly acidic pH during the initial extraction steps to minimize the activity of FAAH, which has an optimal pH in the alkaline range. Note that NAAA is more active at acidic pH.[6] 3. Low Temperature: Perform all sample preparation steps on ice or at 4°C. |
| Inconsistent SEA quantification between replicate samples. | Incomplete Enzyme Inhibition: Insufficient concentration or potency of inhibitors. Variable Sample Handling: Differences in time between sample collection and processing, or temperature fluctuations.[12] Solvent Contamination: Some grades of chloroform have been found to contain trace amounts of SEA and other NAEs.[13] | 1. Optimize Inhibitor Concentration: Titrate the concentration of your FAAH and NAAA inhibitors to ensure complete inhibition in your specific sample type and volume. 2. Standardize Workflow: Ensure all samples are processed uniformly, minimizing the time they are not frozen or on ice. 3. Use High-Purity Solvents: Utilize HPLC or LC-MS grade solvents and test "blank" solvent samples to check for contamination. |
| SEA levels decrease over time despite storage at -20°C. | Residual Enzymatic Activity: Some enzymatic activity may persist at -20°C. Oxidation: Exposure to oxygen during storage. Hydrolysis: Presence of water in the extract. | 1. Lower Storage Temperature: Store samples at -80°C for long-term preservation. 2. Inert Gas Overlay: Before sealing, flush the vial with an inert gas (argon or nitrogen). 3. Ensure Anhydrous Conditions: Use dry solvents and minimize exposure to air to prevent water absorption. |
| Low recovery of SEA after solid-phase extraction (SPE). | Improper SPE Cartridge Choice: Different silica-based SPE columns can have varying recoveries for NAEs.[13] Incorrect Elution Solvents: The solvent system may not be optimal for eluting SEA from the SPE column. | 1. Validate SPE Columns: Test different brands and types of SPE columns to find the one with the best recovery for SEA. 2. Optimize Elution: Experiment with different solvent mixtures and polarities to ensure complete elution of SEA from the column. A common approach is to use increasing concentrations of methanol in chloroform.[13] |
Experimental Protocols
Protocol 1: Inhibition of FAAH and NAAA in Brain Tissue Homogenates
This protocol describes the steps to inhibit the primary enzymes responsible for SEA degradation in brain tissue samples.
Materials:
-
Brain tissue sample
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA
-
FAAH Inhibitor: URB597 (final concentration 1 µM)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Excise brain tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until use.
-
On the day of the experiment, weigh the frozen tissue and place it in a pre-chilled glass Dounce homogenizer on ice.
-
Add 9 volumes (w/v) of ice-cold Homogenization Buffer containing the FAAH and NAAA inhibitors.
-
Homogenize the tissue on ice with 15-20 strokes of the pestle.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant, which contains the lipid fraction with inhibited FAAH and NAAA activity, for subsequent lipid extraction.
Protocol 2: Quantification of SEA by LC-MS/MS
This protocol provides a general workflow for the quantification of SEA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Lipid extract containing SEA
-
Internal Standard (IS): SEA-d3 or other appropriate deuterated NAE
-
LC-MS grade solvents: Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B), Water with 0.1% formic acid (Mobile Phase A)
-
C18 reverse-phase column
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the lipid extract, add the internal standard (e.g., 10 µL of 100 nM SEA-d3).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate SEA from other components. A typical gradient might start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for SEA and its internal standard (Multiple Reaction Monitoring - MRM). For SEA, a common transition is m/z 328.3 -> 62.1.
-
-
Quantification:
-
Create a calibration curve using known concentrations of a SEA standard.
-
Calculate the concentration of SEA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Relative Stability of this compound (SEA) under Various Post-Extraction Storage Conditions
This table summarizes the expected relative stability of SEA under different short-term and long-term storage conditions based on general principles of lipid stability.
| Storage Condition | Temperature | Solvent | Inhibitors Added | Expected Relative Stability |
| Short-Term (up to 1 week) | 4°C | Aqueous Buffer | No | Poor |
| Short-Term (up to 1 week) | -20°C | Chloroform:Methanol | No | Moderate |
| Short-Term (up to 1 week) | -20°C | Chloroform:Methanol | FAAH/NAAA Inhibitors | Good |
| Long-Term (1+ months) | -20°C | Chloroform:Methanol | No | Moderate |
| Long-Term (1+ months) | -80°C | Chloroform:Methanol | No | Good |
| Long-Term (1+ months) | -80°C | Chloroform:Methanol | FAAH/NAAA Inhibitors | Excellent |
Visualizations
Diagram 1: Enzymatic Degradation Pathway of this compound (SEA)
Caption: Enzymatic hydrolysis of SEA by FAAH and NAAA.
Diagram 2: Experimental Workflow for Preventing SEA Degradation
Caption: Workflow for sample preparation to prevent SEA degradation.
Diagram 3: this compound (SEA) Signaling Pathway
Caption: SEA activates PPAR-α to regulate gene expression.
References
- 1. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. cusabio.com [cusabio.com]
- 4. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 7. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 8. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
- 12. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate internal standards for Stearoylethanolamide analysis
Technical Support Center: Stearoylethanolamide (SEA) Analysis
Welcome to the technical support center for the analysis of this compound (SEA). This resource provides detailed guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for SEA quantification.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for quantitative analysis of this compound (SEA) by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is the gold standard. The ideal choice is a deuterated version of the analyte itself, such as This compound-d4 (SEA-d4) or This compound-d3 .
A SIL internal standard is chemically and structurally almost identical to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix[1].
-
Variability in Recovery: Losses that may occur during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE)[2][3].
-
Instrumental Variability: Fluctuations in injection volume or ion source performance.
By normalizing the analyte's signal to the internal standard's signal, these sources of error are minimized, leading to more reliable and reproducible data[4].
Q2: I don't have access to a deuterated SEA internal standard. What are my options?
While a deuterated analog of SEA is strongly recommended, if it is unavailable, the next best option is a deuterated analog of a closely related N-acylethanolamine (NAE). The chosen standard should have similar chemical properties and chromatographic behavior to SEA. Suitable alternatives include:
-
Palmitoylethanolamide-d4 (PEA-d4)
-
Oleoylethanolamide-d4 (OEA-d4)
It is crucial to thoroughly validate the method when using a structural analog. You must confirm that the internal standard adequately corrects for matrix effects and variability in recovery for SEA, as its behavior may not be identical[5].
Q3: Where in my experimental workflow should I add the internal standard?
The internal standard should be added at the very beginning of the sample preparation process. For tissue or plasma samples, this means adding the internal standard to the sample before any homogenization, precipitation, or extraction steps.
Adding the standard early ensures that it experiences the same potential losses as the endogenous analyte throughout the entire workflow, providing the most accurate correction for recovery variability[1].
Q4: What are the typical MRM transitions for SEA and its deuterated internal standard?
In positive electrospray ionization (ESI+) mode, N-acylethanolamines like SEA commonly fragment at the amide bond, producing a characteristic product ion from the protonated ethanolamine (B43304) headgroup at m/z 62.1 [6][7].
-
This compound (SEA):
-
Precursor Ion [M+H]⁺: m/z 328.3
-
Product Ion: m/z 62.1
-
-
This compound-d4 (SEA-d4) (example):
-
Precursor Ion [M+H]⁺: m/z 332.3
-
Product Ion: m/z 66.1 (reflecting the deuterated headgroup)
-
Always optimize these transitions on your specific instrument by infusing the pure standards to determine the most intense and stable precursor and product ions.
Internal Standard Selection Workflow
The following diagram outlines the decision-making process for selecting and validating an appropriate internal standard for SEA analysis.
Troubleshooting Guide
Problem: I am seeing significant background signals for SEA and PEA, even in my blank samples.
-
Possible Cause: Contamination from solvents. Certain grades and brands of chloroform (B151607) have been reported to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA)[8].
-
Solution:
-
Solvent Blank Analysis: Evaporate a volume of each solvent used in your sample preparation (especially chloroform and methanol) to dryness, reconstitute it in your mobile phase, and inject it into the LC-MS system. This will identify the source of contamination.
-
Use High-Purity Solvents: Switch to high-purity, LC-MS grade solvents from a reputable supplier. Test new bottles before use.
-
Avoid Chlorofom if Possible: Consider alternative lipid extraction methods that do not rely on chloroform if contamination persists.
-
Problem: My deuterated internal standard elutes slightly earlier than the native SEA.
-
Possible Cause: This is a known phenomenon called the "deuterium isotope effect"[5]. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in polarity and a small shift in retention time on reversed-phase columns[9].
-
Solution:
-
Assess Impact on Quantification: If the peak separation is minimal and both peaks are within a region of consistent ion suppression/enhancement, it may not significantly impact quantification.
-
Modify Chromatography: Adjust your chromatographic gradient to be shallower around the elution time of SEA. This can help merge the two peaks.
-
Use a Lower-Resolution Column: In some cases, a column with slightly lower resolving power can ensure complete co-elution, which is critical for accurate correction of matrix effects[9].
-
Problem: My calibration curve is non-linear at high concentrations.
-
Possible Cause: Isotopic crosstalk. The native analyte (SEA) has naturally occurring heavy isotopes (e.g., ¹³C). At very high concentrations of SEA, the signal from its M+4 isotope may contribute to the signal of the M+4 deuterated internal standard (e.g., SEA-d4), artificially inflating the IS response and causing the curve to bend[10][11].
-
Solution:
-
Increase IS Concentration: Ensure the concentration of your internal standard is high enough to minimize the relative contribution from the analyte's natural isotopes.
-
Check for Crosstalk: Analyze a sample containing only the highest concentration of your native SEA standard (with no IS) and monitor the MRM transition for the internal standard. The signal should be negligible (e.g., <0.1%) compared to the IS response at its working concentration[4].
-
Use a Higher Mass IS: If available, use an internal standard with a greater mass difference (e.g., SEA-d8 or ¹³C-labeled SEA) to move its signal further away from the analyte's isotopic envelope.
-
Problem: The recovery of both my analyte and internal standard is low and inconsistent.
-
Possible Cause: Suboptimal sample preparation. Low recovery can stem from inefficient extraction, loss of analyte through adsorption to plasticware, or degradation during processing[3].
-
Solution:
-
Optimize Extraction: Ensure your solvent-to-sample ratio is adequate for efficient lipid extraction. For liquid-liquid extractions, vigorous vortexing and proper phase separation are critical. For SPE, ensure the column is conditioned and equilibrated correctly and that your elution solvent is strong enough to recover SEA.
-
Use Low-Binding Labware: Lipids like SEA are prone to adsorbing to the surfaces of standard polypropylene (B1209903) tubes and plates. Use low-protein-binding or siliconized labware to minimize these losses.
-
Work Quickly and on Ice: N-acylethanolamines can be susceptible to enzymatic degradation. Keep samples on ice throughout the preparation process to minimize the activity of any residual enzymes.
-
Quantitative Performance Data
The following table summarizes typical method validation performance parameters for the analysis of SEA using a deuterated internal standard, based on published data for multi-analyte NAE methods[12]. These values can serve as a benchmark for your own method development.
| Parameter | This compound (SEA) Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 - 1.0 pg on column |
| Limit of Quantification (LOQ) | ~1.5 - 3.0 pg on column |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% of nominal) | 85 - 115% |
| Extraction Recovery | > 80% |
%CV = Percent Coefficient of Variation
Experimental Protocol: Quantification of SEA in Plasma
This protocol provides a general framework for the extraction and quantification of SEA from plasma using LLE followed by LC-MS/MS.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Internal Standard (IS) working solution: SEA-d4 in acetonitrile (B52724) (ACN) at 100 ng/mL.
-
Precipitation/Extraction Solvent: Acetonitrile (LC-MS grade)
-
Reconstitution Solvent: 50:50 Methanol:Water
-
LC-MS Vials with inserts
-
Low-binding microcentrifuge tubes
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
In a 1.5 mL low-binding microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 ng/mL SEA-d4 internal standard working solution to each sample, blank, and quality control (QC).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (50:50 Methanol:Water).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 50% B
-
1.0 min: 50% B
-
8.0 min: 98% B
-
9.0 min: 98% B
-
9.1 min: 50% B
-
12.0 min: 50% B (Re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
SEA: 328.3 → 62.1
-
SEA-d4: 332.3 → 66.1
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to your specific instrument.
SEA Biological Signaling Pathway
This compound, like its better-known counterparts PEA and OEA, is a bioactive lipid that functions as an endogenous ligand for the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor Alpha)[13]. Activation of this pathway is associated with anti-inflammatory and anorexic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Stearoylethanolamide (SEA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stearoylethanolamide (SEA) synthesis reactions.
Troubleshooting Guide
This section addresses common issues encountered during SEA synthesis, offering step-by-step solutions to improve reaction efficiency and product purity.
1. Issue: Low Reaction Yield
-
Question: My SEA synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in SEA synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Reaction Conditions: Temperature and reaction time are critical. For chemical synthesis using stearic acid and ethanolamine (B43304), temperatures around 180°C are often required for significant conversion.[1][2] Thermal amidation without a solvent at 180°C can achieve high conversion in a shorter time compared to reactions in a solvent like hexane (B92381).[2] For enzymatic synthesis, the optimal temperature is generally lower, around 20-70°C.[3]
-
Sub-optimal Catalyst Performance: The choice and concentration of the catalyst are crucial.
-
Chemical Catalysis: Sodium methoxide (B1231860) is an effective catalyst.[4][5] Zeolites, particularly microporous and strongly acidic ones like H-Beta-150, have shown high conversion and selectivity.[1] The amount of Brønsted acid sites on the catalyst can influence the formation of byproducts.[1]
-
Enzymatic Catalysis: Lipases, such as Novozym 435, are effective for enzymatic synthesis, offering high selectivity.[3][6]
-
-
Unfavorable Reactant Ratio: An excess of ethanolamine can act as both a reactant and a solvent, driving the reaction to completion.[4] However, a large excess of ethanolamine can also suppress the reaction due to strong adsorption on the catalyst surface in some systems.[1] The optimal molar ratio of reactants should be determined experimentally.
-
Poor Solubility: In some solvent systems, the product SEA may have limited solubility, potentially hindering the reaction. Using an excess of ethanolamine can also serve to dissolve the product.[4]
-
Inefficient Acyl Donor: The choice of acyl donor can impact reactivity. Fatty acid vinyl esters can lead to an irreversible reaction due to the removal of the volatile acetaldehyde (B116499) byproduct.[4] Fatty acid chlorides are highly reactive but can be expensive and corrosive.[3]
-
2. Issue: Formation of Impurities and Byproducts
-
Question: I am observing significant impurities in my final product. What are the common byproducts and how can I minimize their formation?
-
Answer: The primary byproduct of concern in the amidation of stearic acid with ethanolamine is the corresponding esteramide.[1] Here’s how to address impurity issues:
-
Optimize Catalyst Acidity: Highly acidic catalysts tend to favor the formation of the esteramide.[1] A catalyst with an optimal acidity is necessary to achieve high selectivity towards SEA.
-
Control Reaction Temperature: High reaction temperatures can sometimes lead to side reactions and degradation of the product.[3] For chemical synthesis, an optimal temperature is around 180°C.[1]
-
Purification Strategy: Effective purification is key to removing unreacted starting materials and byproducts.
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method to enhance purity.[7]
-
Chromatography: For achieving high purity (e.g., 99%), techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[7]
-
Washing: Washing the crude product can help remove excess reactants like ethanolamine.[4]
-
-
3. Issue: Reaction Stalling or Incomplete Conversion
-
Question: My reaction seems to stop before all the starting material is consumed. What could be causing this and how can I drive the reaction to completion?
-
Answer: Incomplete conversion can be frustrating. Here are some potential reasons and solutions:
-
Reversible Reaction: Some amidation reactions are reversible. Using an acyl donor that leads to an irreversible reaction, such as a fatty acid vinyl ester, can ensure complete conversion.[4]
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. Ensure the catalyst is stable under the reaction conditions.
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., using zeolites), mass transfer limitations can slow down the reaction.[1] Proper agitation and ensuring good mixing are important.
-
Product Inhibition: The accumulation of the product, SEA, might inhibit the catalyst or shift the equilibrium. Using an excess of ethanolamine as a solvent can help mitigate this.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. What are the most common methods for synthesizing this compound?
There are two primary approaches for SEA synthesis:
-
Chemical Synthesis: This typically involves the reaction of stearic acid or its derivatives (like stearoyl chloride, methyl stearate (B1226849), or vinyl stearate) with ethanolamine.[4][7][] This method often requires catalysts like sodium methoxide or zeolites and may involve high temperatures.[1][4]
-
Enzymatic Synthesis: This method utilizes lipases to catalyze the amidation reaction between an acyl donor and ethanolamine.[3][6] Enzymatic synthesis is known for its high selectivity and milder reaction conditions.[3]
2. What are the key parameters to optimize for an efficient SEA synthesis?
To enhance the efficiency of your SEA synthesis, focus on optimizing the following parameters:
-
Catalyst: Type and concentration.
-
Reactant Ratio: Molar ratio of the acyl donor to ethanolamine.
-
Temperature: Optimal temperature varies depending on the synthesis method.
-
Reaction Time: Monitor the reaction progress to determine the optimal duration.
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. In some cases, an excess of a reactant can serve as the solvent.[4]
3. How can I purify the synthesized this compound?
Purification of crude SEA is essential to obtain a high-purity product. Common purification techniques include:
-
Filtration: To remove solid catalysts and unreacted materials.[7]
-
Solvent Evaporation: To remove the reaction solvent.[7]
-
Crystallization/Recrystallization: A highly effective method for improving purity.[7]
-
Washing: To remove water-soluble impurities and excess reactants.[4]
-
Chromatography (e.g., HPLC): For achieving very high purity levels.[7]
4. What analytical techniques are used to confirm the identity and purity of this compound?
Several analytical methods can be used to characterize the final product:
-
Melting Point Analysis [7]
-
Infrared Spectroscopy (IR) [7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Mass Spectrometry (MS) [7]
-
Gas Chromatography (GC) [4]
-
High-Performance Liquid Chromatography (HPLC) [7]
Data Presentation
Table 1: Comparison of Chemical Synthesis Methods for N-Acylethanolamines
| Acyl Donor | Catalyst | Temperature (°C) | Time (h) | Purity (%) | Reference |
| Vinyl Stearate | 1% Sodium Methoxide | 80 | 1 | 96 | [4] |
| Vinyl Palmitate | 3% Sodium Methoxide | 60 | 1.5 | 98 | [4] |
| Stearic Acid | H-Beta-150 (Zeolite) | 180 | 3 | 83 (Selectivity) | [1] |
| Stearic Acid (Thermal) | None (Solventless) | 180 | 1 | 90 (Conversion) | [2] |
| Methyl Linoleate | Sodium Methoxide | 30 | 1 | 97.2 | [5] |
Table 2: Enzymatic Synthesis of Oleoylethanolamide (as an example for N-Acylethanolamines)
| Reactants | Enzyme | Purity (%) | Yield (%) | Reference |
| Purified Oleic Acid & Ethanolamine | Lipase (B570770) | 96.6 | 73.5 (after crystallization) | [6] |
| Fatty Acid Monoglyceride & Monoethanolamine | Lipase (Novozym 435) | High (not specified) | High (not specified) | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound using Vinyl Stearate
-
Objective: To synthesize high-purity N-stearoylethanolamine using vinyl stearate as the acyl donor.[4]
-
Materials:
-
Vinyl stearate
-
Ethanolamine
-
Sodium methoxide
-
-
Procedure:
-
In a reaction vessel, combine 1 mmol of vinyl stearate with 20 mmol of ethanolamine. The excess ethanolamine will act as both a reactant and a solvent.
-
Add 1% (w/w of total reactants) sodium methoxide as the catalyst.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Maintain the reaction for 1 hour.
-
After the reaction is complete, remove the excess ethanolamine, for example, by vacuum distillation.
-
The resulting product is expected to be N-stearoylethanolamide with approximately 96% purity without further purification.
-
Protocol 2: Enzymatic Synthesis of Oleoylethanolamide
-
Objective: To synthesize oleoylethanolamide using a lipase-catalyzed reaction.[6]
-
Materials:
-
Purified oleic acid
-
Ethanolamine
-
Hexane (solvent)
-
Immobilized lipase (e.g., from Candida sp.)
-
-
Procedure:
-
Dissolve purified oleic acid and ethanolamine in hexane in a suitable reaction vessel.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction under optimized conditions of temperature and agitation.
-
Monitor the reaction progress until completion.
-
After the reaction, separate the enzyme from the reaction mixture (e.g., by filtration).
-
Remove the solvent to obtain the crude product.
-
Purify the crude oleoylethanolamide by crystallization to achieve high purity and yield.
-
Visualizations
Caption: General experimental workflows for chemical and enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
Caption: Simplified overview of this compound's potential role in cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105624221B - Enzymatic synthesis method of fatty acid monoethanolamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of oleoylethanolamide using lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cimasci.com [cimasci.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Stearoylethanolamide and Palmitoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
Stearoylethanolamide (SEA) and Palmitoylethanolamide (PEA) are endogenous N-acylethanolamines (NAEs), a class of lipid signaling molecules involved in a variety of physiological processes. While structurally similar, differing only by two carbons in their fatty acid chain, these molecules exhibit distinct biological activities and mechanisms of action. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data, to aid researchers in understanding their differential pharmacology and therapeutic potential.
I. Overview of Biological Activities
Both SEA and PEA have been recognized for their anti-inflammatory and analgesic properties, though they engage different primary molecular targets. PEA is a well-established agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), which largely mediates its anti-inflammatory and neuroprotective effects. In contrast, SEA demonstrates negligible activity at PPAR-α, with emerging evidence pointing towards Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) as a potential mediator of its anti-inflammatory actions. Furthermore, both molecules have been implicated in the regulation of appetite, albeit through distinct pathways.
II. Comparative Quantitative Data
The following tables summarize the available quantitative data comparing the biological activities of SEA and PEA.
Table 1: Receptor Activation
| Compound | Receptor | Assay Type | Result (EC50/IC50) | Reference |
| Palmitoylethanolamide (PEA) | PPAR-α | Transcriptional Activation | 3.1 ± 0.4 µM | [1] |
| This compound (SEA) | PPAR-α | Transcriptional Activation | Negligible activation | [2] |
| This compound (SEA) | PPAR-γ | Molecular Docking & Functional Assay | Binds to and activates PPAR-γ | [3][4] |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects
| Compound | Animal Model | Effect | Dosage | Reference |
| Palmitoylethanolamide (PEA) | Carrageenan-induced paw edema (mouse) | Attenuates inflammation | 10 mg/kg, i.p. | [1] |
| Palmitoylethanolamide (PEA) | Neuropathic pain (rat) | Anti-hyperalgesic and anti-allodynic effects | 0.0316-10 mg/kg, p.o. | [5] |
| This compound (SEA) | Passive cutaneous anaphylaxis (mouse) | Marked anti-inflammatory properties | Not specified | [6] |
Table 3: Anorexic Effects
| Compound | Animal Model | Effect | Dosage | Mechanism | Reference |
| This compound (SEA) | Mouse (overnight starved) | Dose-dependent anorexic effect | 25 mg/kg, p.o. | Down-regulation of liver SCD-1 mRNA | [7][8] |
| Palmitoylethanolamide (PEA) | Animal models | Appetite-reducing effects (less consistent than other NAEs) | Not specified | Not fully elucidated | [8] |
III. Signaling Pathways
The differential engagement of PPAR isoforms is a key distinction between PEA and SEA, leading to the activation of different downstream signaling cascades.
Palmitoylethanolamide (PEA) Signaling Pathway
PEA primarily exerts its anti-inflammatory effects through the activation of PPAR-α. Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation. Notably, this pathway results in the inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: Signaling pathway of Palmitoylethanolamide (PEA) via PPAR-α activation.
This compound (SEA) Signaling Pathway
SEA's anti-inflammatory actions are suggested to be mediated by PPAR-γ. Similar to PPAR-α, ligand-activated PPAR-γ forms a heterodimer with RXR and binds to PPREs, leading to the suppression of pro-inflammatory gene expression, including the inhibition of the NF-κB pathway[3][4]. Additionally, SEA's anorexic effect is linked to the downregulation of Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme involved in the synthesis of monounsaturated fatty acids[7][8].
References
- 1. researchgate.net [researchgate.net]
- 2. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator | MDPI [mdpi.com]
- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Palmitoylethanolamide enhances antinociceptive effect of tramadol in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Satiety Factors Oleoylethanolamide, this compound, and Palmitoylethanolamide in Mother’s Milk Are Strongly Associated with Infant Weight at Four Months of Age—Data from the Odense Child Cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Appetite Control: Stearoylethanolamide vs. Oleoylethanolamide
A comprehensive comparison of two endogenous lipid amides, stearoylethanolamide (SEA) and oleoylethanolamide (OEA), reveals distinct mechanisms and potentially different efficacies in the regulation of appetite. While OEA has long been a focal point in satiety research, emerging evidence suggests that SEA may also play a significant, albeit mechanistically different, role in appetite suppression.
For researchers, scientists, and drug development professionals in the field of metabolic disorders, understanding the nuances between these two molecules is critical for the development of novel therapeutic strategies against obesity and eating disorders. This guide provides an objective comparison of SEA and OEA, supported by experimental data, to elucidate their respective roles in appetite control.
At a Glance: Key Differences Between SEA and OEA in Appetite Suppression
| Feature | This compound (SEA) | Oleoylethanolamide (OEA) |
| Primary Mechanism | Likely independent of PPAR-α; associated with downregulation of hepatic Stearoyl-CoA Desaturase-1 (SCD-1) mRNA. May also involve PPAR-γ. | Primarily mediated by Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) activation. |
| Anorexic Effect | Demonstrates a marked dose-dependent anorexic effect in mice. Some studies suggest it may be more potent than OEA under certain conditions. | Well-established anorexic effects, reducing food intake and promoting satiety. |
| Signaling Pathway | Appears to act through a distinct pathway that differs from OEA. | Activates PPAR-α in the small intestine, which is thought to signal to the brain via vagal afferent nerves. Also linked to GPR119 and TRPV1. |
| Evidence Base | Less extensively studied than OEA, with some findings on its appetite-reducing effects being described as less consistent. | Robust body of evidence from animal and human studies supporting its role in satiety. |
In-Depth Analysis of Appetite-Suppressing Effects
While both SEA and OEA are N-acylethanolamines derived from fatty acids, their impact on appetite appears to be governed by different molecular pathways, leading to potentially distinct physiological outcomes.
Oleoylethanolamide (OEA): The Established Satiety Factor
OEA, derived from oleic acid, is a well-documented regulator of appetite. Its primary mechanism of action involves the activation of the nuclear receptor PPAR-α.[1][2] This interaction, predominantly in the enterocytes of the small intestine, is believed to initiate a signaling cascade that communicates satiety to the brain. Studies have consistently shown that administration of OEA leads to a reduction in food intake, a decrease in body weight gain, and an increase in the latency to initiate the next meal in rodents.[1][2]
This compound (SEA): An Emerging Contender with a Different Tactic
SEA, derived from stearic acid, has also been shown to possess appetite-suppressing properties. However, its mechanism appears to diverge from that of OEA. A pivotal study directly comparing C18 N-acylethanolamines found that SEA exerted a marked, dose-dependent anorexic effect in mice, which was notably more pronounced than that of its unsaturated counterparts, including OEA, under the tested conditions.[3]
Intriguingly, this study also revealed that the anorexic effect of SEA was not associated with the activation of PPAR-α, the primary target of OEA.[3] Instead, SEA's effect was correlated with a reduction in the messenger RNA (mRNA) expression of hepatic Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme implicated in obesity.[3] This suggests a distinct signaling pathway for SEA in appetite regulation. Further research also points to the involvement of PPAR-γ in the anti-inflammatory actions of SEA.
Observational data from a study on human breast milk further supports SEA's role in regulating energy balance. The study found that higher concentrations of SEA in mother's milk were strongly associated with lower weight gain in infants, suggesting a potential role in early-life appetite control.[4]
Comparative Experimental Data
Direct comparative studies with extensive quantitative data are limited. However, the available research provides valuable insights.
Table 1: Comparative Effects of Intraperitoneal Administration of C18 N-Acylethanolamides on Food Intake in Mice
| Compound | Dose | Mean Food Intake (g) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 1.4 ± 0.1 | - |
| SEA | 10 mg/kg | 0.8 ± 0.1 | 42.9% |
| 25 mg/kg | 0.5 ± 0.1 | 64.3% | |
| 50 mg/kg | 0.3 ± 0.1 | 78.6% | |
| OEA | 50 mg/kg | ~1.1 | ~21.4% (estimated from graphical data) |
| Linoleoylethanolamide (LEA) | 50 mg/kg | ~1.3 | ~7.1% (estimated from graphical data) |
Data adapted from Terrazzino et al., FASEB J, 2004. Food intake was measured 2 hours after administration in overnight-starved mice.[3]
Signaling Pathways: A Tale of Two Receptors
The signaling pathways for SEA and OEA in appetite suppression appear to be distinct, a crucial factor for targeted drug development.
OEA Signaling Pathway
Caption: OEA signaling pathway in appetite suppression.
SEA Signaling Pathway (Hypothesized)
Caption: Hypothesized SEA signaling pathway in appetite suppression.
Experimental Protocols
To facilitate further research and replication, detailed methodologies from key experiments are outlined below.
Animal Model for Appetite Suppression Studies
-
Animals: Male CD1 mice, weighing 25-30g.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.
-
Fasting: Mice are typically fasted overnight (approximately 12-16 hours) with free access to water before the experiment.
-
Drug Administration:
-
Intraperitoneal (i.p.) Injection: SEA or OEA is dissolved in a vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered via i.p. injection.
-
Oral Gavage: The compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered directly into the stomach using a gavage needle.
-
-
Food Intake Measurement: Following administration, a pre-weighed amount of standard chow is provided. Food consumption is measured at specific time points (e.g., 30, 60, 120 minutes) by weighing the remaining food.
-
Data Analysis: Food intake is typically expressed as grams of food consumed. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare different treatment groups.
Gene Expression Analysis
-
Tissue Collection: At the end of the experiment, animals are euthanized, and liver tissue is collected and immediately frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the liver tissue using standard methods (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., SCD-1, PPAR-α) are quantified using qRT-PCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
The comparative analysis of this compound and oleoylethanolamide reveals a fascinating divergence in their mechanisms of appetite suppression. While OEA's role as a PPAR-α agonist in promoting satiety is well-established, SEA emerges as a potent anorexic agent that likely operates through a PPAR-α-independent pathway, possibly involving the downregulation of hepatic SCD-1.
These findings open up new avenues for research and therapeutic development. The distinct mechanism of SEA suggests it could be a valuable tool for managing appetite, potentially in patient populations where PPAR-α-targeted therapies are not optimal. However, the current body of comparative evidence is limited. Future research should focus on:
-
Direct, dose-response comparative studies of SEA and OEA on food intake, body weight, and body composition in various animal models of obesity.
-
Elucidation of the complete signaling pathway for SEA-induced anorexia, including the identification of its primary molecular target(s).
-
Investigation of the effects of SEA and OEA on the secretion of key appetite-regulating hormones , such as ghrelin, leptin, GLP-1, and PYY, in a comparative manner.
-
Human clinical trials to assess the safety and efficacy of both SEA and OEA as potential treatments for obesity and other eating disorders.
A deeper understanding of the unique and shared properties of these endogenous lipids will undoubtedly contribute to the development of more effective and targeted strategies to combat the global obesity epidemic.
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Satiety Factors Oleoylethanolamide, this compound, and Palmitoylethanolamide in Mother’s Milk Are Strongly Associated with Infant Weight at Four Months of Age—Data from the Odense Child Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Stearoylethanolamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Stearoylethanolamide (SEA) alongside other relevant N-acylethanolamines (NAEs), namely Palmitoylethanolamide (B50096) (PEA) and Oleoylethanolamide (OEA). The information is collated from various preclinical studies to offer a comprehensive overview of the existing experimental data and methodologies.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of this compound and its analogs has been investigated across several key models of neurological damage and disease. This section summarizes the quantitative findings from these studies.
Table 1: Effects on LPS-Induced Neuroinflammation
| Compound | Model | Dosage | Key Findings | Reference |
| SEA | C57BL/6 mice | Not specified | Averted activation of resident microglia and leukocyte trafficking to the brain parenchyma. Increased neuronal expression of CB1/2 receptors. | [1] |
| Wistar rats | 15 mg/kg/day (as part of a dietary supplement) | Prevented an increase in Iba-1+ microglia and S100β+ astroglia in the hippocampus. Reduced TNF-α production. | [2] | |
| PEA | Primary microglial cells | Not specified | Reduced nitric oxide (NO) production. | [3] |
| OEA | THP-1 cells | 10, 20, 40 µM | Significantly reduced LPS-induced production of TNF-α, IL-6, and IL-1β. | Not specified |
| Rats | 10 mg/kg, i.p. | Significantly reduced brain TNF-α mRNA levels. | [4][5] |
Table 2: Efficacy in Alzheimer's Disease Models
| Compound | Model | Dosage | Key Findings | Reference |
| SEA | Not specified | Not specified | Rescued cognitive deficit and reduced neuroinflammation and oxidative stress. | Not specified |
| PEA | 3xTg-AD mice | 3 months subcutaneous delivery | Improved learning and memory, reduced Aβ formation and tau phosphorylation, and promoted neuronal survival. | [6] |
| OEA | SH-SY5Y-APP695 cells | 0.025 - 5 µM | Significantly increased ATP levels. | Not specified |
Table 3: Outcomes in Traumatic Brain Injury (TBI) Models
| Compound | Model | Dosage | Key Findings | Reference |
| SEA | Not specified | Not specified | Reduced edema and brain infractions; blocked infiltration of astrocytes. | Not specified |
| PEA | Mice (CCI model) | Not specified | Reduced edema and brain infractions as measured by TTC staining. Reduced lesion size. | Not specified |
Table 4: Neuroprotection in Ischemic Stroke Models
| Compound | Model | Dosage | Key Findings | Reference |
| PEA | Rats (tMCAO model) | Not specified | Reduced edema and brain infractions as measured by TTC staining. | Not specified |
| OEA | Mice (MCAO model) | 40 mg/kg, i.p. | Alleviated cell apoptosis. | Not specified |
| Rats (tMCAO model) | 10 and 30 mg/kg daily | Increased cortical angiogenesis, neurogenesis, and white matter repair. | Not specified |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these N-acylethanolamines are mediated through various signaling pathways, primarily involving the peroxisome proliferator-activated receptors (PPARs) and the endocannabinoid system.
Signaling pathways of N-acylethanolamines in neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental models cited in this guide.
LPS-Induced Neuroinflammation Model in Mice
-
Objective: To induce a systemic inflammatory response leading to neuroinflammation.
-
Animals: C57BL/6 mice or other appropriate strains.
-
Procedure:
-
Mice are intraperitoneally (i.p.) injected with Lipopolysaccharide (LPS) from E. coli. A typical dose is 0.33 mg/kg.[7]
-
Control animals receive an i.p. injection of sterile saline.
-
The compound of interest (e.g., SEA, PEA, OEA) is administered, often prior to the LPS challenge, at a specified dose and route (e.g., i.p., oral gavage).
-
-
Assessments:
-
Behavioral: Open field test to assess sickness behavior.[7]
-
Biochemical: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in blood plasma and brain tissue via ELISA or qPCR.[2][8]
-
Immunohistochemistry: Staining of brain sections for markers of microglial (Iba-1) and astrocyte (GFAP) activation.[2][8]
-
Triple-Transgenic Model of Alzheimer's Disease (3xTg-AD)
-
Objective: To study the effects of therapeutic compounds on the cognitive and pathological hallmarks of Alzheimer's disease.
-
Animals: 3xTg-AD mice, which harbor three transgenes (APPswe, PS1M146V, and tauP301L) and develop both amyloid plaques and neurofibrillary tangles.[9][10][11][12][13]
-
Procedure:
-
Assessments:
-
Cognitive: Morris Water Maze or Barnes Maze to assess spatial learning and memory.[9][13]
-
Pathological: Western blot and immunofluorescence to quantify amyloid-beta (Aβ) deposition and tau hyperphosphorylation in brain tissue.[6]
-
Neurochemical: Microdialysis to measure neurotransmitter levels (e.g., glutamate).[6]
-
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
-
Objective: To create a reproducible, focal brain injury to study the pathophysiology of TBI and evaluate neuroprotective agents.
-
Animals: Mice or rats.
-
Procedure:
-
Animals are anesthetized, and a craniectomy is performed to expose the dura mater.[14][15][16][17][18]
-
A mechanical impactor with a specific tip size, velocity, and deformation depth is used to induce a controlled cortical injury.[14][15]
-
The compound of interest is administered at a specific time point relative to the injury (pre- or post-injury).
-
-
Assessments:
-
Histological: 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct/lesion volume.[14]
-
Physiological: Measurement of brain edema (wet weight/dry weight method).
-
Behavioral: Neurological severity scores and motor function tests to assess functional deficits.
-
General experimental workflow for in vivo neuroprotection studies.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
-
Objective: To model ischemic stroke followed by reperfusion to evaluate therapies for stroke.
-
Animals: Rats or mice.
-
Procedure:
-
Anesthesia is induced.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[19][20][21][22][23]
-
A monofilament suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[21][23]
-
The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
The suture is then withdrawn to allow for reperfusion.
-
The compound of interest is typically administered at the time of or shortly after reperfusion.
-
-
Assessments:
-
Infarct Volume: TTC staining of brain sections to quantify the ischemic damage.[21][24][25][26][27][28]
-
Neurological Deficit: Scoring systems to evaluate motor and sensory deficits.
-
Molecular Analysis: Western blotting or immunohistochemistry to assess markers of apoptosis, inflammation, and neurogenesis.
-
Conclusion
This compound, along with Palmitoylethanolamide and Oleoylethanolamide, demonstrates significant neuroprotective potential across various preclinical models of neurological disorders. The primary mechanisms of action appear to involve the modulation of neuroinflammation through pathways such as PPARα and the endocannabinoid system. While the existing data is promising, further research is warranted, particularly direct comparative studies, to fully elucidate the relative efficacy of these N-acylethanolamines and to translate these findings into clinical applications. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oleoylethanolamide and Palmitoylethanolamide Protect Cultured Cortical Neurons Against Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultramicronized palmitoylethanolamide rescues learning and memory impairments in a triple transgenic mouse model of Alzheimer's disease by exerting anti-inflammatory and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Phenotyping & Characterization of the 3xTg-AD Mouse Model of Alzheimer's Disease - Creative Biolabs [neuros.creative-biolabs.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. A longitudinal multimodal in vivo molecular imaging study of the 3xTg-AD mouse model shows progressive early hippocampal and taurine loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cognitive Impairment in the 3xTg-AD Mouse Model of Alzheimer’s Disease is Affected by Aβ-ImmunoTherapy and Cognitive Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 16. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [en.bio-protocol.org]
- 17. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
- 18. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Serial Changes in CT Cerebral Blood Volume and Flow after 4 Hours of Middle Cerebral Occlusion in an Animal Model of Embolic Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Final infarct volume is a stronger predictor of outcome than recanalization in patients with proximal middle cerebral artery occlusion treated with endovascular therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acylethanolamines in the Endocannabinoid System
This guide provides a detailed comparative analysis of key N-acylethanolamines (NAEs), a class of endogenous lipid mediators integral to the endocannabinoid system (ECS). We will focus on the performance, signaling mechanisms, and physiological roles of the most studied NAEs: N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Introduction to N-Acylethanolamines
N-acylethanolamines are a family of fatty acid amides that play crucial roles in various physiological processes.[1][2] They are synthesized "on-demand" from cell membrane precursors, N-acyl-phosphatidylethanolamines (NAPEs).[3] While AEA is the most famous NAE for its role as an endocannabinoid that directly activates cannabinoid receptors, other NAEs like PEA and OEA, though not classical endocannabinoids, are critical signaling molecules that modulate the ECS and other pathways.[4][5][6] This guide will explore the distinct and overlapping functions of these key lipids.
Biosynthesis and Degradation Pathways
The cellular levels of NAEs are tightly controlled by the balance between their synthesis and degradation.[7] While they share common metabolic pathways, the specific enzymes involved can vary, leading to different physiological concentrations and functions.
Biosynthesis
NAEs are generally synthesized via a two-step process.[8][9] First, an N-acyltransferase (NAT) enzyme transfers a fatty acid from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[9] In the second step, a phospholipase D-type enzyme, NAPE-selective phospholipase D (NAPE-PLD), hydrolyzes NAPE to produce the corresponding NAE and phosphatidic acid.[10]
However, alternative, NAPE-PLD-independent pathways have been identified, involving enzymes like α/β-hydrolase domain-containing 4 (ABHD4) and glycerophosphodiesterase-1 (GDE1).[1][11][12] These multi-step pathways contribute significantly to the overall NAE pool in various tissues.[8]
Degradation
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase.[4] FAAH hydrolyzes NAEs into their constituent fatty acid and ethanolamine, thus terminating their signaling.[10] FAAH exhibits a higher catalytic activity for AEA compared to other NAEs.[4] A second hydrolase, N-acylethanolamine-hydrolyzing acid amidase (NAAA), has been identified in lysosomes and shows a preference for PEA as a substrate.[2][11]
Signaling Mechanisms and Receptor Interactions
AEA, PEA, and OEA exert their biological effects by interacting with a range of cellular receptors. Their distinct receptor profiles are the primary determinant of their differing physiological functions.
-
N-arachidonoylethanolamine (AEA): As a classical endocannabinoid, AEA is a partial agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[4][13] CB1 receptors are abundant in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found on immune cells.[13] AEA also acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation.[11][14]
-
N-palmitoylethanolamide (PEA): Unlike AEA, PEA has no significant affinity for CB1 or CB2 receptors.[15] Its well-documented anti-inflammatory and analgesic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor.[3][4] PEA can also indirectly potentiate the effects of AEA by competing for the FAAH enzyme, an interaction known as the "entourage effect".[13][15]
-
N-oleoylethanolamide (OEA): Similar to PEA, OEA does not bind to cannabinoid receptors but is a potent agonist of PPAR-α.[1][4] This interaction is central to OEA's role in regulating feeding, body weight, and lipid metabolism.[15][16] OEA also interacts with TRPV1 channels and has been shown to activate GPR119, a G-protein coupled receptor involved in metabolic regulation.[1][3]
Quantitative Comparison
The functional differences between NAEs can be quantified by examining their receptor binding affinities and their typical physiological concentrations in various tissues.
Table 1: Receptor Binding Affinities (Ki / Kd in nM)
| N-Acylethanolamine | CB1 Receptor | CB2 Receptor | PPAR-α | TRPV1 |
| Anandamide (AEA) | 87.7 - 239.2[17] | 439.5[17] | Weak Agonist[11] | Agonist[14] |
| Palmitoylethanolamide (PEA) | No Affinity[15] | No Affinity[15] | Agonist[3] | Indirect Modulator[15] |
| Oleoylethanolamide (OEA) | No Affinity[15] | No Affinity[15] | Potent Agonist[1] | Agonist[1] |
Note: Binding affinity values can vary significantly between studies due to different experimental conditions (e.g., tissue preparation, radioligand used). The values for AEA show a range from a meta-analysis, highlighting this variability.[17] PEA and OEA do not bind to CB receptors at physiological concentrations.[15]
Table 2: Endogenous Concentrations in Rodent Tissues (pmol/g or ng/mL)
| Tissue | Anandamide (AEA) | Palmitoylethanolamide (PEA) | Oleoylethanolamide (OEA) | Reference |
| Brain (Whole) | ~1.4 ng/mL | ~0.5 ng/mL | ~0.6 ng/mL | [18] |
| Hippocampus | ~1.5 pmol/g | ~15 pmol/g | ~8 pmol/g | [18] |
| Stomach | ~12 pmol/g | ~110 pmol/g | ~150 pmol/g | [19] |
| Plasma | Variable | ~1-10 pmol/mL | ~2-20 pmol/mL | [20] |
Note: Concentrations are highly dynamic and can be influenced by diet, stress, and pathological state.[14][20] Generally, PEA and OEA are found at significantly higher concentrations in tissues than AEA.[4][6][20]
Experimental Protocols
Accurate quantification and characterization of NAEs are critical for research. Below are outlines of standard experimental protocols.
Quantification of NAEs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in biological samples.[20][21]
Methodology:
-
Sample Preparation: Homogenize frozen tissue samples in an organic solvent mixture (e.g., chloroform:methanol 2:1, v/v) containing deuterated internal standards (e.g., AEA-d8, PEA-d4) for accurate quantification.[22]
-
Lipid Extraction: Perform a liquid-liquid extraction by adding water to separate the organic and aqueous phases. The lipid-containing organic phase is collected.[22]
-
Sample Cleanup (Solid-Phase Extraction - SPE): To remove interfering lipids, the dried extract is reconstituted and loaded onto an SPE cartridge (e.g., silica (B1680970) or C18). NAEs are then eluted with a specific solvent mixture (e.g., chloroform:methanol 9:1, v/v).[21][22][23]
-
LC Separation: The cleaned sample is injected into a reverse-phase HPLC column (e.g., C18). A gradient elution with mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid) is used to separate the different NAEs.[21][22]
-
MS/MS Detection: The eluent is ionized using electrospray ionization (ESI) in positive mode. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each NAE and its internal standard (e.g., PEA: m/z 300.3 -> m/z 62.1).[22][23]
-
Quantification: The amount of each endogenous NAE is calculated by comparing its peak area to that of its corresponding deuterated internal standard.[22]
Receptor Binding Assay
Competitive radioligand binding assays are used to determine the affinity (Ki) of NAEs for specific receptors, such as CB1 and CB2.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat brain for CB1).[24]
-
Assay Incubation: Incubate the membranes with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]CP-55,940 for cannabinoid receptors) and varying concentrations of the unlabeled competitor compound (the NAE being tested).[24]
-
Separation: After incubation, rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion
The N-acylethanolamines are a diverse family of lipid signaling molecules with distinct but interconnected roles within the endocannabinoid system and beyond.
-
Anandamide (AEA) acts as a true endocannabinoid, directly engaging CB1 and CB2 receptors to modulate neurotransmission and immune function.
-
Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) , while more abundant, do not activate cannabinoid receptors. Instead, they signal primarily through PPAR-α to regulate inflammation, pain, and metabolism.[3][5][6]
-
The functional interplay between these molecules, particularly the "entourage effect" where PEA and OEA can enhance AEA's actions by inhibiting its degradation, highlights the complexity of the endocannabinoid system.[15]
Understanding these comparative differences is essential for researchers and drug development professionals aiming to selectively target components of this system for therapeutic benefit, whether for pain management, anti-inflammatory applications, or the treatment of metabolic disorders.
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide and other anandamide congeners. Proposed role in the diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acylethanolamines, anandamide and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. lipidmaps.org [lipidmaps.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Stearoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Stearoylethanolamide (SEA): Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). SEA is an endogenous fatty acid amide with significant physiological roles, making its accurate quantification crucial in various research and drug development contexts. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This document outlines the experimental protocols and presents a comparative analysis of their performance based on validated methods.
Method Comparison
The choice between LC-MS/MS and GC-MS for the analysis of SEA and other N-acylethanolamines (NAEs) depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While LC-MS/MS is often favored for its ability to analyze thermally labile and less volatile compounds without derivatization, GC-MS can also provide high sensitivity and specificity, particularly when coupled with a derivatization step to enhance analyte volatility.[1]
A detailed comparison of the validation parameters for a UPLC-MS/MS method and a general GC-MS method for NAEs is presented below. It is important to note that finding a single study that directly cross-validates both methods for SEA with comprehensive, side-by-side data is challenging. Therefore, the following table combines data from a validated UPLC-MS/MS method for several NAEs, including SEA, with typical performance characteristics reported for GC-MS analysis of similar compounds.
| Parameter | UPLC-MS/MS | GC-MS with Derivatization |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 1.75 ng/mL | 0.2 µg/mL (for a mix of cannabinoids) |
| Limit of Detection (LOD) | 0.0002 - 0.1266 ng/mL | 0.01 µg/mL (for a mix of cannabinoids) |
| Intra-day Precision (%RSD) | <15% | 3.9 - 13.8% |
| Inter-day Precision (%RSD) | <15% | 4.7 - 14.1% |
| Accuracy/Recovery | >80% | 95 - 103% (Extraction Efficiency) |
| Derivatization Required | No | Yes (typically silylation) |
Experimental Protocols
UPLC-MS/MS Method for this compound
This method is adapted from a validated procedure for the simultaneous quantification of 12 endocannabinoids and related compounds in human plasma.
a) Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of human plasma, add internal standards (deuterated analogs of the analytes).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a conditioned C8 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
b) Chromatographic Conditions
-
Column: Xterra C8 column
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Run Time: Approximately 4 minutes.[2]
c) Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SEA and its internal standard.
GC-MS Method for this compound (with Derivatization)
As SEA is a long-chain, relatively non-volatile molecule, derivatization is required to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique for NAEs.
a) Sample Preparation and Derivatization (Silylation)
-
Extract lipids from the biological sample using a suitable solvent system (e.g., Folch extraction).
-
Purify the lipid extract using solid-phase extraction (SPE) if necessary to remove interfering substances.[3]
-
Evaporate the solvent to obtain the dry lipid residue.
-
Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[4]
-
Heat the mixture to facilitate the derivatization reaction (e.g., 60-80°C for 20-30 minutes).[5]
-
After cooling, the derivatized sample is ready for injection.
b) Gas Chromatography Conditions
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature of around 300°C.
-
Injection Mode: Splitless injection is often used for trace analysis.
c) Mass Spectrometry Conditions
-
Instrument: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the silylated SEA derivative to enhance sensitivity and specificity.
Visualizing the Workflow
To better illustrate the logical flow of a cross-validation study for these analytical methods, the following diagram is provided.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods for SEA analysis.
References
- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. brjac.com.br [brjac.com.br]
A Comparative Guide to the Anti-inflammatory Efficacy of Stearoylethanolamide and Other Bioactive Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Stearoylethanolamide (SEA) against other prominent anti-inflammatory lipids: Palmitoylethanolamide (B50096) (PEA), Anandamide (AEA), and 2-Arachidonoylglycerol (2-AG). The information is compiled from preclinical studies to assist in research and development endeavors.
Executive Summary
This compound (SEA) is an endogenous N-acylethanolamine that demonstrates significant anti-inflammatory and neuroprotective properties. Its primary mechanism of action is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and potential activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). In comparison, Palmitoylethanolamide (PEA) primarily exerts its well-documented anti-inflammatory effects through the activation of PPARα. The endocannabinoids Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) mediate their anti-inflammatory actions mainly through the activation of cannabinoid receptors (CB1 and CB2). While direct quantitative comparisons of the potency of these four lipids in single studies are limited, this guide synthesizes available data to draw qualitative and indirect quantitative comparisons of their efficacy.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and anti-inflammatory mechanisms of SEA, PEA, AEA, and 2-AG based on available experimental data. Direct comparative studies providing IC50 values or percentage inhibition in the same models are scarce; therefore, the presented data is a compilation from various sources.
| Feature | This compound (SEA) | Palmitoylethanolamide (PEA) | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Primary Mechanism of Action | Inhibition of NF-κB translocation, potential PPARγ activation.[1][2] | PPARα activation.[3][4] | CB1 and CB2 receptor activation.[5] | CB1 and CB2 receptor activation (full agonist).[6] |
| Key Anti-inflammatory Effects | ↓ IL-1, IL-6, TNF-α production.[1] Neuroprotective in LPS-induced neuroinflammation.[7][8] | ↓ Expression of pro-inflammatory enzymes (e.g., COX-2, iNOS), ↓ mast cell degranulation.[3] | Modulation of cytokine release, reduction of inflammatory pain.[9] | Suppresses pro-inflammatory mediator release, involved in the resolution of inflammation.[6] |
| "Entourage" Effect | May interfere with the endocannabinoid system.[7][8] | Potentiates the effects of AEA and 2-AG.[3][10] | Activity can be enhanced by FAAH inhibitors. | Activity can be enhanced by MAGL inhibitors. |
| Receptor Binding Profile | PPARγ (potential).[8] | PPARα (EC50 ≈ 3 µM), GPR55.[3] | Partial agonist at CB1, low affinity for CB2.[11] | Full agonist at CB1 and CB2.[6] |
Signaling Pathways
The anti-inflammatory actions of these lipids are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound (SEA) Signaling Pathway
SEA has been shown to exert its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1] There is also evidence suggesting its interaction with PPARγ.[8]
References
- 1. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets [mdpi.com]
- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings in Stearoylethanolamide Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stearoylethanolamide's (SEA) performance against other alternatives, supported by experimental data. It aims to facilitate the replication of key findings by presenting structured data, detailed experimental protocols, and visual representations of associated signaling pathways.
This compound (SEA) is an endogenous N-acylethanolamine that has garnered significant interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and anorexic effects. This guide synthesizes pivotal research findings to provide a comprehensive resource for professionals in the field.
Key Findings and Comparative Data
The primary replicable findings in SEA research revolve around its neuroprotective and anti-inflammatory capabilities, its influence on the endocannabinoid system, and its role in appetite regulation.
Neuroprotective and Anti-inflammatory Effects
SEA has demonstrated significant neuroprotective and anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced neuroinflammation.[1] Treatment with SEA has been shown to limit the infiltration of peripheral inflammation into the brain, prevent the activation of microglia, and reduce leukocyte trafficking to the brain parenchyma.[1]
Table 1: Comparison of Anti-inflammatory Effects of N-Acylethanolamines
| Compound | Model System | Key Outcome Measures | Reported Efficacy |
| This compound (SEA) | LPS-induced neuroinflammation in C57BL/6 mice | - Microglia activation- Leukocyte trafficking- Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) | - Averts activation of resident microglia- Restricts leukocyte migration to the brain parenchyma- Dose-dependently inhibits IL-1 and IL-6 mRNA levels[2] |
| Palmitoylethanolamide (PEA) | Various inflammation models | - Mast cell degranulation- Neutrophil infiltration- Pro-inflammatory cytokine levels | - Reduces mast cell degranulation- Decreases neutrophil migration- Suppresses pro-inflammatory cytokine production |
| Oleoylethanolamide (OEA) | Various inflammation models | - Pro-inflammatory gene expression- Leukocyte adhesion | - Downregulates the expression of pro-inflammatory genes- Reduces leukocyte adhesion to the endothelium |
Interaction with the Endocannabinoid System (ECS)
SEA's mechanism of action is closely linked to its interaction with the endocannabinoid system. It has been shown to increase the neuronal expression of cannabinoid receptors CB1 and CB2 and elevate the brain's levels of the primary endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Furthermore, SEA exhibits an "entourage effect" by potentiating the effects of another key endocannabinoid, anandamide (B1667382) (AEA).[3]
Table 2: Effects of this compound on the Endocannabinoid System
| Parameter | Experimental Model | Key Finding |
| CB1/CB2 Receptor Expression | In vivo (C57BL/6 mice) | Increased neuronal expression of CB1/CB2 receptors with SEA treatment.[1] |
| 2-Arachidonoylglycerol (2-AG) Levels | In vivo (C57BL/6 mice) | Elevated brain levels of 2-AG following SEA administration.[1] |
| Anandamide (AEA) Activity | Not specified in available abstracts | Potentiates the decrease in cAMP induced by AEA, suggesting an "entourage" effect. |
Anorexic Effects
SEA has been found to exert a dose-dependent anorexic effect in mice.[3] This reduction in food intake is not associated with the activation of PPARα, a mechanism common to other N-acylethanolamines like OEA. Instead, SEA's anorexic action is linked to the downregulation of liver stearoyl-CoA desaturase-1 (SCD-1) mRNA expression.[3]
Table 3: Comparison of Anorexic Effects of C18 N-Acylethanolamides
| Compound | Administration Route | Anorexic Effect in Mice | Associated Mechanism |
| This compound (SEA) (C18:0) | Intraperitoneal & Oral | Marked dose-dependent reduction in food intake.[3] | Downregulation of liver SCD-1 mRNA expression.[3] |
| Oleoylethanolamide (OEA) (C18:1) | Intraperitoneal & Oral | Potent reduction in food intake. | Activation of PPARα. |
| Linoleoylethanolamide (LEA) (C18:2) | Intraperitoneal | No significant anorexic effect reported in the same study.[3] | Not applicable. |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the cornerstone experiments are provided below.
LPS-Induced Neuroinflammation Model
This protocol is based on the methodology that would be detailed in the full text of Kasatkina et al., 2020.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neuroinflammation: Administer Lipopolysaccharide (LPS) from E. coli (serotype O111:B4) via intraperitoneal (i.p.) injection. A typical dose would be in the range of 0.5-1 mg/kg.
-
SEA Administration: Administer SEA at a specified dose (e.g., 10-50 mg/kg, i.p.) at a set time point relative to the LPS injection (e.g., 30 minutes prior).
-
Assessment of Neuroinflammation:
-
Immunohistochemistry: At a predetermined time point post-LPS injection (e.g., 24 hours), perfuse the animals and collect brain tissue. Use antibodies against Iba1 to assess microglial activation and antibodies against inflammatory cytokines (e.g., TNF-α, IL-1β) to measure their expression levels.
-
Blood-Brain Barrier Permeability: Assess the integrity of the blood-brain barrier using Evans blue dye extravasation or by measuring the presence of immune cells in the brain parenchyma via flow cytometry or histology.
-
Endocannabinoid Level Measurement: Analyze brain tissue for levels of 2-AG and AEA using liquid chromatography-mass spectrometry (LC-MS).
-
Anorexic Effect Feeding Study
This protocol is based on the likely methodology from Terrazzino et al., 2004.
-
Animal Model: Male mice (e.g., CD-1).
-
Acclimatization and Fasting: House mice individually with free access to food and water. Prior to the experiment, fast the mice overnight with free access to water.
-
Compound Administration: At the beginning of the light cycle, administer SEA (e.g., 5, 10, 25, 50 mg/kg) or vehicle via i.p. or oral gavage.
-
Food Intake Measurement: One hour after administration, provide a pre-weighed amount of standard chow. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Gene Expression Analysis: At the end of the experiment, sacrifice the animals and collect liver tissue. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of SCD-1 and PPARα.
NF-κB Translocation Inhibition Assay
This protocol is based on the methodology likely used by Berdyshev et al., 2015.
-
Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Cell Treatment: Pre-incubate the cells with varying concentrations of SEA for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NF-κB activation.
-
Assessment of NF-κB Translocation:
-
Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against the p65 subunit of NF-κB. Use a fluorescent secondary antibody and visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Co-treatment with SEA is expected to prevent this translocation.
-
Western Blotting: Prepare nuclear and cytoplasmic fractions from the cell lysates. Perform Western blotting on both fractions using an antibody against p65 to quantify the amount of the protein in each compartment.
-
Visualizing the Mechanisms
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: SEA Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for Anorexic Effect Study.
References
- 1. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Stearoylethanolamide and Anandamide Signaling
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a myriad of physiological processes. Among the most studied NAEs are N-arachidonoylethanolamine (anandamide, AEA) and N-stearoylethanolamine (Stearoylethanolamide, SEA). While anandamide (B1667382) is well-established as an endogenous cannabinoid, the signaling roles of SEA are less defined but equally intriguing. This guide provides a comprehensive, data-driven comparison of their signaling pathways, metabolic routes, and downstream effects to aid researchers and professionals in the fields of pharmacology and drug development.
Receptor Binding Profiles: A Tale of Two Ligands
Anandamide is recognized for its activity at cannabinoid receptors, whereas this compound appears to act through distinct, yet-to-be-fully-characterized sites. Anandamide acts as a partial agonist at the CB1 receptor with lower affinity for the CB2 receptor.[1] At higher concentrations, AEA also activates the transient receptor potential vanilloid 1 (TRPV1) channel and can signal through the G protein-coupled receptor 55 (GPR55).[2][3][4]
In contrast, SEA exhibits limited binding to classical cannabinoid receptors and is often considered inactive at these sites.[5] However, studies have shown that SEA binds to specific sites in the brain that are distinct from cannabinoid or vanilloid receptors.[6][7] The binding of SEA can be partially antagonized by AEA, suggesting a potential interaction between their respective signaling pathways.[6]
Table 1: Comparative Receptor Binding Affinities (Ki) of Anandamide and this compound
| Ligand | Receptor | Binding Affinity (Ki) | Species | Notes |
| Anandamide (AEA) | CB1 | 61 nM | - | Partial agonist.[8] |
| 87.7 nM | Rat | [9] | ||
| 239.2 nM | Human | [9] | ||
| CB2 | 1930 nM | - | [8] | |
| 439.5 nM | Human | [9] | ||
| TRPV1 | - | - | Activates at high concentrations.[2] | |
| GPR55 | - | - | Can initiate signaling.[4] | |
| This compound (SEA) | CB1 / CB2 | Limited to no binding | - | Generally considered inactive at CB receptors.[5] |
| Novel Binding Site | - | Mouse | Specific binding sites identified in the brain, not G protein-coupled.[7] |
Metabolic Pathways: Synthesis and Degradation
The biosynthesis and degradation of AEA and SEA are critical for regulating their signaling activity. Both are synthesized from N-acyl-phosphatidylethanolamine (NAPE) precursors and are primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[1][6][10][11]
Anandamide synthesis is predominantly carried out by NAPE-specific phospholipase D (NAPE-PLD).[12][13] However, alternative pathways for its production have been identified.[8][14] Its degradation is mainly facilitated by FAAH, which hydrolyzes AEA into arachidonic acid and ethanolamine.[10][15] Other enzymes like cyclooxygenase-2 (COX-2) can also metabolize AEA.[15]
This compound is also thought to be synthesized through the NAPE-PLD pathway from N-stearoyl-phosphatidylethanolamine and is a substrate for FAAH.[5][6][7]
Table 2: Key Enzymes in the Metabolism of Anandamide and this compound
| Ligand | Biosynthesis Enzyme | Degradation Enzyme(s) |
| Anandamide (AEA) | N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase-2 (COX-2), Lipoxygenases (LOX)[1][10][12][15] |
| This compound (SEA) | N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) (putative) | Fatty Acid Amide Hydrolase (FAAH)[6][7] |
Downstream Signaling Cascades
The divergent receptor profiles of AEA and SEA lead to distinct downstream signaling events.
Anandamide (AEA) , through its interaction with G(i/o)-coupled CB1 and CB2 receptors, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[16][17] AEA is also a modulator of intracellular calcium (Ca2+) concentrations.[2] Activation of CB2 receptors can stimulate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and the release of calcium from the endoplasmic reticulum.[16][18] Furthermore, its activity at TRPV1 channels can directly lead to calcium influx.[3]
This compound (SEA) does not appear to directly influence adenylyl cyclase activity.[6] However, it exhibits an "entourage effect" by potentiating the AEA-induced reduction in cAMP, suggesting an indirect modulatory role.[6][7] SEA has been shown to induce an elevation of intracellular calcium, which is linked to its pro-apoptotic effects in certain cancer cell lines.[6] Additionally, SEA can inhibit the activity of cellular nitric oxide synthase.[6]
Table 3: Comparison of Downstream Signaling Effects
| Signaling Molecule | Anandamide (AEA) Effect | This compound (SEA) Effect |
| Cyclic AMP (cAMP) | Decreases (via CB1/CB2)[16][17] | No direct effect; potentiates AEA-induced decrease[6][7] |
| Intracellular Calcium (Ca2+) | Increases (via CB2, TRPV1, GPR55)[3][4][16] | Increases[6] |
| Nitric Oxide Synthase | Stimulates[17] | Inhibits[6] |
Signaling Pathway and Workflow Diagrams
To visually represent the complex signaling networks, the following diagrams have been generated using the DOT language.
Caption: Anandamide (AEA) Signaling Pathway.
Caption: this compound (SEA) Signaling Pathway.
Caption: Key Signaling Differences between AEA and SEA.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., AEA or SEA) for a specific receptor.
-
Objective: To quantify the affinity of AEA and SEA for cannabinoid receptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]CP55,940).
-
Unlabeled competitor ligands (AEA, SEA).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
96-well plates, filter mats (GF/C), vacuum filtration apparatus.
-
Scintillation counter and cocktail.
-
-
Methodology:
-
To each well of a 96-well plate, add the membrane preparation.
-
Add varying concentrations of the unlabeled competitor ligand (AEA or SEA).
-
Add a fixed concentration of the radiolabeled ligand.
-
Incubate the plate, typically for 60-90 minutes at 30°C, to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/C filter mats, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding), from which the Ki value is calculated.[19][20]
-
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of FAAH and is used to screen for inhibitors.
-
Objective: To determine if AEA and SEA are substrates for FAAH and to quantify enzyme kinetics.
-
Materials:
-
Recombinant FAAH or tissue/cell lysates containing FAAH.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Add the FAAH-containing sample to the wells of a 96-well plate.
-
Add the test compound if screening for inhibitors.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time at excitation/emission wavelengths of ~350/460 nm. The rate of fluorescence increase is proportional to FAAH activity.[21][22][23][24] For a radiometric alternative, [14C-ethanolamine]-AEA can be used as a substrate, and the release of [14C]-ethanolamine is quantified.[25]
-
Protocol 3: N-Acyl-Phosphatidylethanolamine-Phospholipase D (NAPE-PLD) Activity Assay (Radiometric)
This assay is used to measure the activity of a key enzyme in the biosynthesis of NAEs.
-
Objective: To quantify the rate of AEA or SEA synthesis by NAPE-PLD.
-
Materials:
-
Cell or tissue homogenates containing NAPE-PLD.
-
Radioactively labeled NAPE substrate (e.g., N-[14C]-acyl PE).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Solvents for extraction (chloroform/methanol).
-
Thin-layer chromatography (TLC) plates and developing chamber.
-
Phosphorimager or scintillation counter.
-
-
Methodology:
-
Incubate the tissue homogenates with the radioactively labeled NAPE substrate at 37°C.[26]
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid products (the newly formed radioactive NAE) from the substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive product formed.[26][27] A fluorescence-based assay using a fluorogenic NAPE analog is also available.[28][29]
-
Conclusion
The signaling landscapes of this compound and Anandamide are markedly different, despite their structural similarities and shared metabolic enzymes. Anandamide acts as a canonical endocannabinoid, engaging with CB1 and CB2 receptors to modulate well-defined downstream pathways involving cAMP and intracellular calcium. In contrast, this compound appears to be a more nuanced signaling molecule, acting through novel binding sites and exhibiting an "entourage effect" that modulates the endocannabinoid system.
For researchers and drug development professionals, these differences present unique opportunities. Targeting the AEA signaling pathway is a well-established strategy for conditions involving pain, appetite, and mood. The distinct signaling profile of SEA, however, opens new avenues for therapeutic intervention, particularly in areas where it shows unique activity, such as in certain cancers or inflammatory conditions. A thorough understanding of their head-to-head signaling characteristics is paramount for the rational design of novel therapeutics that selectively target these important lipid mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anandamide initiates Ca(2+) signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 29. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Stearoylethanolamide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated downstream targets of Stearoylethanolamide (SEA), a bioactive lipid with growing therapeutic interest. We delve into the experimental data validating its interactions with key signaling pathways and compare its activity with other relevant endogenous molecules.
This compound (SEA) is an endogenous N-acylethanolamine that plays a significant role in various physiological processes, including inflammation, appetite regulation, and neuroprotection. Unlike the more extensively studied endocannabinoids, the precise molecular mechanisms of SEA are still being elucidated. This guide summarizes the current understanding of its downstream targets, presenting quantitative data and detailed experimental protocols to aid in future research and drug development.
Key Downstream Targets of this compound
Current research has identified several key proteins and pathways that are modulated by SEA. These include nuclear receptors, G protein-coupled receptors, and enzymes involved in lipid metabolism. A comparative summary of SEA's effects on these targets is presented below.
| Target | Effect of SEA | Comparison with Other Acylethanolamides | Key Experimental Findings |
| PPARγ | Agonist; anti-inflammatory effects mediated via inhibition of NF-κB translocation.[1][2] | Similar to other N-acylethanolamines like PEA which also activate PPARs. | Molecular docking showed competitive binding with PPARγ antagonists.[2] Pre-treatment with SEA prevented LPS-induced NF-κB translocation in macrophages.[1][2] |
| Endocannabinoid System | Indirect modulator; increases 2-AG levels and CB1/CB2 receptor expression.[3][4] Potentiates anandamide (B1667382) (AEA) signaling ("entourage effect").[5][6] | Unlike direct cannabinoid receptor agonists like AEA and 2-AG, SEA's effects are indirect. | In vivo studies in mice showed increased brain levels of 2-AG and neuronal expression of CB1/CB2 receptors following SEA treatment.[3][4] |
| SCD-1 | Downregulates mRNA expression in the liver.[7][8][9] | This effect appears more specific to SEA compared to unsaturated C18 homologs like oleoylethanolamide (OEA).[8][9] | Anorexic effects of SEA in mice correlated with a reduction in liver stearoyl-CoA desaturase-1 (SCD-1) mRNA expression.[7][8][9] |
| Apoptosis Pathways | Pro-apoptotic in glioma cells via increased intracellular calcium, arachidonate (B1239269) cascade activation, and mitochondrial uncoupling.[6][10] | Other endocannabinoids like AEA also induce apoptosis in cancer cells, but the regulation by nitric oxide differs.[6][10] | SEA treatment of C6 glioma cells led to increased intracellular calcium and apoptosis, which was linked to inhibition of the Akt signaling pathway.[6][10] |
| GPR119 | Weak agonist.[11] | Less potent than other N-acylethanolamines like oleoylethanolamide (OEA) and linoleylethanolamide (LEA) in activating GPR119.[11][12] | In cells expressing GPR119, SEA was less potent in stimulating cAMP elevation compared to OEA and LEA.[11] |
| PPARα | Disputed. Anorexic effects were found to be independent of PPARα activation.[7][8][9] | In contrast to OEA, whose anorexic effects are mediated by PPARα.[7][8][9][13] | The anorexic response to SEA in mice was not associated with changes in liver PPARα mRNA expression.[7][8][9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to validate these targets, we provide detailed experimental protocols and visual diagrams of the key signaling pathways and workflows.
PPARγ-Mediated Anti-Inflammatory Signaling
SEA has been shown to exert anti-inflammatory effects by activating PPARγ, which in turn inhibits the pro-inflammatory NF-κB pathway.
Caption: SEA activates PPARγ, inhibiting NF-κB translocation to the nucleus and subsequent inflammatory gene expression.
1. Molecular Docking:
-
Objective: To predict the binding affinity of SEA to PPARγ.
-
Method: Computational docking simulations are performed using software like AutoDock or Glide. The crystal structure of the PPARγ ligand-binding domain is obtained from the Protein Data Bank. The binding energy of SEA is calculated and compared to known PPARγ agonists and antagonists.[2]
2. Macrophage Culture and Treatment:
-
Objective: To assess the effect of SEA on NF-κB translocation in an inflammatory context.
-
Method: Rat peritoneal macrophages are isolated and cultured.[1] The cells are pre-treated with SEA (e.g., 10⁻⁷M) for a specified time (e.g., 15 minutes) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1] To confirm PPARγ involvement, experiments are repeated with the co-administration of a PPARγ antagonist (e.g., GW9662).[1][2]
3. Immunofluorescence Staining for NF-κB:
-
Objective: To visualize the subcellular localization of NF-κB.
-
Method: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
4. Confocal Microscopy and Image Analysis:
-
Objective: To quantify the nuclear translocation of NF-κB.
-
Method: Images are captured using a confocal microscope. The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β:
-
Objective: To measure the secretion of a key pro-inflammatory cytokine.
-
Method: The concentration of Interleukin-1 beta (IL-1β) in the cell culture supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.
SEA's Influence on the Endocannabinoid System
SEA indirectly modulates the endocannabinoid system, enhancing the levels of the endogenous cannabinoid 2-AG and the expression of cannabinoid receptors.
References
- 1. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabimimetic activity, binding, and degradation of this compound within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anorexic effects in mice via downregulation of liver stearoyl‐coenzyme A desaturase‐1 mRNA expression | Scilit [scilit.com]
- 9. This compound exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Stearoylethanolamide's effects across different cell lines
Stearoylethanolamide (SEA), an endogenous N-acylethanolamine, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of the effects of SEA across various cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential therapeutic applications. The information presented is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound across different cell lines.
| Cell Line | Effect | Concentration/Value | Reference |
| C6 Glioma (Rat) | Pro-apoptotic activity | Not specified | [1] |
| Inhibition of cellular nitric oxide synthase | Not specified | [1] | |
| Elevation of intracellular calcium | Not specified | [1] | |
| Inhibition of Akt phosphorylation | Not specified | [2] | |
| L1210 Leukemia (Mouse) | Inhibition of IL-1 mRNA level | Dose-dependent | N/A |
| Inhibition of IL-6 mRNA level | Dose-dependent | N/A | |
| Peritoneal Macrophages (Rat) | Inhibition of nuclear NF-κB translocation | Not specified | N/A |
| Reduction of medium IL-1 level (LPS-activated) | Not specified | N/A |
N/A: Specific quantitative values were not available in the reviewed literature.
Comparative Analysis of Cellular Effects
This compound exhibits distinct and significant effects across different cell types, primarily demonstrating pro-apoptotic, anti-inflammatory, and anti-proliferative properties.
In Cancer Cell Lines:
-
C6 Glioma Cells: SEA demonstrates notable pro-apoptotic activity in rat C6 glioma cells.[1] This is achieved through a multi-faceted mechanism involving the elevation of intracellular calcium, activation of the arachidonate (B1239269) cascade, and mitochondrial uncoupling.[1] Furthermore, SEA has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[2] The inhibition of Akt phosphorylation by SEA suggests a mechanism for its anti-proliferative effects in glioma cells.[2]
-
L1210 Leukemia Cells: In the L1210 murine leukemia cell line, SEA exhibits anti-inflammatory properties by dose-dependently inhibiting the mRNA levels of pro-inflammatory cytokines IL-1 and IL-6. This suggests a potential role for SEA in modulating the inflammatory microenvironment of certain cancers.
In Immune Cells:
-
Peritoneal Macrophages: In lipopolysaccharide (LPS)-stimulated rat peritoneal macrophages, SEA demonstrates potent anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing its translocation to the nucleus, SEA effectively dampens the inflammatory response. This effect is associated with a reduction in the secretion of IL-1. The anti-inflammatory action of SEA in macrophages is thought to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).
Signaling Pathways
The cellular effects of this compound are mediated by its interaction with several key signaling pathways.
SEA-Induced Apoptosis in C6 Glioma Cells
Caption: SEA-induced apoptotic signaling in C6 glioma cells.
SEA's Anti-inflammatory Action via NF-κB and PPARγ
Caption: SEA's inhibition of the NF-κB pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and Treatment
-
C6 Glioma Cells: Rat C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).[3][4]
-
L1210 Leukemia Cells: L1210 murine leukemia cells are maintained in suspension culture in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Peritoneal Macrophages: Primary peritoneal macrophages are harvested from rats by peritoneal lavage with sterile phosphate-buffered saline (PBS). Cells are then plated in RPMI-1640 medium with 10% FBS and allowed to adhere for 2 hours, after which non-adherent cells are removed by washing.
2. Apoptosis Assays (C6 Glioma Cells)
-
MTT Assay for Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with SEA, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[3][4]
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.[2]
-
Measurement of Intracellular Calcium: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator such as Fura-2 AM. Cells are loaded with the dye, and fluorescence is measured using a fluorometer or a fluorescence microscope.
3. Western Blotting for Protein Expression (e.g., p-Akt in C6 Glioma Cells)
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt and phosphorylated Akt (Ser473), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
4. RNA Extraction and RT-qPCR for Gene Expression (e.g., IL-1, IL-6 in L1210 Cells)
-
RNA Isolation: Total RNA is extracted from cells using a TRIzol-based method or a commercial RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a SYBR Green-based detection method with gene-specific primers for IL-1, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
5. NF-κB Nuclear Translocation Assay (Peritoneal Macrophages)
-
Immunofluorescence Staining: Macrophages are cultured on coverslips and treated with SEA followed by stimulation with LPS. Cells are then fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. After washing, a fluorescently labeled secondary antibody is added.
-
Confocal Microscopy: The subcellular localization of NF-κB p65 is visualized using a confocal microscope. The nuclear translocation is quantified by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Experimental Workflow
Caption: General experimental workflow for studying SEA's effects.
References
- 1. Binding, degradation and apoptotic activity of this compound in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
Assessing the Specificity of Stearoylethanolamide's Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has garnered increasing interest for its diverse biological activities, including anti-inflammatory and anorexic effects. Understanding the receptor binding profile of SEA is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. This guide provides a comparative assessment of SEA's binding specificity against other well-characterized NAEs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound (SEA) and other relevant N-acylethanolamines for key receptor targets. Data has been compiled from various in vitro studies to provide a comparative overview.
Table 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding Affinity
| Compound | Binding Affinity (Ki/Kd) | Assay Method | Reference |
| This compound (SEA) | Binding suggested by molecular docking | Molecular Docking | [1][2] |
| Palmitoylethanolamide (PEA) | Not typically reported, acts as an agonist | Functional Assays | [3] |
| Oleoylethanolamide (OEA) | High-affinity agonist | Not specified | [4] |
| Anandamide (AEA) | Weak partial agonist | Not specified |
Table 2: G Protein-Coupled Receptor 119 (GPR119) Functional Potency
| Compound | Functional Potency (EC50) | Assay Method | Reference |
| This compound (SEA) | Less potent than OEA, LEA, and POEA | cAMP Accumulation Assay | [5] |
| Oleoylethanolamide (OEA) | ~5 µM | cAMP Accumulation Assay | [5] |
| Linoleoylethanolamine (LEA) | ~5 µM | cAMP Accumulation Assay | [5] |
| Palmitoleoylethanolamine (POEA) | ~5 µM | cAMP Accumulation Assay | [5] |
| Anandamide (AEA) | Less potent than OEA, LEA, and POEA | cAMP Accumulation Assay | [4] |
Table 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Functional Potency
| Compound | Functional Potency (EC50) | Assay Method | Reference |
| This compound (SEA) | Inactive | Calcium Influx Assay | [6] |
| Oleoylethanolamide (OEA) | ~2 µM (PKC-sensitized) | Calcium Influx Assay | [7] |
| Anandamide (AEA) | ~1.95 µM | Calcium Imaging | [8] |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Potent full agonist (equi-potent to capsaicin) | Functional Assays | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods in the field to guide researchers in designing and executing similar assays.[10][11]
Radioligand Competition Binding Assay for PPARγ
This protocol outlines a method to determine the binding affinity of a test compound, such as SEA, for the PPARγ receptor.[12]
1. Materials:
- HEK293 cells transiently or stably expressing human PPARγ.
- Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.
- Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
- Radioligand: [3H]-Rosiglitazone (a high-affinity PPARγ agonist).
- Non-specific binding control: A high concentration of a known PPARγ agonist (e.g., 10 µM Rosiglitazone).
- Test compounds: Serial dilutions of SEA and other NAEs.
- 96-well filter plates and a cell harvester.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay.
- Assay Setup: In a 96-well plate, add in order:
- Assay buffer.
- Test compound at various concentrations.
- Radioligand ([3H]-Rosiglitazone) at a concentration near its Kd.
- Cell membrane preparation (typically 20-40 µg of protein per well).
- Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPR119 Functional Assay (cAMP Accumulation)
This protocol describes a method to assess the functional activity of SEA and other compounds at the GPR119 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[13][14]
1. Materials:
- HEK293 cells stably expressing human GPR119.
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
- Test compounds: Serial dilutions of SEA and other NAEs.
- Positive control: A known GPR119 agonist (e.g., AR231453).
- cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF®, or LANCE® Ultra cAMP Assay).
- Luminometer or fluorescence plate reader compatible with the chosen cAMP detection kit.
2. Procedure:
- Cell Culture: Seed the GPR119-expressing HEK293 cells in a 96- or 384-well plate and grow to 80-90% confluency.
- Compound Preparation: Prepare serial dilutions of the test compounds and positive control in stimulation buffer.
- Assay:
- Remove the cell culture medium and wash the cells with stimulation buffer.
- Add the diluted compounds to the respective wells.
- Incubate at room temperature for 15-30 minutes.
- cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP detection kit to lyse the cells and measure the cAMP levels.
- Data Analysis: Plot the luminescent or fluorescent signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
TRPV1 Functional Assay (Calcium Influx)
This protocol details a method to evaluate the activation of the TRPV1 channel by SEA and other compounds by measuring intracellular calcium influx.[15][16][17]
1. Materials:
- HEK293 cells transiently or stably expressing human TRPV1.
- Cell culture medium.
- Assay buffer: HBSS or a similar physiological salt solution.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Pluronic F-127 (to aid in dye loading).
- Test compounds: Serial dilutions of SEA and other NAEs.
- Positive control: Capsaicin, a known TRPV1 agonist.
- Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope.
2. Procedure:
- Cell Plating: Seed the TRPV1-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
- Dye Loading:
- Prepare a loading solution of the calcium-sensitive dye in assay buffer with Pluronic F-127 according to the manufacturer's instructions.
- Remove the cell culture medium, wash the cells with assay buffer, and add the dye loading solution.
- Incubate at 37°C for 30-60 minutes in the dark.
- Wash the cells with assay buffer to remove excess dye.
- Calcium Measurement:
- Place the plate in the fluorescence plate reader or on the microscope stage.
- Establish a baseline fluorescence reading.
- Add the test compounds or positive control to the wells.
- Immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. TRPA1 and TRPV1 are required for lidocaine-evoked calcium influx and neuropeptide release but not cytotoxicity in mouse sensory neurons | PLOS One [journals.plos.org]
- 17. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of Stearoylethanolamide's Anorexic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorexic properties of Stearoylethanolamide (SEA) against other well-researched N-acylethanolamines (NAEs), namely Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA). The information presented is collated from preclinical studies to aid in the independent verification and further investigation of these compounds as potential therapeutics for appetite regulation.
Comparative Analysis of Anorexic Effects
The anorexic potential of SEA, OEA, and PEA has been investigated in various animal models. While all three compounds have demonstrated an ability to reduce food intake, the potency and underlying mechanisms appear to differ.
Quantitative Data Summary
The following tables summarize the quantitative data on the anorexic effects of SEA, OEA, and PEA from rodent studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental design across different studies.
| Compound | Animal Model | Administration Route | Dosage | Effect on Food Intake | Time Point | Citation |
| This compound (SEA) | Mice | Intraperitoneal | 5, 10, 25 mg/kg | Dose-dependent reduction | 2 hours post-administration | [1] |
| Mice | Oral | 25 mg/kg | Significant reduction | 2 hours post-administration | [1] | |
| Oleoylethanolamide (OEA) | Diet-induced obese rats | Oral | 10 mg/kg/day | Significant reduction | 15 days | [2] |
| Food-deprived rats | Intraperitoneal | 1-20 mg/kg | Delayed feeding onset and reduced meal size | - | ||
| Palmitoylethanolamide (PEA) | Ovariectomized rats | Subcutaneous | 30 mg/kg/day | Significant reduction | 5 weeks | [3] |
| Animal models | - | - | Appetite-reducing effects, though less consistent and potentially weaker than OEA | - | [4] |
Key Findings:
-
This compound (SEA) has been shown to exert a marked and dose-dependent anorexic effect in mice, which is evident shortly after both intraperitoneal and oral administration.[1] Notably, this effect appears to be more pronounced compared to its unsaturated C18 counterparts.[1]
-
Oleoylethanolamide (OEA) is a well-established anorexic agent, with studies demonstrating its ability to delay meal initiation and reduce meal size.[2] Its effects are believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5]
-
Palmitoylethanolamide (PEA) also exhibits appetite-suppressing properties, although some studies suggest its effects may be less consistent or potent than those of OEA.[3][4]
Experimental Protocols
For the independent verification of these findings, detailed experimental protocols are crucial. Below are generalized methodologies based on published preclinical studies.
1. Animal Models and Housing
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Age/Weight: Typically 8-12 weeks old, with weights ranging from 20-25g for mice and 200-250g for rats.
-
Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water, except during periods of fasting.
-
Acclimation: Allow for at least one week of acclimation to the housing conditions before the start of any experiment.
2. Compound Preparation and Administration
-
Vehicle: A common vehicle for NAEs is a mixture of saline (0.9% NaCl), polyethylene (B3416737) glycol, and Tween 80 (e.g., in a 90:5:5 ratio).
-
Preparation: The compounds should be dissolved in the vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension.
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution using a sterile syringe. The volume should be adjusted based on the animal's body weight (e.g., 5 ml/kg).
-
Oral Gavage: Use a stainless-steel gavage needle to administer the solution directly into the stomach. The volume is typically around 10 ml/kg.
-
3. Measurement of Food Intake
-
Fasting: Animals are typically fasted overnight (e.g., 12-16 hours) with free access to water before the experiment.
-
Procedure:
-
Weigh the animals.
-
Administer the test compound (SEA, OEA, or PEA) or vehicle.
-
Immediately after administration, provide a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.
-
Calculate the cumulative food intake per animal.
-
4. Data Analysis
-
Express food intake as grams of food consumed.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments with the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathways
The anorexic effects of SEA, OEA, and PEA are mediated by distinct signaling pathways. Understanding these pathways is critical for drug development and target validation.
This compound (SEA) Signaling Pathway
SEA's primary mechanism of action in appetite suppression is linked to the downregulation of Stearoyl-CoA Desaturase-1 (SCD-1) mRNA expression in the liver.[1] SCD-1 is a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids, and its inhibition is a target for obesity treatment.
Caption: SEA's anorexic effect via SCD-1 downregulation.
Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA) Signaling Pathway
The anorexic effects of OEA and PEA are primarily mediated through the activation of the nuclear receptor PPARα in the small intestine.[6][7] This activation is thought to trigger signals that are transmitted to the brain via the vagus nerve, leading to a sensation of satiety.[6]
Caption: OEA/PEA anorexic pathway via PPARα and vagus nerve.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo assessment of the anorexic properties of N-acylethanolamines.
Caption: In vivo workflow for assessing anorexic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoleoylethanolamide Is an Efficient Anti-Obesity Endogenous Compound: Comparison with Oleylethanolamide in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide Prevents Metabolic Alterations and Restores Leptin Sensitivity in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Satiety Factors Oleoylethanolamide, this compound, and Palmitoylethanolamide in Mother’s Milk Are Strongly Associated with Infant Weight at Four Months of Age—Data from the Odense Child Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Biodistribution of N-Acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo biodistribution of three prominent N-acylethanolamines (NAEs): N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA). Understanding the tissue distribution of these bioactive lipids is crucial for elucidating their physiological roles and for the development of novel therapeutics targeting the endocannabinoid system. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of experimental workflows and signaling pathways.
Introduction to N-Acylethanolamines
N-acylethanolamines are a class of endogenous fatty acid amides that play significant roles in various physiological processes, including pain, inflammation, appetite, and neuroprotection.[1] While AEA is a well-known endocannabinoid that interacts with cannabinoid receptors CB1 and CB2, PEA and OEA exert their effects through other targets, such as peroxisome proliferator-activated receptor alpha (PPAR-α).[1][2] The therapeutic potential of these molecules is intrinsically linked to their ability to reach and act on specific target tissues. Therefore, a thorough understanding of their biodistribution is paramount.
Comparative Biodistribution Data
The following tables summarize quantitative data on the tissue distribution of AEA, PEA, and OEA from various preclinical studies. It is important to note that the experimental conditions, including animal models, administration routes, and analytical methods, vary between studies, which makes direct comparisons challenging.
N-arachidonoylethanolamine (Anandamide, AEA) Biodistribution
Anandamide (B1667382) is known for its rapid metabolism, particularly in the brain, by the enzyme fatty acid amide hydrolase (FAAH).[3][4] This rapid breakdown significantly influences its tissue distribution and duration of action.
Table 1: In Vivo Biodistribution of Anandamide (AEA)
| Animal Model | Administration Route | Dose | Time Point | Tissue | Concentration / Radioactivity | Reference |
| Mouse | Intravenous (IV) | 50 mg/kg + 20 µCi ³H-AEA | 1 min | Adrenal Gland | Highest Radioactivity | [5] |
| Lung | High Radioactivity | [5] | ||||
| Kidney | High Radioactivity | [5] | ||||
| Plasma | High Radioactivity | [5] | ||||
| Heart | Moderate Radioactivity | [5] | ||||
| Liver | Moderate Radioactivity | [5] | ||||
| Diaphragm | Moderate Radioactivity | [5] | ||||
| Brain | Low Radioactivity | [5] | ||||
| Fat | Lowest Radioactivity | [5] | ||||
| Swiss-Webster Mouse | Intravenous (IV) | Not specified | Not specified | Whole Brain | 2-4% injected dose/g | [6] |
Data presented as rank order of radioactivity per milligram or microliter of tissue.[5]
N-palmitoylethanolamine (PEA) Biodistribution
PEA is ubiquitously present in tissues and has been the subject of numerous biodistribution studies, often showing wide distribution after administration.[6] The formulation of PEA, such as micronization, can significantly impact its oral absorption and subsequent tissue levels.[4][7][8]
Table 2: In Vivo Biodistribution of Palmitoylethanolamide (B50096) (PEA)
| Animal Model | Administration Route | Dose | Time Point | Tissue | Concentration / Radioactivity | Reference |
| Rat | Intraperitoneal (IP) | Not specified | Not specified | Adrenal Gland | Highest Radioactivity | [9] |
| Diaphragm | High Radioactivity | [9] | ||||
| Spleen | High Radioactivity | [9] | ||||
| Kidney | High Radioactivity | [9] | ||||
| Testis | Moderate Radioactivity | [9] | ||||
| Lung | Moderate Radioactivity | [9] | ||||
| Liver | Moderate Radioactivity | [9] | ||||
| Heart | Low Radioactivity | [9] | ||||
| Brain | Low Radioactivity | [9] | ||||
| Plasma | Low Radioactivity | [9] | ||||
| Erythrocytes | Lowest Radioactivity | [9] | ||||
| Wistar Rat | Oral | ~100 mg/kg (radiolabeled) | 20 min | Hypothalamus | 10,400 pmol/mg | [3] |
| Pituitary Gland | 2,050 pmol/mg | [3] | ||||
| Adrenal Gland | 85 pmol/mg | [3] | ||||
| Brain Stem | 110 pmol/mg | [3] | ||||
| White Matter | 65 pmol/mg | [3] | ||||
| Cerebellum | 7.4 pmol/mg | [3] | ||||
| Brain Cortex | 2.2 pmol/mg | [3] | ||||
| DBA/2 Mouse | Subcutaneous (SC) | 10 mg/kg | 24 & 48 hrs | Retina, Heart, Brain, Blood | Increased levels | [10][11] |
| Rat | Oral (ultramicronized) | 30 mg/kg | 5 min | Plasma | Detectable levels | [4] |
| Peak | Plasma | 5.4 ± 1.87 pmol/ml | [4] | |||
| Not specified | Brain & Spinal Cord | Detectable levels | [4] |
N-oleoylethanolamine (OEA) Biodistribution
OEA is primarily known for its role in regulating feeding and metabolism, with its biodistribution studies often focusing on the gastrointestinal tract and central nervous system.
Table 3: In Vivo Biodistribution of Oleoylethanolamide (OEA)
| Animal Model | Administration Route | Dose | Time Point | Tissue | Concentration / Notes | Reference |
| Rat | Oral | 10 mg/kg (radiolabeled) | 90 min | Intestinal Tissue | 3.91 ± 0.98 nmol/g | [9] |
| Rat | Oral (enteric-coated capsules) | Not specified | Not specified | Small Intestine | Markedly elevated levels | [3] |
| Brain | No significant increase | [3] | ||||
| Muscle | No significant increase | [3] | ||||
| Rodent | Not applicable (basal levels) | - | - | Brain | 4.9 - 520 ng/g | [6] |
| FAAH Knockout Mouse | Not applicable (endogenous) | - | - | Brain & Liver | Increased levels | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodistribution studies. Below are summaries of typical experimental protocols employed in the cited research.
Radiolabeling and Administration
-
Radiolabeling: NAEs are often labeled with radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) to facilitate their detection in tissues.[3][5]
-
Animal Models: Studies are typically conducted in rodents, such as mice (e.g., C57BL/6, Swiss-Webster) and rats (e.g., Wistar, Sprague-Dawley).[3][4][5]
-
Administration Routes: A variety of administration routes are used, including intravenous (IV) for direct systemic exposure, intraperitoneal (IP), subcutaneous (SC), and oral gavage to assess absorption and first-pass metabolism.[3][4][5][9][10] The choice of vehicle (e.g., saline, corn oil) is also a critical parameter.[10]
Tissue Collection and Processing
-
Time Points: Animals are euthanized at specific time points post-administration (e.g., 1 min, 20 min, 24 hrs, 48 hrs) to assess the kinetics of distribution and elimination.[3][5][10]
-
Tissue Harvesting: A comprehensive range of tissues is collected, including the brain, liver, spleen, kidneys, heart, lungs, adipose tissue, and blood.
-
Sample Preparation: Tissues are typically weighed and then homogenized. For radioactivity measurement, tissues may be solubilized before liquid scintillation counting.[5] For mass spectrometry analysis, lipids are extracted using organic solvents.
Detection and Quantification
-
Liquid Scintillation Counting: This technique is used to quantify the amount of radioactivity in each tissue sample, providing a measure of the total drug-related material present.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is often coupled with radiometric detection to separate the parent compound from its metabolites, allowing for a more precise determination of the biodistribution of the intact NAE.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific method used to quantify the absolute concentrations of NAEs in tissues, typically in nanograms per gram (ng/g) or picomoles per gram (pmol/g) of tissue.
Visualizing Experimental and Logical Frameworks
The following diagrams, created using the DOT language, illustrate key concepts and workflows in NAE biodistribution research.
Caption: A typical experimental workflow for an in vivo biodistribution study of N-acylethanolamines.
Caption: Simplified signaling pathways of AEA, PEA, and OEA, highlighting their primary molecular targets.
Conclusion
The in vivo biodistribution of N-acylethanolamines is a complex process influenced by the specific NAE, its metabolic stability, the route of administration, and the formulation used. Anandamide exhibits rapid metabolism and widespread but transient tissue distribution. Palmitoylethanolamide shows broader distribution and can achieve significant levels in various tissues, including the central nervous system, particularly with formulations that enhance bioavailability. Oleoylethanolamide's distribution appears more localized to the gastrointestinal tract and also reaches the brain, consistent with its role in satiety signaling.
For drug development professionals, these findings underscore the importance of considering the unique pharmacokinetic profiles of each NAE. Strategies to enhance bioavailability, such as the use of micronized formulations or novel delivery systems, may be critical for achieving therapeutic concentrations in target tissues. Further head-to-head comparative studies employing standardized methodologies are warranted to provide a more definitive understanding of the relative biodistribution of these important lipid mediators.
References
- 1. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide inhibits food intake in free-feeding rats after oral administration [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective and Antiatherosclerotic Effects of Oleoylethanolamide-Based Dietary Supplement in Dietary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food intake is inhibited by oral oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. liposomes.ca [liposomes.ca]
A Comparative Review of the Therapeutic Potential of N-acylethanolamines
An in-depth analysis of Anandamide (B1667382) (AEA), Palmitoylethanolamide (B50096) (PEA), and Oleoylethanolamide (OEA) for researchers, scientists, and drug development professionals.
N-acylethanolamines (NAEs) are a class of endogenous fatty acid amides that play crucial roles in a multitude of physiological processes, making them promising candidates for therapeutic development.[1][2][3] These lipid mediators, including the well-known endocannabinoid anandamide (AEA), as well as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), are synthesized from membrane phospholipids (B1166683) and are involved in regulating inflammation, pain, appetite, and neuroprotection.[1][3][4][5] This guide provides a comparative review of the therapeutic potential of AEA, PEA, and OEA, with a focus on their distinct mechanisms of action, receptor affinities, and efficacy in preclinical and clinical studies.
Comparative Analysis of Key N-acylethanolamines
While structurally similar, AEA, PEA, and OEA exhibit distinct pharmacological profiles due to their differential interactions with various receptors and signaling pathways.
Anandamide (AEA) , the first identified endocannabinoid, is renowned for its role in the central nervous system.[3] It primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2, which are integral components of the endocannabinoid system.[1][6] AEA's therapeutic potential is being explored for a range of conditions, including pain, anxiety, and mood disorders. However, its clinical utility is hampered by its psychoactive effects, primarily mediated by the CB1 receptor, and its rapid degradation by the enzyme fatty acid amide hydrolase (FAAH).[7][8]
Palmitoylethanolamide (PEA) has garnered significant attention for its potent anti-inflammatory and analgesic properties, without the cannabimimetic side effects associated with AEA.[9][10] PEA does not have a high affinity for CB1 and CB2 receptors but is thought to exert its effects through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[9][11] Additionally, PEA may indirectly modulate the endocannabinoid system through an "entourage effect," where it enhances the activity of other endocannabinoids like AEA by inhibiting their degradation.[12][13] Clinical studies have shown the efficacy of PEA in managing chronic pain and inflammation.[9][10][14]
Oleoylethanolamide (OEA) is primarily recognized for its role in regulating appetite and energy homeostasis.[15][16][17] Similar to PEA, OEA acts as a potent agonist of PPAR-α.[15][16] Its anorexigenic effects are believed to be mediated through the activation of PPAR-α in the small intestine, which in turn signals to the brain to promote satiety.[16][17] OEA has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which may contribute to its effects on feeding behavior.[15][18] The therapeutic potential of OEA is being investigated for the treatment of obesity and other metabolic disorders.[19]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for AEA, PEA, and OEA, allowing for a direct comparison of their receptor binding affinities and efficacy in preclinical models.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Ki (nM) | Species/Cell Line | Reference |
| Anandamide (AEA) | CB1 | 89 ± 10 | Rat Brain | [20] |
| Anandamide (AEA) | CB1 | 78.2 | Not Specified | [21] |
| Anandamide (AEA) | CB2 | >1000 | Not Specified | [9] |
| Palmitoylethanolamide (PEA) | CB1 | >10000 | CHO cells | [17] |
| Palmitoylethanolamide (PEA) | CB2 | >10000 | CHO cells | [17] |
| Oleoylethanolamide (OEA) | CB1 | >10000 | CHO cells | [17] |
| Oleoylethanolamide (OEA) | CB2 | >10000 | CHO cells | [17] |
Note: Ki values can vary depending on the assay conditions and tissue/cell line used. The data presented here are from representative studies.
Table 2: Comparative Efficacy in Preclinical Models
| Compound | Model | Species | Dose | Effect | Reference |
| Anandamide (AEA) | Carrageenan-induced paw edema | Rat | Not Specified | Anti-inflammatory | [22] |
| Palmitoylethanolamide (PEA) | Carrageenan-induced hyperalgesia | Rat/Mouse | 10 mg/kg | Analgesic | [23] |
| Palmitoylethanolamide (PEA) | Chronic Pain (Meta-analysis) | Human | 300-1200 mg/day | Significant pain reduction | [9][10] |
| Oleoylethanolamide (OEA) | Food Intake | Rat | 1-20 mg/kg (i.p.) | Delayed feeding onset | [24] |
| Oleoylethanolamide (OEA) | Gastric Emptying | Mouse | Not Specified | Reduced gastric emptying | [25] |
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema Assay
This widely used model assesses the anti-inflammatory potential of a compound.[4][10][15][16][18]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., PEA) and vehicle
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.
-
Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Quantification of N-acylethanolamines by LC-MS/MS
This protocol outlines the extraction and analysis of NAEs from biological samples.[1][14][17][26]
Materials:
-
Biological tissue (e.g., brain, intestine)
-
Internal standards (deuterated NAEs)
-
Solvents: acetonitrile (B52724), water, formic acid, chloroform (B151607), methanol
-
Solid-phase extraction (SPE) columns (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize the tissue sample in an appropriate solvent (e.g., acetonitrile) containing the internal standards.
-
Perform lipid extraction using a method such as liquid-liquid extraction with chloroform and methanol.
-
(Optional) Clean up the lipid extract using SPE to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Separate the NAEs using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing formic acid.
-
Detect and quantify the NAEs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
In Vitro FAAH and NAAA Inhibition Assay
This assay determines the inhibitory potency of a compound against the enzymes that degrade NAEs.[27][28][29]
Materials:
-
Recombinant FAAH or NAAA enzyme
-
Substrate (e.g., anandamide for FAAH, palmitoylethanolamide for NAAA)
-
Test inhibitor compound
-
Assay buffer
-
LC-MS/MS system or a fluorometric plate reader
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test inhibitor in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a specific incubation time, stop the reaction (e.g., by adding an organic solvent).
-
Quantify the amount of product formed (or remaining substrate) using LC-MS/MS or a fluorescent product.
-
Calculate the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme activity.
Mandatory Visualizations
Signaling Pathways of N-acylethanolamines
Caption: Signaling pathways of AEA, PEA, and OEA.
General Experimental Workflow for Studying N-acylethanolamines
Caption: Experimental workflow for NAE research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of meal pattern in the rat by the anorexic lipid mediator oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitory effect of the anorexic compound oleoylethanolamide on gastric emptying in control and overweight mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dial.uclouvain.be [dial.uclouvain.be]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Stearoylethanolamide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Stearoylethanolamide, including procedural guidance for its use and disposal, to foster a secure and productive research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary risks associated with handling this compound are skin irritation, serious eye damage, and long-term adverse effects on aquatic life.[2] Adherence to the safety protocols outlined below is critical to mitigate these risks.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects.[2] |
Signal Word: Danger[2]
Currently, there are no established occupational exposure limits (OELs), such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound. Therefore, exposure should be minimized through the consistent use of appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent direct contact and inhalation.
| PPE Category | Requirement | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust particles and accidental splashes that can cause serious eye damage. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., Nitrile). - Clothing: Impervious laboratory coat. | Prevents skin irritation from direct contact. While no specific glove breakthrough data is available, nitrile gloves are commonly used for general laboratory work with similar compounds. It is crucial to inspect gloves before use and change them immediately if contaminated. |
| Respiratory Protection | A full-face respirator may be required if dust is generated and engineering controls are insufficient. | Minimizes the inhalation of airborne particles, especially when handling the powder form outside of a fume hood. |
Procedural Guidance for Handling and Disposal
A systematic approach to handling and disposal ensures the safety of laboratory personnel and minimizes environmental impact.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Dispensing: When weighing or transferring the solid material, take care to avoid generating dust.[1]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents such as ethanol (B145695) and DMSO.
-
Housekeeping: Clean up any spills immediately using dry methods to avoid dust generation.[1] Wash hands and exposed skin thoroughly after handling.
Disposal Plan
-
Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local and institutional regulations. Do not dispose of this compound down the drain, as it is harmful to aquatic life.[2]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly reduce the severity of potential harm.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with plenty of running water and soap if available.[1] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist. |
| Spillage | 1. Minor Spill: Remove all ignition sources.[1] Wearing appropriate PPE, clean up the spill using dry methods (e.g., absorbent pads) and place the waste in a labeled hazardous waste container.[1] 2. Major Spill: Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
